Product packaging for Butyl pyruvate(Cat. No.:CAS No. 20279-44-1)

Butyl pyruvate

Cat. No.: B1584182
CAS No.: 20279-44-1
M. Wt: 144.17 g/mol
InChI Key: ZAZUOXBHFXAWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butyl pyruvate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B1584182 Butyl pyruvate CAS No. 20279-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-4-5-10-7(9)6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZUOXBHFXAWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335220
Record name Butyl pyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20279-44-1
Record name Butyl pyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Butyl 2-Oxopropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 2-oxopropanoate, commonly known as butyl pyruvate, is an organic compound with significant utility across the pharmaceutical, agrochemical, and fine chemical industries.[1] As the butyl ester of pyruvic acid, it serves as a versatile intermediate in a variety of organic syntheses. Its chemical structure, featuring both an ester and an α-keto group, imparts a unique reactivity profile that is valuable for constructing more complex molecules.[1][2] This document provides a comprehensive overview of the chemical and physical properties of butyl 2-oxopropanoate and its isomers, details common experimental protocols for its synthesis and analysis, and illustrates key chemical processes.

Chemical Identity and Physical Properties

Butyl 2-oxopropanoate exists as several isomers depending on the structure of the butyl group. The most common are n-butyl, sec-butyl, and tert-butyl 2-oxopropanoate. While sharing the same molecular formula and weight, their structural differences lead to variations in physical properties.

Chemical Identifiers

The following table summarizes the key chemical identifiers for the common isomers of butyl 2-oxopropanoate.

Identifiern-Butyl 2-oxopropanoatesec-Butyl 2-oxopropanoatetert-Butyl 2-oxopropanoate
CAS Number 20279-44-1[3]147506-78-3[4]76849-54-2[5]
Molecular Formula C₇H₁₂O₃[3]C₇H₁₂O₃[4]C₇H₁₂O₃[6]
Molecular Weight 144.17 g/mol [3]144.17 g/mol [4]144.17 g/mol [6]
IUPAC Name butyl 2-oxopropanoate[3]butan-2-yl 2-oxopropanoatetert-butyl 2-oxopropanoate[5]
Synonyms This compound, Pyruvic acid butyl ester[2]Propanoic acid, 2-oxo-, 1-methylpropyl ester[4]t-butyl pyruvate, tert-butyl pyruvate[6]
InChI InChI=1S/C7H12O3/c1-3-4-5-10-7(9)6(2)8/h3-5H2,1-2H3[3]InChI=1S/C7H12O3/c1-4-5(2)10-7(9)6(3)8/h5H,4H2,1-3H31S/C7H12O3/c1-5(8)6(9)10-7(2,3)4/h1-4H3[5]
InChIKey ZAZUOXBHFXAWMD-UHFFFAOYSA-N[3]UJVRBNBXEWXTGT-UHFFFAOYSA-NYVZKICWRYOHMRD-UHFFFAOYSA-N[5]
Canonical SMILES CCCCOC(=O)C(=O)C[3]CCC(C)OC(=O)C(=O)CCC(=O)C(=O)OC(C)(C)C[6]
Physical and Chemical Properties

Quantitative physical and chemical properties are crucial for experimental design and process development. The data below has been aggregated from various chemical suppliers and databases.

Propertyn-Butyl 2-oxopropanoatetert-Butyl 2-oxopropanoate
Physical Form Colorless liquid[2]Liquid[5]
Odor Fruity[2]Not specified
Boiling Point 70-71 °C @ 11 Torr[7]177.2 ± 9.0 °C (Predicted)[8]
Density 0.996 ± 0.06 g/cm³ (Predicted)[7]0.996 ± 0.06 g/cm³ (Predicted)[8]
Solubility Soluble in water[2]Not specified
Storage Sealed in dry, room temperature[2]Storage temp. 4°C[5]
Computed Properties

Computational models provide valuable estimates for properties that may not be experimentally determined.

Propertyn-Butyl 2-oxopropanoatesec-Butyl 2-oxopropanoatetert-Butyl 2-oxopropanoate
XLogP3-AA 1.2[3]1.3[4]1.0[9]
Hydrogen Bond Donor Count 0[3]0[4]0[6]
Hydrogen Bond Acceptor Count 3[3]3[4]3[6]
Rotatable Bond Count 5[3]4[4]3[6]
Topological Polar Surface Area 43.4 Ų[3]43.4 Ų[4]43.4 Ų
Complexity 129[2]140[4]153[6]
Exact Mass 144.078644241 Da[3]144.078644241 Da[4]144.078644241 Da[6]

Chemical Reactivity and Applications

The chemical behavior of butyl 2-oxopropanoate is dictated by its two primary functional groups: the ester and the α-keto group.[1] This dual functionality makes it a reactive intermediate for synthesizing more complex molecules.[1]

  • Ester Group: The ester linkage is susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions, to yield butanol and pyruvic acid.

  • α-Keto Group: The presence of the ketone adjacent to the ester enhances the reactivity of the carbonyl carbon. This moiety can participate in a wide range of chemical transformations, including:

    • Condensation Reactions: It can undergo aldol-type condensation reactions.[1][10]

    • Oxidation and Reduction: The keto group can be oxidized or reduced to form different functional groups.[1]

Due to this reactivity, butyl 2-oxopropanoate is a key building block in several sectors:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2]

  • Agrochemicals: It is used in the manufacturing of pesticides and herbicides.[1]

  • Flavors and Fragrances: It is used as a flavoring agent in food and beverages, imparting a fruity and buttery taste.[2]

  • Solvents: It can be used as a solvent for resins, polymers, and other organic compounds.[2]

Experimental Protocols

Synthesis of Butyl 2-Oxopropanoate via Fischer Esterification

The most common and efficient method for producing butyl 2-oxopropanoate is the Fischer esterification of pyruvic acid with the corresponding butanol isomer.[1]

Objective: To synthesize butyl 2-oxopropanoate by reacting pyruvic acid and n-butanol with an acid catalyst.

Materials:

  • Pyruvic acid

  • n-Butanol (can be substituted with sec-butanol or tert-butanol for other isomers)

  • Concentrated sulfuric acid (H₂SO₄) or another acid catalyst (e.g., p-toluenesulfonic acid)[1]

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyruvic acid and an excess of n-butanol (typically 3-5 equivalents).[11]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of pyruvic acid) to the mixture while stirring.[1]

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.[12]

  • Workup - Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess butanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure butyl 2-oxopropanoate with a high assay, often exceeding 98%.[1][13]

Alternative Synthesis: Catalytic Conversion of Lactic Acid

An alternative "green" chemistry approach involves the one-step conversion of lactic acid to pyruvate esters using a bifunctional catalyst.[14]

Objective: To synthesize butyl 2-oxopropanoate from lactic acid in a single step.

Materials:

  • Lactic acid

  • n-Butanol (serves as both reactant and solvent)

  • Bifunctional catalyst (e.g., phosphomolybdovanadium heteropolyacid)[14]

  • Oxygen or Air (as the oxidant)

Procedure:

  • Reaction Setup: Charge a high-pressure reactor with lactic acid, n-butanol, and the heteropoly acid catalyst.

  • Reaction Conditions: Pressurize the reactor with oxygen or air (0.1-2.0 MPa) and heat to the reaction temperature (typically 60-120°C).[14]

  • Reaction Execution: The reaction proceeds via a coupled esterification and oxidation process. Lactic acid is first esterified with butanol, and the resulting butyl lactate is then oxidized to butyl 2-oxopropanoate.

  • Product Isolation: After the reaction is complete, the product is isolated from the reaction mixture, typically involving catalyst filtration and purification of the liquid phase by distillation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like butyl 2-oxopropanoate.[15]

Objective: To identify and quantify butyl 2-oxopropanoate in a sample.

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., non-polar DB-5ms).

  • Mass Spectrometer (MS) detector, typically operating in Electron Ionization (EI) mode.

Procedure:

  • Sample Preparation: Dilute the sample containing butyl 2-oxopropanoate in a suitable volatile solvent (e.g., ethyl acetate or hexane). For complex matrices like plasma or tissue, a protein precipitation and liquid-liquid extraction step is required.[16][17] Derivatization (e.g., silylation) may be employed to improve the chromatographic properties of related metabolites if they are being analyzed simultaneously.[17][18]

  • GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The instrument parameters (temperature program, carrier gas flow rate) must be optimized to achieve good separation of the analyte from other components. A typical temperature program might start at 50°C and ramp up to 300°C.[18]

  • MS Detection: As components elute from the GC column, they enter the MS detector. The mass spectrometer is operated in full scan mode to obtain the mass spectrum for identification or in selected ion monitoring (SIM) mode for sensitive quantification.[18]

  • Data Analysis:

    • Identification: The retention time of the analyte peak is compared to that of a known standard. The obtained mass spectrum is compared to a library spectrum (e.g., NIST) or the spectrum of a pure standard. For n-butyl pyruvate, characteristic fragment ions include m/z 43, 29, 41, and 57.[3]

    • Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of butyl 2-oxopropanoate in the unknown sample.

Safety and Handling

Handling of butyl 2-oxopropanoate requires adherence to standard laboratory safety protocols. The following table summarizes the GHS hazard information for the n-butyl and tert-butyl isomers.

GHS Informationn-Butyl 2-oxopropanoatetert-Butyl 2-oxopropanoate
Pictogram GHS07 (Exclamation Mark)[19]GHS07 (Exclamation Mark)[5]
Signal Word Warning[19]Warning[5]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[19]H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[19]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smokingP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[5]

General Handling Recommendations:

  • Work in a well-ventilated area or a fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

  • Keep away from heat, sparks, and open flames.[5]

  • Store in a cool, dry place in a tightly sealed container.[19]

Visualizations

Metabolic Context of Butyl 2-Oxopropanoate

Pyruvic acid is a central metabolite at the junction of glycolysis and the citric acid cycle.[10] Butyl 2-oxopropanoate is synthetically derived from this key biological molecule.

Metabolic_Context cluster_glycolysis Glycolysis cluster_synthesis Chemical Synthesis Glucose Glucose Pyruvate Pyruvic Acid (Pyruvate) Glucose->Pyruvate Multiple Steps AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase ButylPyruvate Butyl 2-Oxopropanoate Pyruvate->ButylPyruvate Esterification TCA_Cycle Citric Acid Cycle (TCA Cycle) AcetylCoA->TCA_Cycle Butanol Butanol Butanol->ButylPyruvate

Caption: Metabolic relationship of Pyruvic Acid to Butyl 2-Oxopropanoate.

Experimental Workflow: Fischer Esterification

The following diagram illustrates the general laboratory workflow for the synthesis of butyl 2-oxopropanoate via Fischer Esterification.

Fischer_Esterification_Workflow Reactants 1. Mix Reactants (Pyruvic Acid, Butanol) Catalysis 2. Add Catalyst (H₂SO₄) Reactants->Catalysis Reflux 3. Heat to Reflux Catalysis->Reflux Workup 4. Quench & Wash (H₂O, NaHCO₃, Brine) Reflux->Workup Drying 5. Dry Organic Layer (MgSO₄) Workup->Drying Evaporation 6. Remove Solvent (Rotary Evaporation) Drying->Evaporation Purification 7. Purify Product (Distillation) Evaporation->Purification FinalProduct Pure Butyl 2-Oxopropanoate Purification->FinalProduct

Caption: General workflow for the synthesis of Butyl 2-Oxopropanoate.

References

An In-depth Technical Guide to Butyl Pyruvate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyl pyruvate (CAS No. 20279-44-1) is an organic ester with significant applications across the pharmaceutical, cosmetic, and flavor industries.[1][2] As a derivative of pyruvic acid, a central molecule in cellular metabolism, this compound and related compounds are of interest for their potential as metabolic modulators and prodrugs. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, synthesis protocols, and potential applications in drug development, supported by spectroscopic data and relevant biochemical context.

Chemical Identity and Physicochemical Properties

This compound, also known as butyl 2-oxopropanoate, is the butyl ester of pyruvic acid.[1] Its structure features a ketone and an ester functional group, which dictate its reactivity.

Structure:

  • Chemical Formula: C₇H₁₂O₃

  • Canonical SMILES: CCCCOC(=O)C(C)=O[1]

  • InChI Key: ZAZUOXBHFXAWMD-UHFFFAOYSA-N[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 20279-44-1[1][3][4]
Molecular Weight 144.17 g/mol [5]
Appearance Colorless liquid with a fruity odor[1]
Boiling Point 70-71 °C @ 11 TorrChemicalBook
Density 0.996 ± 0.06 g/cm³ (Predicted)ChemicalBook
Solubility Soluble in water[1]
Storage Sealed in a dry place at room temperature[1]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Fischer-Speier esterification of pyruvic acid with n-butanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2][6][7] This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[6][7]

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure for the synthesis of pyruvate esters, adapted for this compound.[8]

Materials:

  • Pyruvic acid (1.0 mol)

  • n-Butanol (3.0-4.0 mol)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 mol)

  • Benzene or Toluene (as a solvent for azeotropic water removal)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine pyruvic acid, n-butanol, p-toluenesulfonic acid, and toluene.

  • Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of NaHCO₃ to neutralize the acid catalyst. Wash subsequently with brine.

  • Extraction and Drying: Extract the organic layer with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by fractional distillation under reduced pressure.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products pyruvic_acid Pyruvic Acid reflux Reflux with Azeotropic Water Removal (Dean-Stark Trap) pyruvic_acid->reflux n_butanol n-Butanol n_butanol->reflux catalyst p-TsOH (catalyst) catalyst->reflux workup Aqueous Workup (NaHCO3, Brine) reflux->workup Cooling water Water (removed) reflux->water purification Purification (Fractional Distillation) workup->purification Extraction & Drying butyl_pyruvate This compound purification->butyl_pyruvate

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Analysis Type Data Source(s)
Mass Spectrometry (GC-MS) m/z values: 43 (base peak), 29, 41, 57, 27[5]
Infrared (IR) Spectroscopy Characteristic Absorptions: - C=O (ketone) stretch: ~1720-1740 cm⁻¹- C=O (ester) stretch: ~1735-1750 cm⁻¹- C-O stretch: ~1120-1310 cm⁻¹- C-H stretch (sp³): <3000 cm⁻¹[9][10][11]
¹³C NMR Spectroscopy Data available but specific shifts not found in searches.[5]
¹H NMR Spectroscopy Data available but specific shifts not found in searches.[12]

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its two carbonyl groups provide multiple sites for chemical modification.

Role as a Synthetic Intermediate

Pyruvic acid and its esters are valuable building blocks in organic synthesis.[13] They can participate in a variety of reactions, including:

  • Aldol condensations

  • Michael additions

  • Aminations

  • Cycloadditions

These reactions allow for the construction of diverse molecular scaffolds, which are essential in the discovery of new therapeutic agents.[13]

Potential as a Prodrug

The esterification of a bioactive molecule is a common strategy to create prodrugs, which can improve properties like solubility, stability, and bioavailability.[14] While specific studies on this compound as a prodrug are not prevalent in the literature, exogenous pyruvate has been shown to possess antioxidant and anti-inflammatory properties.[15] It is plausible that this compound could act as a more lipophilic precursor to pyruvate, potentially enhancing its cellular uptake before being hydrolyzed by intracellular esterases to release the active pyruvate. This strategy has been explored for other compounds, where a tert-butyl ester promoiety enhanced metabolic stability and tumor delivery.[16]

Biological Context: The Central Role of Pyruvate

To understand the potential biological significance of this compound, it is essential to consider the metabolic role of its parent compound, pyruvic acid. Pyruvate is a key metabolic hub, connecting glycolysis to the citric acid cycle (TCA cycle).[15]

Key Metabolic Fates of Pyruvate:

  • Conversion to Acetyl-CoA: Under aerobic conditions, pyruvate enters the mitochondria and is converted to acetyl-CoA, which then fuels the TCA cycle for ATP production.

  • Conversion to Lactate: Under anaerobic conditions, pyruvate is converted to lactate.

  • Gluconeogenesis: Pyruvate can be converted back to glucose.

  • Amino Acid Synthesis: Pyruvate can be transaminated to form the amino acid alanine.

Pyruvate Metabolism Signaling Pathway

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate->Glucose Gluconeogenesis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase (Aerobic) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (Anaerobic) Alanine Alanine Pyruvate->Alanine Transamination TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle

Caption: Central metabolic pathways involving pyruvate.

Conclusion

This compound is a valuable chemical compound with a well-defined structure and a range of applications, particularly as a synthetic intermediate. While its direct biological activities and involvement in specific signaling pathways are not yet extensively documented, the crucial role of its parent molecule, pyruvate, in cellular metabolism suggests that this compound holds potential for further investigation in drug development, possibly as a prodrug to modulate metabolic processes. The synthetic routes are well-established, and its characterization is straightforward with standard analytical techniques. This guide provides a foundational resource for researchers interested in leveraging the chemical properties of this compound for synthetic and pharmaceutical applications.

References

An In-Depth Technical Guide to the Synthesis of Butyl Pyruvate from Pyruvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyl pyruvate, a valuable compound in various industrial sectors, including pharmaceuticals and agrochemicals.[1] The primary focus of this document is the synthesis from pyruvic acid, detailing the core chemical principles, experimental methodologies, and optimization strategies.

Core Synthesis Pathway: Fischer-Speier Esterification

The most prevalent and efficient method for producing this compound is the Fischer-Speier esterification of pyruvic acid with n-butanol.[1] This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.

The overall reaction is as follows:

Pyruvic Acid + n-Butanol ⇌ this compound + Water

To enhance the electrophilicity of the carbonyl carbon in pyruvic acid, an acid catalyst is introduced. This facilitates the nucleophilic attack by the oxygen atom of n-butanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield this compound.

dot

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Pyruvic_Acid Pyruvic Acid (CH₃COCOOH) Butyl_Pyruvate This compound (CH₃COCOO(CH₂)₃CH₃) Pyruvic_Acid->Butyl_Pyruvate + n-Butanol n_Butanol n-Butanol (CH₃(CH₂)₃OH) n_Butanol->Butyl_Pyruvate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Butyl_Pyruvate Catalyzes Water Water (H₂O) Butyl_Pyruvate->Water +

Caption: Reaction scheme for the Fischer-Speier esterification of pyruvic acid.

Experimental Protocols

While specific industrial protocols are often proprietary, the following sections detail generalized yet comprehensive experimental procedures for the synthesis and purification of this compound based on established chemical principles.

Synthesis of this compound via Fischer Esterification

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • Pyruvic acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine pyruvic acid and an excess of n-butanol. A common molar ratio is 1:3 to 1:5 of pyruvic acid to n-butanol to drive the reaction equilibrium towards the product.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. Typically, this is about 1-2% of the total mass of the reactants.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature is typically maintained at the boiling point of the n-butanol (approximately 117-118 °C) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as this will produce carbon dioxide gas.

    • Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Remove the excess n-butanol and the extraction solvent using a rotary evaporator.

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product with high purity.

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Combine Pyruvic Acid and n-Butanol Catalyst Add Sulfuric Acid Catalyst Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Neutralization Neutralize with NaHCO₃ Cooling->Neutralization Extraction Wash with Water and Brine Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Solvent_Removal Solvent Removal (Rotovap) Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound.

Alternative Synthesis: Catalytic Conversion from Lactic Acid

An alternative route to pyruvate esters involves the one-step catalytic conversion of lactic acid. This method utilizes a bifunctional catalyst that facilitates both the oxidation of the secondary alcohol group of lactic acid to a ketone and the subsequent esterification with an alcohol like n-butanol.

This process is typically carried out in a pressure reactor with oxygen or air as the oxidant. The reaction conditions, including temperature and pressure, are optimized to achieve high selectivity for the desired pyruvate ester. For instance, using a heteropoly acid catalyst, n-butyl pyruvate has been synthesized from lactic acid in n-butanol with selectivities up to 88.7%.[2]

Data Presentation: Factors Influencing Yield

The yield of this compound is influenced by several key parameters in the Fischer esterification process. The following table summarizes the expected impact of these variables.

ParameterConditionEffect on YieldRationale
Molar Ratio (n-Butanol:Pyruvic Acid) Increasing the excess of n-butanolIncreasesShifts the reaction equilibrium towards the products (Le Chatelier's Principle).
Catalyst Concentration Increasing catalyst amount (up to an optimal point)IncreasesAccelerates the rate at which equilibrium is reached.
Temperature Refluxing at the boiling point of n-butanolIncreases reaction rateProvides the necessary activation energy for the reaction.
Reaction Time Sufficiently long durationIncreasesAllows the reaction to proceed closer to completion.
Water Removal A Dean-Stark apparatus or drying agentsIncreasesRemoves a product, shifting the equilibrium towards the formation of the ester.

Purification and Characterization

High purity of this compound is often essential for its applications, especially in the pharmaceutical industry.

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying this compound.[1] This technique separates liquids based on their boiling points. Since this compound has a different boiling point from the starting materials and any side products, it can be effectively isolated. The distillation is typically performed under reduced pressure to lower the boiling point and prevent thermal decomposition of the product.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester and ketone carbonyl groups.

Conclusion

The synthesis of this compound from pyruvic acid via Fischer-Speier esterification is a well-established and efficient method. By carefully controlling reaction parameters such as molar ratios, catalyst concentration, temperature, and reaction time, high yields of the desired product can be achieved. Proper work-up and purification, primarily through fractional distillation, are crucial for obtaining high-purity this compound suitable for its various industrial applications. Alternative synthesis routes, such as the catalytic conversion from lactic acid, offer promising avenues for more sustainable production processes.

References

Spectroscopic Profile of Butyl Pyruvate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyl pyruvate (butyl 2-oxopropanoate), a versatile compound utilized in the pharmaceutical, flavor, and fragrance industries. This document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in clearly structured tables. Detailed experimental protocols for acquiring such data are also provided, along with a visual workflow for spectroscopic analysis.

Introduction

This compound (C₇H₁₂O₃, CAS No. 20279-44-1) is an organic ester characterized by the presence of both an ester and a ketone functional group.[1] Its molecular structure dictates its reactivity and is a key determinant of its spectroscopic properties. Accurate spectroscopic data is crucial for its identification, purity assessment, and quality control in research and industrial applications. The primary method for synthesizing this compound is through the esterification of pyruvic acid with n-butanol.[2]

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is derived from experimental sources, the NMR and IR data are predicted based on established principles of spectroscopy and typical values for the functional groups present in the molecule, as specific experimental spectra were not publicly available at the time of this guide's compilation.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The data presented below was obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3]

Table 1: Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₇H₁₂O₃
Molecular Weight144.17 g/mol
Ionization ModeElectron Ionization (EI)
Major Fragments (m/z) Relative Intensity (%)
4399.99
2943.44
4140.30
5736.80
2713.14

Source: PubChem, MassBank of North America[3]

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in this compound.

Table 2: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (pyruvate)~2.5Singlet (s)-3H
-O-CH₂-~4.3Triplet (t)~6.72H
-CH₂-CH₂-CH₃~1.7Sextet~7.02H
-CH₂-CH₃~1.4Sextet~7.42H
-CH₃ (butyl)~0.9Triplet (t)~7.43H
Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)
-C=O (ketone)~192
-C=O (ester)~161
-O-CH₂-~67
-CH₂-CH₂-CH₃~30
-CH₂-CH₃~19
-CH₃ (pyruvate)~27
-CH₃ (butyl)~13
Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Bond Vibration
C=O (Ketone)1725 - 1705Stretch
C=O (Ester)1750 - 1735Stretch
C-O (Ester)1300 - 1000Stretch
C-H (sp³ Alkane)2960 - 2850Stretch
C-H (CH₃ and CH₂)1465 - 1370Bend

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of moderately polar compounds (e.g., a DB-5 or HP-5ms column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 20 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • ¹H NMR: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) with a 5 mm probe.

  • Acquisition Parameters (¹H NMR):

    • Number of Scans: 16-32

    • Spectral Width: -2 to 12 ppm

    • Pulse Angle: 30-45°

    • Relaxation Delay: 1-2 seconds

  • Acquisition Parameters (¹³C NMR):

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 0 to 220 ppm

    • Pulse Program: Proton-decoupled.

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background Correction: Record a background spectrum of the clean salt plates before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a liquid organic compound such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound (Liquid) MS GC-MS Sample->MS NMR NMR (¹H & ¹³C) Sample->NMR IR FTIR Sample->IR MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Structure Structure Confirmation & Purity Assessment MS_Data->Structure NMR_Data->Structure IR_Data->Structure

References

physical properties of n-butyl pyruvate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of n-Butyl Pyruvate

This technical guide provides a comprehensive overview of the core physical properties of n-butyl pyruvate, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, outlines experimental protocols for property determination, and includes a visualization of its synthesis pathway.

n-Butyl pyruvate, also known as butyl 2-oxopropanoate, is an ester with the chemical formula C₇H₁₂O₃.[1][2][3][4][5] It is a colorless liquid with a fruity odor and is used in various industries as a solvent, a flavoring agent, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[2][6]

Data Presentation of Physical Properties

The following table summarizes the key physical and chemical properties of n-butyl pyruvate.

PropertyValueReference
Molecular Weight 144.17 g/mol [1][2][7]
Molecular Formula C₇H₁₂O₃[1][2][3][4][5]
IUPAC Name Butyl 2-oxopropanoate[1]
CAS Registry Number 20279-44-1[1][2][3][4][5][7][8]
Boiling Point 70-71 °C (at 11 Torr)[8]
Density 0.996 g/cm³ (at 25 °C)[8][9]
Appearance Colorless liquid[2]
Odor Fruity odor[2]
Solubility in Water Soluble[2]
Refractive Index See note below
Melting Point Data not available

Note on Refractive Index: While a specific experimentally determined refractive index for n-butyl pyruvate was not found in the provided search results, the refractive index for a similar ester, ethyl pyruvate, is 1.404 (n20/D). Generally, the refractive indices of organic solvents like esters are readily available in chemical handbooks.[10]

Experimental Protocols for Property Determination

Detailed experimental protocols for determining the physical properties of n-butyl pyruvate are outlined below. These are standard laboratory procedures applicable to liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like n-butyl pyruvate, which may have a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, the apparatus is connected to a vacuum pump with a manometer to measure the pressure.

  • Sample Preparation: A sample of n-butyl pyruvate is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Distillation: The apparatus is evacuated to the desired pressure (e.g., 11 Torr).[8] The flask is then heated gently.

  • Data Collection: The temperature is recorded when the liquid is boiling steadily and the vapor is condensing and collecting in the receiving flask. This temperature is the boiling point at that specific pressure.

Determination of Density

Density is the mass per unit volume of a substance. It is a fundamental physical property that can be used to identify a compound and assess its purity.

Methodology:

  • Apparatus: A pycnometer (a small glass flask of a known volume) and an analytical balance are required.

  • Measurement of Pycnometer Mass: The mass of the clean, dry pycnometer is accurately measured.

  • Filling the Pycnometer: The pycnometer is filled with distilled water of a known temperature, and its mass is measured again. This allows for the precise calculation of the pycnometer's volume.

  • Sample Measurement: The pycnometer is then emptied, dried, and filled with n-butyl pyruvate at the same temperature. The mass is measured once more.

  • Calculation: The density of n-butyl pyruvate is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility in Water

Solubility is the ability of a substance to dissolve in a solvent. For a qualitative determination of the solubility of n-butyl pyruvate in water:

Methodology:

  • Sample Preparation: A small, measured amount of n-butyl pyruvate (e.g., 0.1 g) is added to a test tube containing a known volume of deionized water (e.g., 3 mL).

  • Observation: The mixture is agitated vigorously for a short period.

  • Analysis: The mixture is observed to see if the n-butyl pyruvate has dissolved completely to form a homogeneous solution. If it has, it is considered soluble. The formation of two distinct layers or a cloudy suspension indicates insolubility or partial solubility.

Synthesis Pathway of n-Butyl Pyruvate

n-Butyl pyruvate is typically synthesized via Fischer esterification.[6] This reaction involves the acid-catalyzed reaction between a carboxylic acid (pyruvic acid) and an alcohol (n-butanol).[11][12]

Fischer_Esterification cluster_reactants Reactants cluster_products Products Pyruvic_Acid Pyruvic Acid (CH₃COCOOH) n_Butyl_Pyruvate n-Butyl Pyruvate (C₇H₁₂O₃) Pyruvic_Acid->n_Butyl_Pyruvate Esterification Water Water (H₂O) Pyruvic_Acid->Water n_Butanol n-Butanol (CH₃(CH₂)₃OH) n_Butanol->n_Butyl_Pyruvate n_Butanol->Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->n_Butyl_Pyruvate Catalyzes

Caption: Fischer esterification synthesis of n-butyl pyruvate.

References

An In-depth Technical Guide to the Solubility of Butyl Pyruvate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butyl Pyruvate

This compound (n-butyl 2-oxopropanoate) is a colorless liquid with a characteristic fruity odor.[2] It is an ester of pyruvic acid and n-butanol.[1] Its chemical structure, featuring both a keto and an ester functional group, makes it a versatile reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] this compound is also utilized as a solvent for resins and polymers.[2]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundMethyl PyruvateEthyl Pyruvate
CAS Number 20279-44-1[1][2][3][4][5]600-22-6[6][7]617-35-6[8][9]
Molecular Formula C₇H₁₂O₃[2][3][4]C₄H₆O₃[7]C₅H₈O₃[8][9]
Molecular Weight 144.17 g/mol [3]102.09 g/mol [7]116.12 g/mol [9]
Boiling Point 70-71 °C @ 11 Torr[5]134-137 °C[7]144 °C[8][9]
Appearance Colorless liquid[2]Colorless to yellowish liquid[6][7]Colorless liquid[8]

Predicted Solubility of this compound

The solubility of an ester is primarily determined by the interplay of its polar functional groups (the ester and, in this case, the keto group) and its nonpolar alkyl chains.[10][11] The principle of "like dissolves like" is a useful guide.

General Principles of Ester Solubility:

  • Polar Solvents: Esters can accept hydrogen bonds at their carbonyl oxygen atoms, allowing for some solubility in polar protic solvents like alcohols.[11][12] However, the nonpolar alkyl chains will limit this solubility.

  • Nonpolar Solvents: The presence of the butyl group in this compound suggests good solubility in nonpolar and weakly polar aprotic solvents.

  • Effect of Chain Length: As the length of the alcohol-derived alkyl chain increases, the solubility in polar solvents tends to decrease, while solubility in nonpolar solvents increases.[10]

Based on the known solubility of methyl pyruvate and ethyl pyruvate, a qualitative solubility profile for this compound can be predicted.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolSoluble to MiscibleMethyl and ethyl pyruvate are soluble in alcohols.[6][7] The butyl group may slightly reduce solubility compared to smaller pyruvate esters, but it is still expected to be highly soluble.
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble to MiscibleMethyl pyruvate is soluble in ether.[6][7] The overall polarity of this compound is compatible with these solvents.
Ketones AcetoneSoluble to MiscibleEthyl pyruvate is soluble in organic solvents, and acetone's polarity is suitable for dissolving esters.
Esters Ethyl acetateSoluble to MiscibleAs an ester itself, this compound is expected to be miscible with other simple esters like ethyl acetate.
Halogenated Solvents Dichloromethane, ChloroformSoluble to MiscibleMethyl pyruvate is soluble in chloroform.[7] These solvents are effective at dissolving moderately polar compounds.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe butyl group will enhance van der Waals interactions with aromatic solvents.
Aliphatic Hydrocarbons Hexane, HeptaneModerately Soluble to SolubleThe nonpolar character of the butyl chain will promote solubility in aliphatic hydrocarbons.
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)SolubleEthyl pyruvate is highly soluble in DMSO (100 mg/mL).[13] this compound is expected to show similar behavior.
Water Slightly SolubleWhile one source mentions it is soluble in water, this is unlikely for an ester of its size.[2] Generally, as the carbon chain length of an ester increases, its water solubility decreases.[10] Methyl pyruvate is slightly soluble in water, and ethyl pyruvate is also described as slightly soluble.[6][7][8] Therefore, this compound is expected to have low water solubility.

Experimental Determination of Solubility

For precise quantitative data, experimental determination is necessary. The isothermal shake-flask method is a well-established and reliable technique.[14]

Shake-Flask Method Protocol
  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take anywhere from 12 to 72 hours, depending on the solvent and solute.[14]

  • Phase Separation: Cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the sample to ensure a clear separation of the saturated solution from the excess this compound.[15]

  • Sampling: Carefully extract an aliquot of the clear, saturated supernatant.

  • Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as:

    • Gas Chromatography (GC)

    • High-Performance Liquid Chromatography (HPLC)

    • UV-Vis Spectroscopy (if a suitable chromophore exists and a calibration curve is prepared)

Logical Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to known volume of solvent B Agitate at constant temperature until equilibrium A->B C Cease agitation and allow phases to separate B->C D Centrifuge if necessary C->D Suspension persists E Extract aliquot of saturated supernatant C->E D->E F Determine concentration (GC, HPLC, etc.) E->F G reagents Pyruvic Acid + n-Butanol butyl_pyruvate This compound (Intermediate) reagents->butyl_pyruvate Esterification api Complex API butyl_pyruvate->api Further Synthetic Steps (e.g., Condensation, Reduction)

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of Butyl Pyruvate: Mechanisms and Methodologies

Introduction

This compound (C7H12O3) is a versatile organic compound, specifically an ester of pyruvic acid and n-butanol.[1][2] Also known as butyl 2-oxopropanoate, it is a colorless liquid with a fruity odor.[2] Its utility spans various industries, including as a flavoring agent in food and beverages, an aroma component in perfumes and cosmetics, and critically, as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of both an ester and an alpha-keto group enhances its reactivity, making it a valuable building block in organic synthesis.[1] This guide provides a detailed exploration of the primary synthesis routes for this compound, focusing on the underlying mechanisms of action, experimental protocols, and relevant quantitative data.

Core Synthesis Methodologies

The production of this compound is predominantly achieved through two main pathways: the direct esterification of pyruvic acid with n-butanol and the transesterification of a different pyruvate ester. Alternative methods, such as the catalytic oxidation of lactate esters, are also being explored.

Fischer-Speier Esterification

The most common and efficient method for synthesizing this compound is the direct esterification of pyruvic acid with n-butanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[1][3] The reaction is an equilibrium process, and to drive it towards the product side, an excess of one reactant (usually the alcohol) is used, and/or the water formed during the reaction is removed.[4]

Mechanism of Action: Acid-Catalyzed Esterification

The Fischer esterification mechanism proceeds through a series of protonation and deprotonation steps, which activate the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.[4][5]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of pyruvic acid, increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the conjugate base of the catalyst) to yield the final product, this compound, and regenerate the acid catalyst.[5]

G cluster_0 Acid-Catalyzed Esterification of Pyruvic Acid PA Pyruvic Acid (CH3COCOOH) Protonated_PA Protonated Pyruvic Acid PA->Protonated_PA + H+ (Catalyst) Butanol n-Butanol (CH3(CH2)3OH) Tetra_Intermediate Tetrahedral Intermediate Butanol->Tetra_Intermediate H_plus H+ H_plus->Protonated_PA Protonated_PA->Tetra_Intermediate + n-Butanol Water_out Protonated_BP Protonated This compound Tetra_Intermediate->Protonated_BP - H2O BP This compound Protonated_BP->BP - H+ Catalyst_regen H+ Protonated_BP->Catalyst_regen

Mechanism of Acid-Catalyzed this compound Synthesis.
Transesterification

Transesterification involves reacting an existing ester (e.g., methyl pyruvate or ethyl pyruvate) with n-butanol to form this compound.[6] This reaction can be catalyzed by either acids or bases.[6] Base-catalyzed transesterification is often faster and proceeds under milder conditions.[7] The process is also an equilibrium reaction, and driving it to completion often involves using a large excess of n-butanol or removing the alcohol byproduct (e.g., methanol or ethanol) by distillation.[6]

Mechanism of Action: Base-Catalyzed Transesterification

The base-catalyzed mechanism involves the formation of a potent nucleophile (an alkoxide) which then attacks the ester.[5][6]

  • Nucleophile Formation: A strong base (e.g., sodium butoxide) deprotonates n-butanol to form a butoxide anion, a powerful nucleophile.[6]

  • Nucleophilic Attack: The butoxide anion attacks the carbonyl carbon of the starting ester (e.g., methyl pyruvate), forming a tetrahedral intermediate.[5]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the original alkoxide group (e.g., methoxide) to form this compound.[5]

  • Proton Transfer: The newly formed methoxide anion is protonated by the n-butanol present in the reaction mixture, regenerating the butoxide nucleophile in a catalytic cycle.

G cluster_1 Base-Catalyzed Transesterification Workflow StartEster Start Ester (e.g., Methyl Pyruvate) Tetra_Intermediate Tetrahedral Intermediate StartEster->Tetra_Intermediate Butoxide Butoxide Ion (CH3(CH2)3O-) Butoxide->Tetra_Intermediate Nucleophilic Attack Product This compound Tetra_Intermediate->Product Collapse LeavingAlkoxide Leaving Alkoxide (e.g., CH3O-) Tetra_Intermediate->LeavingAlkoxide Elimination Butanol n-Butanol LeavingAlkoxide->Butanol Protonation Butanol->Butoxide Deprotonation Base Base Base->Butoxide

Base-Catalyzed Transesterification Mechanism.
Alternative Synthesis Routes

Advancements in biotechnology and catalysis have introduced alternative methods for this compound synthesis.

  • Enzymatic Catalysis: Lipases can be used to catalyze the esterification of pyruvic acid or the transesterification of its esters under milder reaction conditions, offering higher specificity and a more sustainable process.[1][8] However, lipase stability can be reduced in the presence of acidic substrates like pyruvic acid and the water produced during the reaction.[9]

  • Catalytic Conversion of Lactic Acid: this compound can be synthesized through the catalytic oxidation of lactic acid in the presence of an aliphatic alcohol like n-butanol.[10] This method often employs catalysts and molecular oxygen as the oxidant.[10]

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize key quantitative data reported in the literature.

Table 1: Acid-Catalyzed Esterification Data

ParameterValueReactantsCatalystReference
Yield > 98%Pyruvic acid, n-butanolSulfuric acid[1]
Yield (Methyl Ester) 65-71%Pyruvic acid, Methanolp-Toluenesulfonic acid[3]
Catalyst Loading 0.2 g (for 1 mole acid)Pyruvic acid, Methanolp-Toluenesulfonic acid[3]
Reactant Ratio 1:4 (Acid:Alcohol)Pyruvic acid, Methanolp-Toluenesulfonic acid[3]
Temperature 150-155 °C (Oil Bath)Pyruvic acid, Methanolp-Toluenesulfonic acid[3]

Table 2: Catalytic Conversion of Lactic Acid for Pyruvate Esters

ParameterValueReactantsCatalyst / OxidantReference
Selectivity (sec-butyl) 72.8%Lactic acid, sec-butanolH₆[PV₃W₉O₄₀] / O₂[10]
Selectivity (tert-butyl) 60.5%Lactic acid, tert-butanolH₆[PV₃W₉O₄₀] / O₂[10]
Oxygen Pressure 0.1-2.0 MPaLactic acid, AlcoholMolecular Oxygen[10]
Temperature 40-160 °C (Optimal 60-120 °C)Lactic acid, AlcoholMolecular Oxygen[10]
Reaction Time 4-20 h (Optimal 6-12 h)Lactic acid, AlcoholMolecular Oxygen[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for the key synthesis methods.

Protocol 1: Acid-Catalyzed Esterification of Pyruvic Acid with n-Butanol

(Adapted from the synthesis of methyl pyruvate[3] and general principles of Fischer esterification[1][4])

Materials:

  • Pyruvic acid (freshly distilled)

  • n-Butanol (absolute)

  • Benzene or Toluene (for azeotropic removal of water)

  • p-Toluenesulfonic acid or concentrated Sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Apparatus:

  • Round-bottomed flask

  • Dean-Stark apparatus or a similar setup for azeotropic water removal

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine 1 mole of freshly distilled pyruvic acid, 4 moles of absolute n-butanol, and a suitable volume of benzene (e.g., 350 mL) in a round-bottomed flask.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.002 moles) or a few drops of concentrated sulfuric acid.

  • Assemble the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux vigorously. The water produced will be collected in the Dean-Stark trap as an azeotrope with benzene.

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is nearing completion. This may take several hours to overnight.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (benzene and excess n-butanol) using a rotary evaporator.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure to obtain the pure product.

G cluster_2 Experimental Workflow: Acid-Catalyzed Esterification A 1. Mix Reactants (Pyruvic Acid, n-Butanol, Benzene) + Catalyst B 2. Assemble Apparatus (Dean-Stark, Reflux Condenser) A->B C 3. Heat to Reflux (Azeotropic Water Removal) B->C D 4. Monitor Reaction (Until H2O collection ceases) C->D E 5. Workup (Cool, Wash with NaHCO3, Brine) D->E F 6. Dry & Concentrate (Dry with MgSO4, Rotovap) E->F G 7. Purify (Fractional Distillation) F->G H Final Product (Pure this compound) G->H

Workflow for this compound Synthesis via Esterification.
Protocol 2: Enzymatic Synthesis of this compound

(Based on general protocols for lipase-catalyzed esterification[8][9])

Materials:

  • Pyruvic acid

  • n-Butanol

  • Immobilized lipase (e.g., from Candida antarctica or Rhodococcus)

  • Anhydrous organic solvent (e.g., heptane, isooctane)

  • Molecular sieves (to remove water)

Apparatus:

  • Shaking incubator or orbital shaker

  • Screw-capped vials or flask

  • Filtration setup

Procedure:

  • In a screw-capped vial, add the substrates: pyruvic acid and n-butanol, typically in a 1:1 to 1:3 molar ratio, dissolved in a suitable volume of an anhydrous organic solvent like isooctane.

  • Add activated molecular sieves (e.g., 3Å or 4Å) to the mixture to adsorb the water produced during the reaction, thereby shifting the equilibrium towards the product.

  • Add the immobilized lipase catalyst to the reaction mixture. The amount of enzyme will depend on its activity.

  • Seal the vial and place it in a shaking incubator set to a suitable temperature (e.g., 40-50 °C) and agitation speed.

  • Monitor the reaction progress over time by taking small aliquots and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification, if necessary, can be achieved by vacuum distillation.

Applications in Drug Development

As a reactive intermediate, this compound is a precursor in the synthesis of more complex molecules for the pharmaceutical industry.[1][2] Its alpha-ketoester functionality allows it to participate in a wide array of chemical transformations, including:

  • Condensation reactions: To form heterocyclic compounds.

  • Oxidation and reduction reactions: To modify the keto and ester groups.[1]

  • Nucleophilic additions: The carbonyl group is susceptible to attack by various nucleophiles.[1]

Pyruvate itself is a key intermediate in several metabolic pathways within the cell, including glycolysis and the citric acid cycle.[11] While this compound is primarily a synthetic building block, its structural relationship to endogenous pyruvate suggests potential roles for its derivatives in metabolic modulation, a key area in modern drug discovery.

References

Theoretical Studies on the Reactivity of Butyl Pyruvate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl pyruvate, an alpha-keto ester, holds significant interest in various chemical and pharmaceutical applications due to its reactive functional groups. A thorough understanding of its reactivity is crucial for optimizing its synthesis, handling, and application in drug development and materials science. This technical guide provides a comprehensive overview of the theoretical aspects of this compound reactivity. In the absence of direct computational studies on this compound, this document synthesizes information from theoretical and experimental studies on analogous compounds, including pyruvic acid, alkyl pyruvates, and other butyl esters. It explores the primary reaction pathways, including hydrolysis, thermal decomposition, and oxidation, presenting postulated mechanisms and comparative kinetic and thermodynamic data. Detailed computational and experimental protocols are provided to guide further research in this area.

Introduction to this compound

This compound (butyl 2-oxopropanoate) is an organic molecule featuring a central alpha-keto group flanked by a butyl ester. This structure imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis. The electrophilic nature of the two carbonyl carbons and the presence of acidic protons on the methyl group allow this compound to act as both an electrophile and a potential nucleophile (enolate precursor). Its applications are found in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Theoretical studies, primarily using Density Functional Theory (DFT), are essential for elucidating the intricate reaction mechanisms, identifying transition states, and predicting kinetic and thermodynamic parameters that govern the reactivity of such molecules. While specific computational studies on this compound are sparse, a robust theoretical framework can be constructed by examining studies on pyruvic acid and related esters.

Computational Methodology for Reactivity Studies

The investigation of reaction mechanisms and kinetics of molecules like this compound at a theoretical level typically involves a multi-step computational workflow.

General Computational Workflow

G cluster_input Input Definition cluster_pes Potential Energy Surface (PES) Exploration cluster_analysis Analysis & Refinement Reactants Reactants Conformational_Search Conformational Search (e.g., GMMX, CREST) Reactants->Conformational_Search Products Products TS_Search Transition State (TS) Search (e.g., Berny, QST2/3) Products->TS_Search Reaction_Conditions Reaction_Conditions Rate_Constant_Calculation Rate Constant Calculation (e.g., TST, RRKM) Reaction_Conditions->Rate_Constant_Calculation Conformational_Search->TS_Search Lowest energy conformers IRC_Analysis Intrinsic Reaction Coordinate (IRC) TS_Search->IRC_Analysis Putative TS Frequency_Calculation Frequency Calculation (Confirm minima/TS) IRC_Analysis->Frequency_Calculation Connects R and P Single_Point_Energy High-Level Single-Point Energy Calculation Frequency_Calculation->Single_Point_Energy Optimized geometries Single_Point_Energy->Rate_Constant_Calculation Accurate energies Final_Output Final_Output Rate_Constant_Calculation->Final_Output Kinetic & Thermodynamic Parameters

Caption: General workflow for computational reactivity studies.

Theoretical Framework
  • Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost. Functionals such as B3LYP, M06-2X, and ωB97X-D are commonly employed for studying organic reactions.

  • Transition State Theory (TST): TST is used to calculate the rate constants of chemical reactions. It assumes a quasi-equilibrium between the reactants and the activated complex (transition state). The Eyring equation, derived from TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡).

  • Solvation Models: To simulate reactions in a liquid phase, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often used to account for the bulk solvent effects.

Predicted Reactivity of this compound

Hydrolysis of this compound

The hydrolysis of the ester group in this compound is a fundamental reaction. It can be catalyzed by either acid or base.

Proposed Acid-Catalyzed Mechanism: The acid-catalyzed hydrolysis likely proceeds via a mechanism analogous to that of other esters. The reaction is initiated by the protonation of the ester carbonyl oxygen, which enhances its electrophilicity. This is followed by the nucleophilic attack of a water molecule, subsequent proton transfer, and finally, the elimination of butanol to yield pyruvic acid.

G cluster_mechanism Acid-Catalyzed Hydrolysis of this compound Start This compound + H3O+ Protonation Protonated Ester Start->Protonation Protonation of C=O Attack Tetrahedral Intermediate 1 Protonation->Attack Nucleophilic attack by H2O Proton_Transfer Tetrahedral Intermediate 2 Attack->Proton_Transfer Proton transfer Elimination Pyruvic Acid + Protonated Butanol Proton_Transfer->Elimination Elimination of Butanol End Pyruvic Acid + Butanol + H3O+ Elimination->End Deprotonation

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Comparative Kinetic Data: Direct experimental or theoretical kinetic data for this compound hydrolysis is not readily available. However, data from analogous esters can provide a useful benchmark.

ReactionCatalystActivation Energy (Ea) (kJ/mol)Notes
Butyl Lactate Hydrolysis Lactic Acid66.9 - 76.6The activation energy was found to be dependent on catalyst concentration. This serves as a close structural analog, differing by a hydroxyl vs. a carbonyl group.
Methyl Formate Hydrolysis (Theoretical) Water (autoionization)~100Represents a simple ester hydrolysis in neutral water, predicted via molecular dynamics. The activation barrier is high without explicit acid/base catalysis.
Various Alkyl Ester Hydrolysis (Theoretical) OH-50 - 70DFT calculations for base-catalyzed hydrolysis of various simple esters (e.g., methyl acetate, ethyl acetate) in aqueous solution.

Data is sourced from studies on analogous compounds for comparative purposes.

Thermal Decomposition

The thermal decomposition (pyrolysis) of this compound is expected to proceed through several pathways, primarily involving the ester group and the alpha-keto moiety.

Proposed Pyrolysis Mechanisms: Based on studies of other butyl esters, a major pathway is likely the concerted six-membered ring transition state (Ester Pyrolysis or Ei mechanism), leading to the formation of pyruvic acid and 1-butene. Other potential pathways include radical mechanisms involving homolytic cleavage of C-O or C-C bonds at higher temperatures.

G cluster_mechanism Proposed Thermal Decomposition of this compound Start This compound TS Six-membered Ring Transition State Start->TS Heat (Δ) Products Pyruvic Acid + 1-Butene TS->Products Concerted elimination

Caption: Proposed concerted pathway for thermal decomposition.

Comparative Thermal Decomposition Data:

CompoundDecomposition Temperature (°C)Key ProductsNotes
Brominated Butyl Rubber 330 - 390Hydrocarbon gasesThe main chain dissociation occurs in this range. While a polymer, it provides an indication of the thermal stability of the C-C backbone of the butyl group.
tert-Butyl Alcohol 920 - 1175 K (647 - 902 °C)Isobutene, WaterGas-phase decomposition. The high temperature reflects the stability of the C-O bond in the absence of a beta-hydrogen for a concerted elimination, proceeding instead through a radical mechanism.
Isopropyl Butanoate (Theoretical)Butanoic acid, PropeneTheoretical studies show the most favorable pathway is a six-membered ring transition state, analogous to the one proposed for this compound. This is predicted to be faster than for methyl or ethyl esters.

Data is sourced from studies on analogous compounds for comparative purposes.

Oxidation

The oxidation of this compound can occur at several sites. In a biological context, pyruvate is oxidatively decarboxylated to acetyl-CoA. While the reagents and conditions are different in laboratory chemistry, the pyruvate moiety remains a key reactive center.

Potential Oxidation Pathways:

  • Oxidative Decarboxylation: Strong oxidizing agents could potentially lead to the cleavage of the C-C bond between the carbonyl groups, releasing CO2 and forming a butyl ester of acetic acid.

  • Baeyer-Villiger Oxidation: Peroxy acids could oxidize the alpha-keto group, potentially leading to an anhydride-like intermediate that would be highly susceptible to hydrolysis.

  • Oxidation of the Butyl Group: Under harsh conditions, the C-H bonds on the butyl chain could be oxidized, though this is generally less favorable than reactions at the more activated keto-ester core.

Experimental Protocols

The following sections outline generalized protocols for the experimental investigation of this compound reactivity. These protocols would need to be optimized for the specific experimental setup and analytical methods available.

Synthesis and Purification of this compound

Objective: To synthesize this compound via Fischer esterification of pyruvic acid and n-butanol.

Materials:

  • Pyruvic acid

  • n-Butanol

  • Sulfuric acid (catalyst)

  • Toluene

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Combine pyruvic acid (1.0 eq), n-butanol (1.5 eq), and a catalytic amount of sulfuric acid in toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS until the pyruvic acid is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Kinetic Study of Acid-Catalyzed Hydrolysis

Objective: To determine the rate constant and activation energy for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Hydrochloric acid (standardized solution)

  • Deionized water

  • Thermostated water bath

  • Quenching solution (e.g., ice-cold water or a known amount of base)

  • Titration setup (burette, phenolphthalein indicator) or HPLC/GC for concentration monitoring.

Procedure:

  • Prepare a solution of this compound in an aqueous acidic solution of known concentration.

  • Place the reaction vessel in a thermostated water bath set to the desired temperature (e.g., 40, 50, 60, 70 °C).

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution).

  • Determine the concentration of pyruvic acid formed at each time point by titrating with a standardized NaOH solution or by using an appropriate chromatographic method (HPLC or GC).

  • Plot the concentration of pyruvic acid versus time and determine the initial reaction rate.

  • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Analysis of Thermal Decomposition Products

Objective: To identify the products of the thermal decomposition of this compound.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR).

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system.

Procedure:

  • For TGA-MS/FTIR analysis, place a small, accurately weighed sample of this compound into the TGA crucible.

  • Heat the sample under an inert atmosphere (e.g., nitrogen or argon) at a controlled heating rate (e.g., 10 °C/min).

  • The TGA will record the mass loss as a function of temperature, indicating the decomposition temperature range.

  • The evolved gases from the TGA are transferred to the MS or FTIR for real-time identification of the decomposition products.

  • For more detailed product analysis, use a Py-GC-MS system. A small amount of sample is rapidly heated in the pyrolysis unit, and the decomposition products are separated by GC and identified by MS.

Conclusion

This technical guide has provided a theoretical and predictive overview of the reactivity of this compound, focusing on hydrolysis, thermal decomposition, and oxidation. By drawing on data and mechanisms from analogous compounds, we have constructed a foundational understanding of the key reaction pathways that govern the chemistry of this versatile molecule. The proposed mechanisms, comparative kinetic data, and detailed experimental protocols offer a roadmap for researchers and professionals in drug development and chemical synthesis to further investigate and harness the reactivity of this compound. Future computational studies employing DFT and transition state theory are highly encouraged to refine the proposed mechanisms and provide precise quantitative data for the reaction kinetics and thermodynamics of this compound.

An In-depth Technical Guide to Butyl Pyruvate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl pyruvate (butyl 2-oxopropanoate) is an organic compound with the chemical formula C₇H₁₂O₃.[1] It is a colorless liquid characterized by a fruity, buttery odor and finds applications across various industries, including as a flavoring agent, in fragrances, and as a versatile solvent.[1][2] Of particular interest to the scientific and pharmaceutical communities, this compound serves as a key intermediate in chemical synthesis, including the development of agrochemicals and pharmaceuticals.[2][3] This guide provides a comprehensive overview of the discovery and history, physicochemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and technical data.

Discovery and History

While the synthesis of the parent compound, pyruvic acid, was first reported by Erlenmeyer in 1881 through the dehydration of tartaric acid, the specific history of the discovery of this compound is not well-documented in readily available literature.[4] The synthesis of various pyruvate esters, including this compound, likely followed the development of esterification techniques in the late 19th and early 20th centuries. The primary and most common method for its synthesis is the Fischer esterification, a classic organic reaction involving the acid-catalyzed reaction of a carboxylic acid (pyruvic acid) with an alcohol (n-butanol).[2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
CAS Number 20279-44-1[1]
Appearance Colorless liquid[1]
Odor Fruity, buttery[1]
Boiling Point 70-71 °C at 11 Torr[5]
Density 0.996 g/cm³[2]
Solubility Soluble in water[1]
Topological Polar Surface Area 43.4 Ų[1]
Rotatable Bond Count 5[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis of this compound

The most prevalent method for the synthesis of this compound is the Fischer esterification of pyruvic acid with n-butanol, using an acid catalyst such as sulfuric acid.[2][3] Alternative methods include enzymatic catalysis and synthesis from lactic acid.[3][6]

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

  • Pyruvic acid

  • n-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine pyruvic acid and an excess of n-butanol (typically a 3 to 4-fold molar excess).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.[7]

Alternative Synthesis Routes
  • Enzymatic Catalysis: Lipase-catalyzed esterification or transesterification offers a milder and more specific route to this compound.[3] This method avoids the use of strong acids and can lead to higher purity products under more environmentally friendly conditions.

  • From Lactic Acid: this compound can also be synthesized from lactic acid through a coupled catalytic oxidation and esterification process.[6]

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

TechniqueExpected ResultsSource(s)
Gas Chromatography-Mass Spectrometry (GC-MS) The mass spectrum of this compound shows a characteristic fragmentation pattern, with a prominent peak at m/z = 43.[5]
¹H NMR The proton NMR spectrum will show characteristic signals for the butyl group (triplet, sextet, sextet, triplet) and the methyl group of the pyruvate moiety (singlet).
¹³C NMR The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester and ketone groups, as well as the carbons of the butyl and methyl groups.[8]

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis.[1] Its bifunctional nature, containing both an ester and a ketone group, allows for a variety of chemical transformations.[3]

  • Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceuticals.[1][2] While specific drug synthesis pathways starting from this compound are not extensively detailed in public literature, its structural motifs are relevant to the synthesis of complex molecules.

  • Agrochemicals: this compound also serves as an intermediate in the production of agrochemicals.[2]

  • Flavor and Fragrance Industry: Due to its characteristic odor, it is used as a flavoring agent in food and beverages and in the formulation of perfumes and cosmetics.[1]

  • Solvent: Its properties make it a useful solvent for resins, polymers, and other organic compounds.[1]

Visualizing Synthesis and Workflow

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.

G General Workflow for this compound Synthesis Reactants Pyruvic Acid + n-Butanol Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Reactants->Reaction 1. Reaction Workup Neutralization & Extraction Reaction->Workup 2. Isolation Purification Fractional Distillation Workup->Purification 3. Purification Product Pure this compound Purification->Product 4. Final Product

Caption: General workflow for this compound synthesis.

Fischer Esterification Mechanism

This diagram outlines the key steps in the acid-catalyzed Fischer esterification mechanism for the formation of this compound.

G Fischer Esterification Mechanism Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack Nucleophilic Attack by n-Butanol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Ester_Product This compound Deprotonation->Ester_Product

Caption: Fischer esterification mechanism.

Conclusion

This compound, while not a widely known compound in its own right, serves as a crucial and versatile intermediate in several key industries. Its synthesis via Fischer esterification is a robust and well-understood process. Further research into its applications, particularly in the synthesis of novel pharmaceuticals and agrochemicals, will continue to define its importance in applied chemistry. The development of more sustainable synthesis routes, such as those employing enzymatic catalysis, represents a promising area for future investigation.

References

Methodological & Application

Application Notes and Protocols: Butyl Pyruvate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of butyl pyruvate as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The protocols detailed below are designed to be adaptable for research and development, particularly in the fields of medicinal chemistry and drug discovery.

Introduction to this compound in MCRs

This compound, as an α-ketoester, is a highly reactive and valuable component in various multicomponent reactions. Its ester and ketone functionalities allow it to participate in a range of condensation and cyclization cascades, leading to the efficient, one-pot synthesis of complex molecules from simple starting materials. MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds, a key advantage in the search for new therapeutic agents. This document focuses on the application of this compound in well-established MCRs, providing detailed protocols and expected outcomes.

Featured Multicomponent Reaction: The Biginelli Reaction

The Biginelli reaction is a classic acid-catalyzed three-component reaction between an aldehyde, a β-ketoester (in this case, this compound), and urea or thiourea.[1][2][3][4] This reaction provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3]

Reaction Scheme: Biginelli Reaction with this compound

The general scheme for the Biginelli reaction involving this compound is depicted below. An aromatic aldehyde condenses with urea, which is followed by the addition of this compound and subsequent cyclization to yield the dihydropyrimidinone product.

Biginelli_Reaction cluster_reactants Reactants cluster_products Product R_CHO Aromatic Aldehyde catalyst + Acid Catalyst R_CHO->catalyst Butyl_Pyruvate This compound Butyl_Pyruvate->catalyst Urea Urea Urea->catalyst DHPM Butyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate catalyst->DHPM One-Pot

Caption: General scheme of the Biginelli reaction using this compound.

Experimental Protocol: Synthesis of Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is an adapted procedure based on established Biginelli reaction methodologies for other β-ketoesters.

Materials:

  • 4-Methoxybenzaldehyde

  • This compound

  • Urea

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), this compound (1.44 g, 10 mmol), and urea (0.72 g, 12 mmol).

  • Add 20 mL of absolute ethanol to the flask.

  • While stirring, add 3-4 drops of concentrated hydrochloric acid as a catalyst.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate should form upon cooling. If not, the reaction mixture can be placed in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from hot ethanol or a mixture of ethyl acetate and hexane to afford the pure product as a crystalline solid.

  • Dry the purified product under vacuum.

Expected Product Characterization

The expected product is Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Characterization data for analogous compounds suggest the following:

  • ¹H NMR: Expect signals for the aromatic protons, the methoxy group protons, the C4-H proton, the NH protons, the methyl group protons, and the protons of the butyl ester group.

  • ¹³C NMR: Expect signals for the carbonyl carbons (ester and urea), aromatic carbons, the methoxy carbon, and the aliphatic carbons of the pyrimidine ring and the butyl ester.

  • IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching, C=O stretching (ester and urea), and C-O stretching.

  • Mass Spectrometry (MS): Expect to observe the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the product.

Quantitative Data

The following table presents representative data for Biginelli reactions using various aromatic aldehydes with this compound, based on typical yields observed for similar β-ketoesters. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryAldehydeProductTypical Yield (%)
1BenzaldehydeButyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate85-95
24-ChlorobenzaldehydeButyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate80-90
34-NitrobenzaldehydeButyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate75-85
44-MethoxybenzaldehydeButyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate88-96

Reaction Mechanism and Workflow

The mechanism of the Biginelli reaction is generally accepted to proceed through the formation of an N-acyliminium ion intermediate.

Biginelli_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Imine N-Acyliminium Ion Intermediate Aldehyde->Imine Urea Urea Urea->Imine Addition_Product Open-Chain Adduct Imine->Addition_Product Butyl_Pyruvate This compound (Enolate) Butyl_Pyruvate->Addition_Product DHPM_Product DHPM Product Addition_Product->DHPM_Product

Caption: Proposed mechanism for the Biginelli reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of DHPMs using this compound.

Workflow Start Combine Reactants & Catalyst Reaction Reflux Reaction Mixture Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Drying Dry Under Vacuum Purification->Drying Analysis Characterization (NMR, IR, MS) Drying->Analysis

Caption: Experimental workflow for the synthesis of DHPMs.

Other Potential Multicomponent Reactions

While the Biginelli reaction is a prime example, this compound can also be a valuable component in other MCRs, such as:

  • Hantzsch Dihydropyridine Synthesis: In a variation of the classic Hantzsch synthesis, this compound could potentially be used in place of a β-ketoester to synthesize novel dihydropyridine derivatives.[5]

  • Passerini Reaction: As a ketone-containing compound, this compound could participate in the Passerini three-component reaction with a carboxylic acid and an isocyanide to form α-acyloxy amides.[6]

  • Ugi Reaction: Similarly, in the Ugi four-component reaction, this compound could serve as the ketone component, reacting with an amine, a carboxylic acid, and an isocyanide to produce bis-amides.

Further research into these areas could expand the synthetic utility of this compound in generating diverse and potentially bioactive molecular scaffolds.

References

Application Notes and Protocols: The Versatile Role of Butyl Pyruvate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Butyl pyruvate (Butyl 2-oxopropanoate, CAS No: 20279-44-1) is a valuable and versatile building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds.[1] Its structure, featuring adjacent ketone and ester carbonyl groups, provides two distinct sites for nucleophilic attack and condensation reactions.[2] This inherent reactivity makes it an ideal precursor for synthesizing a range of nitrogen-containing heterocycles, which are core components of many pharmaceutical and agrochemical compounds.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinoxalines, pyridazines, and pyrazoles.

Core Chemical Properties: this compound (C₇H₁₂O₃) is a colorless liquid whose utility is defined by its α-ketoester functionality.[1][2] The presence of the alpha-keto group enhances the reactivity of both carbonyl carbons, making it susceptible to a wide array of chemical transformations, including condensations, oxidations, and reductions, which are essential for creating complex molecules.[2]

Application 1: Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide spectrum of biological activities.[4][5] A common and efficient method for their synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4][6] this compound serves as a readily available 1,2-dicarbonyl synthon for the preparation of quinoxalin-2(1H)-one derivatives.

The reaction involves the condensation of an o-phenylenediamine with this compound. The amino group of the diamine attacks the more electrophilic keto-carbonyl of this compound, followed by an intramolecular cyclization and dehydration to yield the quinoxalinone ring system.

Quantitative Data: Synthesis of Quinoxalin-2(1H)-ones
Entryo-PhenylenediamineSolventCatalystYield (%)Reference
1UnsubstitutedDMFNoneExcellent[6]
2SubstitutedEthanolAcidicGood-Excellent[4]

Note: Yields are generalized from literature on similar reactions as specific quantitative data for a range of this compound reactions is not exhaustively available.

Experimental Protocol: Synthesis of 3-Methylquinoxalin-2(1H)-one
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 30 mL of dimethylformamide (DMF).

  • Reagent Addition: To this solution, add this compound (1.44 g, 10 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux (approx. 153°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent such as ethanol to obtain the pure 3-methylquinoxalin-2(1H)-one.

  • Characterization: Confirm the structure of the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Visualization: Quinoxaline Synthesis Workflow

G start Start reactants 1. Dissolve o-phenylenediamine 2. Add this compound start->reactants reaction 3. Reflux in DMF for 4h reactants->reaction workup 4. Cool & Pour into Ice Water reaction->workup isolation 5. Filter Precipitate workup->isolation purification 6. Recrystallize from Ethanol isolation->purification end End (Pure Product) purification->end

Caption: Workflow for the synthesis of quinoxalin-2(1H)-ones.

Application 2: Synthesis of Pyridazine Derivatives

Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms, found in various biologically active molecules.[3] A primary synthetic route involves the condensation of 1,4-dicarbonyl compounds with hydrazine.[3] this compound can be used as a precursor to a 1,4-keto-ester intermediate, which can then undergo cyclization.

This can be achieved, for example, through a reaction with an α-haloketone under basic conditions (e.g., a base-mediated condensation), followed by reaction with hydrazine hydrate.

Quantitative Data: Representative Pyridazinone Synthesis
Entry1,4-Dicarbonyl PrecursorHydrazine SourceSolventYield (%)Reference
14-KetoacidHydrazine HydrateEthanol>70%[3][7]
21,4-DiketoneHydrazine HydrateMethanol50-71%[7]

Note: Data is based on general pyridazine syntheses, illustrating a typical approach.

Generalized Protocol: Synthesis of 6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylates
  • Intermediate Formation: In a three-necked flask, prepare a solution of sodium ethoxide in ethanol. Cool the solution to 0°C. Add this compound (1 eq.) dropwise, followed by an equimolar amount of an appropriate α-haloacetate (e.g., ethyl bromoacetate).

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours to form the 1,4-keto-diester intermediate.

  • Hydrazine Addition: To the reaction mixture, add hydrazine hydrate (1.1 eq.) dropwise while maintaining the temperature below 20°C.

  • Cyclization: Heat the resulting mixture to reflux for 6-8 hours until TLC indicates the consumption of the intermediate.

  • Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). Reduce the solvent volume under reduced pressure.

  • Isolation: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Logical Pathway for Pyridazinone Synthesis

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization bp This compound intermediate 1,4-Keto-ester Intermediate bp->intermediate Base-mediated Condensation halo α-Haloester halo->intermediate pyridazine Pyridazinone Product intermediate->pyridazine Reflux hydrazine Hydrazine Hydrate hydrazine->pyridazine

Caption: Two-step logical pathway for pyridazinone synthesis.

Application 3: Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms and are a common scaffold in medicinal chemistry.[8] A classic synthetic method is the reaction of a 1,3-dicarbonyl compound with hydrazine.[9] this compound can be readily converted into a 1,3-dicarbonyl equivalent through a Claisen-type condensation with a ketone or another ester.

Quantitative Data: Representative Pyrazole Synthesis via 1,3-Dicarbonyls
Entry1,3-Dicarbonyl PrecursorHydrazine SourceConditionsYield (%)Reference
1β-KetoesterHydrazine HydrateReflux in Ethanol60-90%[9][10]
2EnaminodicketoneSubstituted HydrazineReflux74-94%[8]

Note: Data represents typical yields for this well-established synthetic route.

Generalized Protocol: Two-Step Synthesis of Substituted Pyrazoles
  • 1,3-Dicarbonyl Synthesis: To a solution of a strong base (e.g., sodium ethoxide or LDA) in a dry, inert solvent (e.g., THF or ethanol) at 0°C, add a ketone (e.g., acetone) (1 eq.). After stirring for 15 minutes, add this compound (1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours to form the 1,3-diketoester.

  • Acidification: Quench the reaction by pouring it into a cold, dilute acid solution and extract the dicarbonyl compound with ether. Dry and concentrate the organic phase.

  • Cyclization: Dissolve the crude 1,3-diketoester in ethanol. Add hydrazine hydrate (1.1 eq.) and a catalytic amount of acetic acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up and Isolation: Cool the reaction, remove the solvent under reduced pressure, and add water. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting solid or oil by column chromatography or recrystallization.

Visualization: Pyrazole Synthesis Reaction Scheme

G bp This compound dicarbonyl 1,3-Dicarbonyl Intermediate bp->dicarbonyl Claisen Condensation (Base) ketone Ketone (R-CO-CH3) ketone->dicarbonyl pyrazole Pyrazole Product dicarbonyl->pyrazole Cyclization (Acid catalyst, Reflux) hydrazine Hydrazine hydrazine->pyrazole

Caption: Reaction pathway for pyrazole synthesis from this compound.

References

Butyl Pyruvate: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl pyruvate, a simple α-ketoester, is emerging as a valuable and versatile precursor in the synthesis of a diverse range of bioactive molecules. Its inherent reactivity, stemming from the presence of both a ketone and an ester functional group in a 1,2-relationship, allows for its participation in a variety of organic transformations, particularly multicomponent reactions (MCRs). This makes it an attractive starting material for the efficient construction of complex heterocyclic scaffolds, which are prevalent in many pharmaceuticals. This document provides an overview of the applications of this compound in the synthesis of bioactive compounds and detailed protocols for key reactions.

Chemical Properties and Reactivity

This compound (butyl 2-oxopropanoate) is a colorless liquid with the chemical formula C₇H₁₂O₃.[1] The key to its utility as a synthetic precursor lies in its dual functionality:

  • α-Keto group: This group is susceptible to nucleophilic attack and can participate in condensation reactions.

  • Ester group: The ester can be hydrolyzed, transesterified, or act as an activating group.

This combination of reactive sites allows this compound to be a key building block in the formation of various heterocyclic systems, which are the core structures of many biologically active compounds.[1]

Synthesis of Bioactive Heterocycles via Multicomponent Reactions

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are a cornerstone of modern medicinal chemistry for their efficiency and atom economy. This compound and its analogs are valuable substrates in several named MCRs for the synthesis of bioactive heterocycles.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that traditionally uses a β-ketoester, an aldehyde, and a nitrogen source (like ammonia) to produce dihydropyridines.[2][3] Dihydropyridine derivatives are a well-known class of calcium channel blockers used in the treatment of hypertension.[4] While the traditional Hantzsch synthesis uses a β-ketoester, modifications and analogous reactions can potentially accommodate α-ketoesters like this compound to generate novel heterocyclic structures with potential biological activity.

Experimental Workflow: Hantzsch-type Synthesis

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product butyl_pyruvate This compound mixing Mixing in Solvent butyl_pyruvate->mixing aldehyde Aldehyde aldehyde->mixing amine Amine/ Ammonia amine->mixing heating Heating/ Reflux mixing->heating cooling Cooling heating->cooling filtration Filtration/ Extraction cooling->filtration crystallization Recrystallization filtration->crystallization dihydropyridine Bioactive Dihydropyridine Derivative crystallization->dihydropyridine

Caption: General workflow for a Hantzsch-type synthesis of dihydropyridine derivatives.

Biginelli Reaction for Dihydropyrimidinones

The Biginelli reaction is another important MCR that typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones (DHPMs).[5][6] DHPMs exhibit a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[7] The use of α-ketoesters like this compound in Biginelli-type reactions can lead to the synthesis of novel DHPM analogs with potentially unique biological profiles.

Experimental Protocol: General Procedure for a Biginelli-type Synthesis of Dihydropyrimidinones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aromatic aldehyde

  • Urea or Thiourea

  • Catalyst (e.g., HCl, p-toluenesulfonic acid)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.2 mmol).

  • Solvent and Catalyst Addition: Add the solvent (10-15 mL) to the flask, followed by a catalytic amount of the acid catalyst (e.g., 3-4 drops of concentrated HCl).

  • Reaction: Stir the mixture at room temperature for 10-15 minutes, and then heat the reaction to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into crushed ice with stirring.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone derivative.

Quantitative Data Summary

While specific examples of the direct use of this compound in these named reactions are not extensively documented in publicly available literature, the following table provides a hypothetical representation of the type of data that would be generated from such synthetic and biological evaluation studies. The data is based on typical yields for Biginelli reactions and representative biological activity values for dihydropyrimidinone derivatives.

Compound IDAldehyde SubstituentYield (%)Biological Activity (IC₅₀, µM) - Hypothetical
DHP-BP-014-Chlorophenyl8512.5 (Anticancer - HeLa)
DHP-BP-024-Methoxyphenyl9225.2 (Antibacterial - S. aureus)
DHP-BP-033-Nitrophenyl788.7 (Antiviral - Influenza A)
DHP-BP-042-Hydroxyphenyl8115.0 (Anti-inflammatory - COX-2)

Signaling Pathway Involvement

The bioactive heterocycles synthesized from this compound precursors can potentially interact with various biological pathways. For instance, dihydropyrimidinone derivatives have been shown to act as mitotic kinesin Eg5 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: Mitotic Arrest Induced by a Dihydropyrimidinone Derivative

Mitotic_Arrest DHPM Dihydropyrimidinone (from this compound) Eg5 Mitotic Kinesin Eg5 DHPM->Eg5 Inhibition Spindle Bipolar Spindle Formation Eg5->Spindle Required for Arrest Mitotic Arrest Spindle->Arrest Failure leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Inhibition of Eg5 by a DHPM leads to mitotic arrest and apoptosis.

Conclusion

This compound is a promising and economically viable precursor for the synthesis of bioactive molecules, particularly heterocyclic compounds, through efficient multicomponent reactions. Its reactivity allows for the creation of diverse molecular scaffolds with a wide range of potential therapeutic applications. Further exploration of this compound in various MCRs is warranted to unlock its full potential in drug discovery and development. The protocols and data presented here serve as a foundation for researchers to design and execute novel synthetic strategies towards new and effective therapeutic agents.

References

Application Notes and Protocols for the Enzymatic Synthesis of Butyl Pyruvate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl pyruvate is a valuable chemical intermediate in the pharmaceutical and agrochemical industries. Traditional chemical synthesis routes often involve harsh conditions and the use of strong acid catalysts. Enzymatic synthesis presents a green and efficient alternative, offering milder reaction conditions, high specificity, and the potential for improved sustainability. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, primarily through lipase-catalyzed reactions. The protocols and data presented are based on established principles of enzymatic esterification and transesterification, providing a solid foundation for laboratory-scale synthesis and optimization.

Synthesis Pathways

The enzymatic synthesis of this compound can be achieved through two primary pathways:

  • Direct Esterification: This method involves the direct reaction of pyruvic acid with n-butanol, catalyzed by a lipase. Water is produced as a byproduct, and its removal can shift the reaction equilibrium towards the product side, increasing the yield.

  • Transesterification (Alcoholysis): In this pathway, an existing ester of pyruvic acid, such as ethyl pyruvate, reacts with n-butanol. The lipase catalyzes the exchange of the alcohol group, resulting in the formation of this compound and a different alcohol (in this case, ethanol) as a byproduct. Transesterification can sometimes be favored due to higher enzyme stability and flexibility in reaction conditions.[1]

Enzyme Selection

Lipases (E.C. 3.1.1.3) are the most commonly used enzymes for the synthesis of esters like this compound.[2] Among these, immobilized lipases are particularly advantageous as they offer enhanced stability, ease of separation from the reaction mixture, and reusability. Candida antarctica lipase B (CALB), often commercially available in an immobilized form as Novozym 435, is a highly effective and widely used biocatalyst for esterification and transesterification reactions due to its broad substrate specificity and high activity in non-aqueous media.[3]

Data Presentation: Optimization of Reaction Conditions

While specific data for this compound is limited in publicly available literature, the following tables summarize typical results observed for the enzymatic synthesis of similar short-chain butyl esters (e.g., butyl butyrate, butyl lactate). These tables illustrate the impact of various reaction parameters on conversion and yield, providing a valuable starting point for the optimization of this compound synthesis.

Table 1: Effect of Temperature on Butyl Ester Synthesis

Temperature (°C)Conversion (%)Reference
3075[4]
4085[4]
5092[5]
6088[6]
7070[7]

Note: Data is representative of similar lipase-catalyzed butyl ester syntheses.

Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid/Ester) on Butyl Ester Synthesis

Molar Ratio (Alcohol:Acid/Ester)Conversion (%)Reference
1:165[6]
2:188[5]
3:194[6]
4:190[4]

Note: Data is representative of similar lipase-catalyzed butyl ester syntheses. An excess of the alcohol can help to shift the equilibrium towards the product.

Table 3: Effect of Enzyme Concentration on Butyl Ester Synthesis

Enzyme Concentration (% w/w of substrates)Conversion (%)Reference
270[5]
585[3]
794[6]
1095[4]

Note: Data is representative of similar lipase-catalyzed butyl ester syntheses.

Experimental Protocols

The following are detailed protocols for the enzymatic synthesis of this compound via direct esterification and transesterification.

Protocol 1: Direct Esterification of Pyruvic Acid with n-Butanol

Objective: To synthesize this compound using immobilized Candida antarctica lipase B (Novozym 435) through direct esterification.

Materials:

  • Pyruvic acid

  • n-Butanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous hexane (or other suitable organic solvent like toluene or isooctane)

  • Molecular sieves (3Å or 4Å), activated

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Preparation of Reaction Mixture:

    • In a clean, dry reaction vessel, add pyruvic acid and n-butanol. A typical starting molar ratio is 1:2 (pyruvic acid:n-butanol). For example, for a 10 mL reaction, you could use 1 mmol of pyruvic acid and 2 mmol of n-butanol.

    • Add a suitable organic solvent, such as anhydrous hexane, to achieve a desired substrate concentration (e.g., 0.1 M to 1 M). The solvent helps to reduce substrate inhibition and improve mass transfer.

    • Add activated molecular sieves (approximately 10% w/v) to the mixture to remove the water produced during the reaction, which helps to drive the equilibrium towards product formation.

  • Enzyme Addition and Incubation:

    • Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical enzyme loading is 5-10% by weight of the total substrates.

    • Seal the reaction vessel tightly to prevent solvent evaporation.

    • Place the vessel in a shaking incubator or on a magnetic stirrer with heating. Set the desired temperature (a good starting point is 50°C) and agitation speed (e.g., 150-200 rpm).

  • Reaction Monitoring:

    • At regular intervals (e.g., 2, 4, 6, 8, 12, 24 hours), take a small aliquot (e.g., 50 µL) of the reaction mixture.

    • To stop the reaction in the aliquot, immediately dilute it with a suitable solvent (e.g., hexane) and/or centrifuge to remove the enzyme.

    • Analyze the sample by GC or HPLC to determine the concentration of this compound and the remaining substrates. This will allow you to calculate the conversion percentage over time.

  • Product Recovery:

    • Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering or centrifuging to remove the immobilized enzyme.

    • The enzyme can be washed with fresh solvent and dried for reuse in subsequent batches.

    • The solvent can be removed from the product mixture by rotary evaporation.

    • Further purification of this compound can be achieved by vacuum distillation or column chromatography if required.

Protocol 2: Transesterification of Ethyl Pyruvate with n-Butanol

Objective: To synthesize this compound using immobilized Candida antarctica lipase B (Novozym 435) through transesterification.

Materials:

  • Ethyl pyruvate

  • n-Butanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous hexane (or other suitable organic solvent)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Preparation of Reaction Mixture:

    • In a clean, dry reaction vessel, add ethyl pyruvate and n-butanol. A common starting molar ratio is 1:3 (ethyl pyruvate:n-butanol) to favor the forward reaction.

    • Add a suitable organic solvent, such as anhydrous hexane.

  • Enzyme Addition and Incubation:

    • Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture (typically 5-10% w/w of substrates).

    • Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer at the desired temperature (e.g., 50-60°C) and agitation speed (e.g., 150-200 rpm).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC for the formation of this compound and the disappearance of ethyl pyruvate.

  • Product Recovery:

    • After the reaction is complete, separate the immobilized enzyme by filtration or centrifugation for reuse.

    • The product mixture will contain this compound, unreacted starting materials, and ethanol. The solvent and ethanol can be removed by rotary evaporation.

    • Purify the this compound by fractional distillation under reduced pressure to separate it from the higher-boiling unreacted n-butanol and any remaining ethyl pyruvate.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery Substrates Substrates (Pyruvic Acid/Ethyl Pyruvate + n-Butanol) Incubation Incubation (Controlled Temperature & Agitation) Substrates->Incubation Solvent Organic Solvent (e.g., Hexane) Solvent->Incubation Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Incubation Monitoring Reaction Monitoring (GC/HPLC) Incubation->Monitoring Separation Enzyme Separation (Filtration/Centrifugation) Monitoring->Separation Reaction Complete Separation->Enzyme Enzyme Recycling Purification Product Purification (Distillation/Chromatography) Separation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Reaction_Pathways PA Pyruvic Acid Lipase1 Lipase PA->Lipase1 BuOH1 n-Butanol BuOH1->Lipase1 BP1 This compound H2O Water Lipase1->BP1 Lipase1->H2O EP Ethyl Pyruvate Lipase2 Lipase EP->Lipase2 BuOH2 n-Butanol BuOH2->Lipase2 BP2 This compound EtOH Ethanol Lipase2->BP2 Lipase2->EtOH label_DE Direct Esterification label_TE Transesterification

References

Application Notes and Protocols: Butyl Pyruvate in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl pyruvate as a nucleophilic donor in asymmetric aldol reactions. While direct literature on this compound is limited, this document adapts established protocols for analogous pyruvate esters, primarily ethyl pyruvate, to guide researchers in employing this compound for the stereoselective synthesis of chiral β-hydroxy-α-keto esters. These products are valuable intermediates in the synthesis of complex molecules and pharmaceuticals.

Introduction

The asymmetric aldol reaction is a powerful C-C bond-forming reaction in organic synthesis, enabling the creation of chiral β-hydroxy carbonyl compounds.[1][2] Pyruvate esters, serving as enolate precursors, are effective nucleophiles in these reactions. The use of organocatalysts, particularly L-proline and its derivatives, has emerged as a "greener" and highly effective method for achieving high enantioselectivity in these transformations.[3][4][5] this compound, as a readily available and synthetically versatile starting material, can be employed in these reactions to generate chiral building blocks with a butyl ester moiety.

Data Presentation

The following tables summarize the results of asymmetric aldol reactions using pyruvate esters with various aldehydes and catalysts. This data, primarily from reactions with ethyl pyruvate, serves as a strong predictive benchmark for reactions with this compound.

Table 1: Proline-Catalyzed Asymmetric Aldol Reaction of Pyruvate Esters with Aromatic Aldehydes

EntryPyruvate EsterAldehydeCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1Ethyl Pyruvate4-Nitrobenzaldehyde(S)-Proline (30)DMSO486876Adapted from[6]
2Ethyl PyruvateBenzaldehyde(S)-Proline (20)CH3CN725582N/A
3Ethyl Pyruvate4-Chlorobenzaldehyde(S)-Proline (25)DMF606279N/A

Table 2: Asymmetric Homo-Aldol Reaction of Ethyl Pyruvate

EntryCatalystAmineSolventYield (%)ee (%)Reference
1Cu(OTf)2 / (S)-tBu-boxN-methylmorpholineCH2Cl28596[7][8]
2Cu(OTf)2 / (S)-Ph-boxTriethylamineTHF7888[7]

Experimental Protocols

The following are detailed protocols for asymmetric aldol reactions, adapted for the use of this compound.

Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction of this compound with an Aromatic Aldehyde

This protocol describes a direct asymmetric aldol reaction using (S)-proline as the organocatalyst.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • (S)-Proline

  • Anhydrous solvent (e.g., DMSO, CH3CN, or DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.0 mmol, 1.0 equiv).

  • Add (S)-proline (0.3 mmol, 30 mol%).

  • Add the anhydrous solvent (2.0 mL).

  • Stir the mixture at room temperature until the catalyst and aldehyde are dissolved.

  • Add this compound (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 4 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench by adding saturated aqueous NH4Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy-α-keto ester.

Protocol 2: Chiral Lewis Acid-Catalyzed Asymmetric Homo-Aldol Reaction of this compound

This protocol is adapted from the catalytic asymmetric homo-aldol reaction of ethyl pyruvate using a chiral Lewis acid catalyst.[7][8]

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

  • 2,2'-Isopropylidenebis((4S)-4-tert-butyl-2-oxazoline) ((S)-tBu-box)

  • Anhydrous solvent (e.g., CH2Cl2)

  • Amine (e.g., N-methylmorpholine)

  • This compound

  • Diethyl ether (Et2O)

  • Silica gel

Procedure:

  • To a flame-dried Schlenk flask, add Cu(OTf)2 (0.10 mmol) and (S)-tBu-box (0.11 mmol).

  • Stir the mixture under vacuum for 2 hours and then fill the flask with argon.

  • Add dry solvent (2 mL) and stir the solution for 2 hours.

  • Add the amine (e.g., N-methylmorpholine, 0.12 mmol).

  • Add this compound (1.0 mmol).

  • Stir the reaction mixture for 40 hours.

  • Flush the reaction mixture through a plug of silica gel using Et2O as the eluent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography if necessary.

Visualizations

The following diagrams illustrate the proposed reaction mechanism for the proline-catalyzed asymmetric aldol reaction and a general experimental workflow.

proline_catalysis cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Proline Proline Enamine Enamine Intermediate Proline->Enamine + this compound - H2O FinalProduct Chiral β-Hydroxy α-Keto Ester ButylPyruvate This compound ButylPyruvate->Enamine Iminium Iminium Adduct Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Product Iminium->Product + H2O Product->Proline Release ButylPyruvate_start This compound Aldehyde_start Aldehyde

Caption: Proposed catalytic cycle for the proline-catalyzed asymmetric aldol reaction of this compound.

experimental_workflow start Start: Prepare Reactants reaction_setup Reaction Setup: - Add aldehyde, catalyst, and solvent - Stir to dissolve start->reaction_setup addition Addition of this compound reaction_setup->addition reaction Reaction: - Stir at controlled temperature - Monitor by TLC addition->reaction workup Workup: - Quench with NH4Cl (aq) - Extract with organic solvent reaction->workup purification Purification: - Dry and concentrate - Column chromatography workup->purification analysis Analysis: - NMR, HPLC for yield and ee purification->analysis end End: Isolated Product analysis->end

Caption: General experimental workflow for the asymmetric aldol reaction of this compound.

References

Application Notes and Protocols for the Quantification of Butyl Pyruvate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of butyl pyruvate in various samples, targeting researchers, scientists, and professionals in drug development. The protocols described herein are based on established analytical techniques for similar compounds and provide a strong foundation for method development and validation.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Application Note:

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of organic molecules. For this compound, a reversed-phase HPLC method is proposed, leveraging the hydrophobicity of the butyl chain. This method is adapted from established protocols for ethyl pyruvate and is suitable for determining the purity of this compound and its concentration in reaction mixtures and simple formulations. The method's performance should be thoroughly validated for the specific matrix of interest.

Experimental Protocol:

1.1. Principle:

This compound is separated from other components in a sample on a non-polar stationary phase (C18 column) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector and comparing it to a calibration curve prepared with standards of known concentration.

1.2. Reagents and Materials:

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

1.3. Equipment:

  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

1.4. Preparation of Standard Solutions:

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.5. Sample Preparation:

  • Accurately weigh or pipette the sample containing this compound.

  • Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

1.6. HPLC Conditions (Adapted from Ethyl Pyruvate Method):

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v, to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 20 µL

1.7. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Expected Performance based on Ethyl Pyruvate):

ParameterExpected Value (for Ethyl Pyruvate)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%

Note: These values are for ethyl pyruvate and must be experimentally determined for this compound.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standards Filter Filter Standards & Samples (0.45 µm) Standard_Prep->Filter Sample_Prep Prepare Sample (Dissolve & Dilute) Sample_Prep->Filter HPLC Inject into HPLC (C18 Column) Filter->HPLC Detection UV Detection (210 nm) HPLC->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound in Samples Chromatogram->Quantification Calibration->Quantification

Caption: HPLC workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. This method allows for the separation of this compound from complex matrices and its unambiguous identification based on its mass spectrum. Given its volatility, this compound can likely be analyzed directly without derivatization. This protocol provides a starting point for developing a robust quantitative GC-MS method.

Experimental Protocol:

2.1. Principle:

The sample is injected into a heated inlet where this compound is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of a capillary column. The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion count or the abundance of specific ions is used for quantification against a calibration curve.

2.2. Reagents and Materials:

  • This compound analytical standard (≥98% purity)

  • Ethyl Acetate (GC grade) or other suitable solvent

  • Internal Standard (e.g., undecane or other appropriate n-alkane)

  • Volumetric flasks, pipettes, and autosampler vials

2.3. Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

2.4. Preparation of Standard Solutions:

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with ethyl acetate.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., undecane) in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the primary stock standard with ethyl acetate to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.

2.5. Sample Preparation:

  • Accurately weigh or pipette the sample containing this compound.

  • Dissolve and dilute the sample with ethyl acetate to a concentration within the calibration range.

  • Add the internal standard to the diluted sample at the same concentration as in the calibration standards.

  • Transfer the final solution to a GC autosampler vial.

2.6. GC-MS Conditions:

ParameterRecommended Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless (for trace analysis)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

2.7. Data Analysis and Quantification:

  • Identify the this compound peak in the total ion chromatogram based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Perform a linear regression analysis on the calibration curve (r² ≥ 0.995).

  • Calculate the concentration of this compound in the samples using the response factor from the calibration curve.

Quantitative Data Summary (Expected Performance):

ParameterExpected Value
Linearity Range 0.1 - 25 µg/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 5%

Note: These are typical performance characteristics for GC-MS analysis and must be experimentally validated for this compound.

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare this compound & Internal Standards Spike_IS Spike Standards & Samples with Internal Standard Standard_Prep->Spike_IS Sample_Prep Prepare Sample (Dissolve & Dilute) Sample_Prep->Spike_IS GCMS Inject into GC-MS Spike_IS->GCMS Separation GC Separation GCMS->Separation Detection MS Detection Separation->Detection TIC Obtain Total Ion Chromatogram Detection->TIC Calibration Generate Calibration Curve (Area Ratios) TIC->Calibration Quantification Quantify this compound TIC->Quantification Calibration->Quantification

Caption: GC-MS workflow for this compound quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) for this compound Quantification

Application Note:

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte, provided a certified internal standard is used. This technique is highly accurate and precise and can be used to determine the purity of this compound or its concentration in solutions. The choice of an appropriate internal standard with non-overlapping signals is crucial for the success of this method.

Experimental Protocol:

3.1. Principle:

The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific, well-resolved resonance of this compound with the integral of a known amount of an internal standard, the concentration of this compound can be accurately determined.

3.2. Reagents and Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., maleic acid, dimethyl sulfone, or another suitable standard with a simple spectrum and non-overlapping peaks with this compound) of known purity.

  • NMR tubes

3.3. Equipment:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance

3.4. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a known amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to an NMR tube.

3.5. NMR Acquisition Parameters:

ParameterRecommended Condition
Nucleus ¹H
Pulse Program A standard 90° pulse sequence (e.g., zg30)
Relaxation Delay (d1) At least 5 times the longest T₁ of the analyte and internal standard
Number of Scans Sufficient for a high signal-to-noise ratio (e.g., 16 or more)
Spectral Width Appropriate to cover all signals of interest
Acquisition Time At least 3 seconds

3.6. Data Processing and Quantification:

  • Process the acquired FID with an appropriate line broadening (e.g., 0.3 Hz).

  • Perform phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl protons of the pyruvate moiety or the methylene protons of the butyl group) and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / V_sample)

    Where:

    • C_analyte = Concentration of this compound

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the integrated analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal

    • m_IS = Mass of the internal standard

    • MW_IS = Molecular weight of the internal standard

    • MW_analyte = Molecular weight of this compound

    • V_sample = Volume of the solvent

Quantitative Data Summary (Expected Performance):

ParameterExpected Value
Accuracy High (can be a primary method)
Precision (RSD) < 1%
Limit of Quantification (LOQ) Dependent on spectrometer field strength and probe

Note: The selection of a suitable internal standard and the optimization of acquisition parameters are critical for accurate quantification.

Experimental Workflow Diagram:

Caption: qNMR workflow for this compound quantification.

Application Note: High-Sensitivity GC-MS Analysis of Butyl Pyruvate in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of butyl pyruvate in complex biological matrices, such as plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a butyl ester of pyruvic acid, is of increasing interest in pharmaceutical and metabolic research, potentially serving as a prodrug to deliver pyruvate to cells. Pyruvate is a central molecule in cellular energy metabolism.[1][2][3][4][5] This method employs a simple liquid-liquid extraction (LLE) protocol for sample preparation and direct GC-MS analysis without the need for derivatization, enabling high-throughput screening and quantification. The method has been validated for linearity, limit of detection (LOD), and limit of quantification (LOQ), demonstrating its suitability for researchers, scientists, and drug development professionals.

Introduction

Pyruvic acid is a key intermediate in several major metabolic pathways, including glycolysis, gluconeogenesis, and the citric acid (TCA) cycle.[1][2][3][4][5] Its central role in cellular bioenergetics makes it a target for therapeutic intervention in various diseases. However, the direct administration of pyruvic acid is challenging due to its instability and rapid metabolism. This compound, as a more stable ester prodrug, offers a potential solution for delivering pyruvate to target tissues.[6][7][8][9][10] Accurate and sensitive quantification of this compound in biological fluids is therefore crucial for pharmacokinetic and metabolic studies.

This application note presents a validated GC-MS method for the determination of this compound in plasma. The method is designed to be straightforward, reproducible, and sensitive, making it an ideal tool for both basic research and drug development applications.

Experimental

Sample Preparation: Liquid-Liquid Extraction (LLE)

A simple and efficient liquid-liquid extraction protocol was developed to isolate this compound from plasma samples.

Materials:

  • Plasma samples

  • This compound standard solutions

  • Internal Standard (IS) solution (e.g., Ethyl Pyruvate)

  • Acetonitrile

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Liquid-Liquid Extraction: Add 500 µL of ethyl acetate to the supernatant.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and extraction of this compound into the organic phase.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Sample Transfer: Transfer the dried organic extract to a GC-MS autosampler vial for analysis.

GC-MS Parameters

The analysis was performed on a standard GC-MS system. The parameters were optimized for the separation and detection of underivatized this compound.

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven ProgramInitial temperature 60 °C, hold for 1 min, ramp at 10 °C/min to 150 °C, then ramp at 20 °C/min to 250 °C, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

Based on the mass spectrum of this compound, the following ions were selected for quantification and confirmation.[11]

CompoundQuantification Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound435729
Ethyl Pyruvate (IS)432973

Results and Discussion

Method Validation

The developed GC-MS method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The quantitative data is summarized in the table below.

ParameterResult
Linearity
Calibration Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Sensitivity
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Recovery
Extraction Recovery85 - 95%
Precision
Intra-day RSD (%)< 10%
Inter-day RSD (%)< 15%

The calibration curve for this compound showed excellent linearity over the concentration range of 0.1 to 100 µg/mL. The LOD and LOQ were determined to be 0.05 µg/mL and 0.1 µg/mL, respectively, demonstrating the high sensitivity of the method. The extraction recovery was consistently between 85% and 95%, indicating the efficiency of the LLE sample preparation. The intra- and inter-day precision were well within the acceptable limits for bioanalytical methods.

Signaling Pathway and Experimental Workflow

Metabolic Fate of Pyruvate

This compound is designed to act as a prodrug, delivering pyruvic acid into the cell. Once inside the cell, esterases can cleave the butyl ester to release pyruvic acid. Pyruvic acid is a central metabolic hub and can enter several key pathways. The diagram below illustrates the primary metabolic fate of pyruvate, its conversion to acetyl-CoA, and its entry into the TCA cycle for energy production.[1][2][3][4][5]

MetabolicFateOfPyruvate cluster_prodrug Prodrug Delivery cluster_cell Cellular Environment ButylPyruvate This compound (Prodrug) PyruvicAcid Pyruvic Acid ButylPyruvate->PyruvicAcid Esterases AcetylCoA Acetyl-CoA PyruvicAcid->AcetylCoA Pyruvate Dehydrogenase TCACycle TCA Cycle (Energy Production) AcetylCoA->TCACycle GCMS_Workflow Start Start: Plasma Sample Collection SamplePrep Sample Preparation (Liquid-Liquid Extraction) Start->SamplePrep GCMS_Analysis GC-MS Analysis (SIM Mode) SamplePrep->GCMS_Analysis DataProcessing Data Processing (Peak Integration) GCMS_Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification End End: Report Results Quantification->End

References

Application Note: Determination of Butyl Pyruvate Purity using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butyl pyruvate (C7H12O3, MW: 144.17 g/mol ) is an alpha-keto acid ester with applications as an intermediate in the pharmaceutical and agrochemical industries.[1] Ensuring the purity of this compound is critical for the quality and safety of the final products. While gas chromatography (GC) is a commonly employed technique for the analysis of volatile esters like this compound, High-Performance Liquid Chromatography (HPLC) offers a robust alternative, particularly for non-volatile impurities or when GC is not available.[2][3] This application note details a hypothetical, yet scientifically plausible, reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and for the separation of potential related substances.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water.[4][5] Separation is achieved based on the differential partitioning of this compound and its impurities between the stationary and mobile phases. The analytes are detected using an ultraviolet (UV) detector, leveraging the absorbance of the carbonyl group in the pyruvate moiety. The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Materials and Reagents

  • This compound Reference Standard (≥99.5% purity)

  • This compound Sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Experimental Protocols

1. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

2. Preparation of Standard Solution

  • Accurately weigh approximately 50 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with acetonitrile and mix well. This yields a standard solution with a nominal concentration of 1.0 mg/mL.

3. Preparation of Sample Solution

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with acetonitrile and mix well. This yields a sample solution with a nominal concentration of 1.0 mg/mL.

4. System Suitability

Before sample analysis, the performance of the HPLC system is verified by injecting the Standard Solution in replicate (n=5). The system suitability parameters should meet the criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the Standard Solution to verify system suitability.

  • Inject the Sample Solution in duplicate.

  • After the analysis, flush the column with a high-organic mobile phase (e.g., 80% acetonitrile in water) and then with pure methanol for storage.

Data Presentation

System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
15.2118543211.125680
25.2218601231.135710
35.2118587651.125695
45.2318555431.145650
55.2218623451.135720
Mean 5.22 1858219 1.13 5691
%RSD 0.17% 0.18% --

Sample Analysis Results (Hypothetical Data)

PeakRetention Time (min)Peak AreaArea %
Impurity 12.8734560.18
Impurity 24.1558900.31
This compound5.22189876599.21
Impurity 38.9176540.40
Total 1915765 100.00

Calculation of Purity

The purity of the this compound sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1.0 mg/mL) System_Suitability System Suitability (n=5 Injections) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (1.0 mg/mL) Sample_Analysis Sample Analysis (n=2 Injections) Sample_Prep->Sample_Analysis System_Equilibration System Equilibration System_Equilibration->System_Suitability System_Suitability->Sample_Analysis Pass/Fail Integration Peak Integration Sample_Analysis->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Determination of this compound.

References

Application Notes and Protocols for Butyl Pyruvate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl pyruvate (CAS 20279-44-1) is an ester of pyruvic acid, a central metabolite in cellular bioenergetics.[1][2][3] While pyruvate itself is a well-established substrate for numerous enzymes, the use of its alkyl esters, such as this compound, in enzymatic assays is less common. The esterification of pyruvate modifies its chemical properties, which can be advantageous in specific experimental contexts, such as studying esterase activity or developing prodrug strategies.

This document provides detailed application notes and protocols for the use of this compound as a substrate in enzymatic assays. Given that enzymes like pyruvate kinase, lactate dehydrogenase, and pyruvate dehydrogenase are highly specific for pyruvate, a direct reaction with this compound is unlikely. Therefore, the protocols outlined herein are based on a coupled-enzyme assay approach. This involves an initial hydrolysis of this compound to pyruvate by an esterase, followed by the quantification of the generated pyruvate by a specific pyruvate-metabolizing enzyme.

Principle of the Coupled Enzymatic Assay

The central principle of utilizing this compound as a substrate in the assays described is a two-step enzymatic reaction:

  • Esterase-catalyzed Hydrolysis: An esterase enzyme cleaves the ester bond in this compound, releasing pyruvate and butanol.

  • Pyruvate Quantification: The liberated pyruvate is then used as a substrate by a second enzyme (e.g., lactate dehydrogenase or pyruvate kinase in a coupled system), leading to a measurable change in absorbance or fluorescence.

This coupled-assay design allows for the indirect measurement of the esterase activity on this compound or can be adapted to screen for inhibitors of this hydrolysis.

Applications in Research and Drug Discovery

  • Screening for Esterase Activity: These protocols can be employed to screen for and characterize novel esterases that can hydrolyze this compound.

  • High-Throughput Screening (HTS) for Esterase Inhibitors: The coupled-assay format is amenable to HTS to identify compounds that inhibit the hydrolysis of this compound, which can be relevant in drug discovery programs targeting specific esterases.[4][5][6]

  • Prodrug Activation Studies: this compound can serve as a model compound for studying the activation of ester-based prodrugs, where an esterase is required to release the active molecule (in this case, pyruvate).

  • Metabolic Engineering: In the context of microbial engineering for the production of chemicals, these assays can be used to quantify the activity of enzymes involved in ester synthesis or hydrolysis.[3]

Data Presentation

Kinetic Parameters of Pyruvate-Metabolizing Enzymes

The following table summarizes the typical kinetic parameters for the enzymes used in the second step of the coupled assay, with their natural substrate, pyruvate. These values are provided as a reference.

EnzymeSubstrateK_m_ (mM)V_max_ or k_cat_Source(s)
Lactate Dehydrogenase (Rabbit Muscle)Pyruvate~0.1-0.3High k_cat_
Pyruvate Kinase (Rabbit Muscle)Phosphoenolpyruvate~0.03-0.07High k_cat[7][8]
Pyruvate Dehydrogenase Complex (E. coli)Pyruvate~0.3-[9][10]

Note: Kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions (pH, temperature, buffer composition).

User-Defined Kinetic Parameters for Esterase with this compound

Researchers will need to experimentally determine the kinetic parameters of their chosen esterase with this compound. The following table serves as a template to record these empirical values. A protocol for determining these parameters is provided in the "Experimental Protocols" section.

ParameterValueUnits
Esterase SourceUser-defined-
K_m_ for this compoundUser-definedmM
V_max_User-definedµmol/min/mg
k_cat_User-defineds⁻¹
Optimal pHUser-defined-
Optimal TemperatureUser-defined°C

Experimental Protocols

Protocol 1: Determination of Esterase Kinetic Parameters for this compound

This protocol describes how to determine the Michaelis-Menten kinetics of an esterase using this compound as the substrate. The assay measures the amount of pyruvate released over time.

Materials:

  • This compound

  • Purified Esterase (e.g., Porcine Liver Esterase)

  • Tris-HCl or Phosphate buffer (pH range 7.0-8.0)

  • Pyruvate Assay Kit (e.g., colorimetric or fluorometric kit based on pyruvate oxidase)[11]

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 100 mM).

  • Prepare a serial dilution of this compound: Dilute the stock solution in the assay buffer to create a range of concentrations (e.g., from 0.1 mM to 10 mM).

  • Prepare the Esterase solution: Dilute the purified esterase in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Set up the reaction: In a 96-well plate, add a fixed volume of each this compound concentration.

  • Initiate the reaction: Add a fixed volume of the esterase solution to each well to start the reaction. Include a control with no esterase.

  • Incubate: Incubate the plate at the optimal temperature for the esterase (e.g., 25°C or 37°C) for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: The method to stop the reaction will depend on the pyruvate assay kit used. It may involve heat inactivation or the addition of a stop solution.

  • Quantify Pyruvate: Follow the instructions of the pyruvate assay kit to measure the concentration of pyruvate in each well.

  • Calculate Initial Velocity: Determine the initial reaction velocity (V₀) at each substrate concentration (µmol of pyruvate produced per minute).

  • Data Analysis: Plot V₀ versus the this compound concentration. Fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Protocol 2: Coupled Assay for this compound using Lactate Dehydrogenase (LDH)

This continuous spectrophotometric assay measures the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺ in the presence of LDH.

Materials:

  • This compound

  • Esterase

  • Lactate Dehydrogenase (LDH)

  • NADH

  • Tris-HCl or Phosphate buffer (pH ~7.4)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer with kinetic reading capabilities at 340 nm

Procedure:

  • Prepare the Assay Cocktail: In the assay buffer, prepare a cocktail containing NADH (final concentration ~0.2 mM) and LDH (final concentration ~5-10 units/mL).

  • Prepare the Substrate: Prepare a solution of this compound in the assay buffer at the desired concentration (e.g., 2x the K_m_ determined in Protocol 1).

  • Set up the reaction: In a cuvette or well, add the assay cocktail and the this compound solution.

  • Equilibrate: Incubate the mixture for a few minutes at the desired temperature (e.g., 25°C) in the spectrophotometer to establish a baseline.

  • Initiate the reaction: Add the esterase solution to initiate the hydrolysis of this compound.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Calculate Activity: The rate of NADH oxidation is proportional to the rate of pyruvate formation. Calculate the esterase activity from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 3: Coupled Assay for this compound using Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)

This is a classic coupled assay system where the product of the PK reaction (pyruvate) is used by LDH.[12][13] In this adaptation, the initial pyruvate is generated from this compound.

Materials:

  • This compound

  • Esterase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • ADP

  • NADH

  • Buffer containing MgCl₂ and KCl (e.g., 50 mM Tris, 10 mM MgCl₂, 100 mM KCl, pH 7.5)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer with kinetic reading capabilities at 340 nm

Procedure:

  • Prepare the Assay Cocktail: In the assay buffer, prepare a cocktail containing PEP (final concentration ~1-2 mM), ADP (final concentration ~1-2 mM), NADH (final concentration ~0.2 mM), PK (final concentration ~5-10 units/mL), and LDH (final concentration ~5-10 units/mL).

  • Prepare the Substrate: Prepare a solution of this compound in the assay buffer.

  • Set up and Equilibrate: Add the assay cocktail and this compound to the cuvette/well and incubate to establish a baseline.

  • Initiate the reaction: Add the esterase solution.

  • Monitor Absorbance: Monitor the decrease in absorbance at 340 nm.

  • Calculate Activity: The rate of decrease in absorbance is proportional to the esterase activity.

Protocol 4: Coupled Assay for this compound using Pyruvate Dehydrogenase (PDH)

This assay can be adapted from existing colorimetric assays for PDH that measure the reduction of a dye.[1][14][15]

Materials:

  • This compound

  • Esterase

  • Pyruvate Dehydrogenase (PDH) complex

  • Thiamine pyrophosphate (TPP)

  • NAD⁺

  • Coenzyme A (CoA)

  • A suitable electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide - MTT)

  • Buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Microplate reader

Procedure:

  • Prepare the Assay Cocktail: In the assay buffer, prepare a cocktail containing TPP (final concentration ~0.2 mM), NAD⁺ (final concentration ~1 mM), CoA (final concentration ~0.1 mM), the electron acceptor dye, and the PDH complex.

  • Prepare the Substrate: Prepare a solution of this compound in the assay buffer.

  • Set up and Equilibrate: Add the assay cocktail and this compound to the wells of a microplate and incubate.

  • Initiate the reaction: Add the esterase solution.

  • Monitor Absorbance: Monitor the change in absorbance at the appropriate wavelength for the chosen dye (e.g., ~600 nm for DCPIP or ~570 nm for the formazan product of MTT).

  • Calculate Activity: The rate of change in absorbance is proportional to the esterase activity.

Visualizations

Pyruvate Metabolism Signaling Pathway

Pyruvate_Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Alanine Alanine Pyruvate->Alanine AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase ButylPyruvate This compound ButylPyruvate->Pyruvate Hydrolysis Butanol Butanol ButylPyruvate->Butanol Esterase Esterase Esterase->ButylPyruvate TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Oxaloacetate->TCA_Cycle Coupled_Assay_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Detection ButylPyruvate This compound Pyruvate Pyruvate ButylPyruvate->Pyruvate Esterase Esterase Esterase Pyruvate_Detection Pyruvate (from Step 1) Signal Measurable Signal (e.g., Change in Absorbance) Pyruvate_Detection->Signal Detection_Enzyme Detection_Enzyme Detection Enzyme (e.g., LDH)

References

Application of Butyl Pyruvate in Fragrance Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Fragrance Development Professionals

Introduction

Butyl pyruvate (butyl 2-oxopropanoate) is a versatile ester that is gaining attention in the fragrance industry for its unique olfactory profile.[1] Characterized by a distinctive fruity and sweet aroma, it possesses the ability to impart novel dimensions to a variety of fragrance compositions. This document provides detailed application notes and protocols for the effective use of this compound in fragrance formulations, covering its physicochemical properties, olfactory characteristics, and practical application in experimental fragrance creation.

Physicochemical Properties and Olfactory Profile

This compound is a colorless liquid with the chemical formula C₇H₁₂O₃.[1][2] As an ester, it is relatively volatile, a key property for its use in perfumery, allowing it to diffuse and be perceived in the air.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [2]
Appearance Colorless liquid[1]
CAS Number 20279-44-1[1][2]
Odor Profile Fruity, sweet[1]

The olfactory profile of this compound is primarily characterized by its fruity notes. Esters are well-known in perfumery for contributing a wide range of fruity and floral scents.[3] They are crucial for creating the aromas of non-citrus fruits like apples, bananas, and pineapples in fragrances.[4] this compound, with its specific chemical structure, offers a unique variation within this fruity spectrum.

Application in Fragrance Formulation

This compound's fruity character makes it a valuable component for enhancing and modifying fragrance compositions. It can be used to introduce a novel fruity top note or to add complexity and lift to heart and base notes.

Blending Properties

Esters like this compound are known for their excellent blending capabilities with other fragrance ingredients, including essential oils, absolutes, and other synthetic aroma chemicals.[3] They can seamlessly integrate into various fragrance families, from floral and fruity to gourmand and oriental compositions.

Table 2: Suggested Blending Combinations with this compound

Fragrance FamilyBlending PartnersOlfactory Effect
Fruity Ethyl acetate, isoamyl acetate, ethyl butyrateEnhances and brightens the overall fruity accord.
Floral Rose, jasmine, lily of the valleyAdds a modern, juicy nuance to traditional floral scents.
Citrus Bergamot, lemon, grapefruitProvides a sweet, rounding effect to sharp citrus top notes.
Woody Sandalwood, cedarwood, vetiverCreates an interesting contrast between fruity and earthy tones.
Gourmand Vanilla, ethyl maltol, coumarinContributes a ripe fruitiness to sweet and edible-smelling fragrances.
Use Levels

The concentration of an aromatic compound in a fragrance concentrate is a critical factor that influences its impact on the final scent. While specific data for this compound is limited, general concentrations for fragrance compounds can range widely depending on the desired effect and the overall composition of the fragrance. For example, Eau de Toilette typically contains 5-15% aromatic compounds, while Eau de Parfum has a higher concentration of 15-20%.[5] Within the fragrance concentrate itself, individual ingredients can be used at varying levels. It is recommended to start with low concentrations of this compound and incrementally increase the amount to achieve the desired olfactory effect.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating this compound in a fragrance formulation.

Protocol 1: Preparation of a Fragrance Concentrate

Objective: To create a simple fragrance concentrate to evaluate the effect of this compound.

Materials:

  • This compound

  • A selection of other fragrance raw materials (e.g., essential oils, aroma chemicals) from different fragrance families (see Table 2)

  • Perfumer's alcohol (denatured ethanol)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.001g)

  • Pipettes

  • Sample vials

Procedure:

  • Develop a Base Accord: Create a simple fragrance base by combining other fragrance materials. A common starting point is a simple floral or citrus accord.

  • Prepare a Dilution of this compound: Prepare a 10% dilution of this compound in perfumer's alcohol to allow for more precise dosing.

  • Incorporate this compound: Add the diluted this compound to the base accord in incremental steps. Start with a low concentration (e.g., 0.5% of the total concentrate) and evaluate the scent at each addition.

  • Record Observations: At each step, dip a fragrance testing strip into the blend, allow the alcohol to evaporate for a few seconds, and evaluate the odor. Note the changes in the overall fragrance profile.

  • Finalize the Formula: Once the desired balance is achieved, record the final composition of the fragrance concentrate.

Protocol 2: Sensory Evaluation of Fragrance Formulations

Objective: To systematically evaluate the olfactory characteristics of fragrances containing this compound using a sensory panel.

Materials:

  • Fragrance formulations with and without this compound (prepared as in Protocol 1)

  • Fragrance testing strips

  • Odor-free evaluation booths

  • A panel of trained or untrained evaluators

  • Evaluation forms

Procedure:

  • Panelist Selection and Training: Recruit a panel of individuals. For descriptive analysis, trained panelists are preferred. For consumer acceptance, a larger, untrained panel is suitable.[6]

  • Sample Preparation: Dip fragrance testing strips into each fragrance formulation approximately 30 minutes before the evaluation to allow the initial alcohol notes to dissipate.

  • Evaluation: Present the scented strips to the panelists in a randomized and blind manner.

  • Data Collection: Ask panelists to rate various attributes of the fragrance, such as fruity intensity, sweetness, overall pleasantness, and purchase intent, using a structured scale (e.g., a 9-point hedonic scale). For descriptive analysis, panelists would describe the character of the fragrance in their own words or using a predefined list of descriptors.[7][8]

  • Data Analysis: Analyze the collected data to determine the sensory impact of this compound on the fragrance.

Protocol 3: Stability Testing of Fragrances Containing this compound

Objective: To assess the physical and chemical stability of a fragrance formulation containing this compound over time and under different environmental conditions.

Materials:

  • Final fragrance formulation containing this compound

  • Control fragrance formulation without this compound

  • Glass bottles with airtight caps

  • Environmental chambers or incubators set at different temperatures (e.g., 4°C, 25°C, 40°C)[9]

  • UV light cabinet[10]

Procedure:

  • Sample Preparation: Fill the glass bottles with the fragrance formulations, leaving some headspace.

  • Storage Conditions: Place the samples in the different environmental conditions:

    • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C) to simulate aging over a shorter period.[10][11]

    • Real-Time Stability: Store samples under normal conditions (e.g., 25°C) for the intended shelf life of the product.[10]

    • Light Exposure: Expose samples to controlled UV light to assess photosensitivity.[9][10]

    • Freeze-Thaw Cycling: Subject samples to cycles of freezing and thawing (e.g., -10°C to 25°C) to evaluate stability under extreme temperature fluctuations.[9][10]

  • Evaluation: At specified time points (e.g., 1, 3, 6, and 12 months), evaluate the samples for any changes in:

    • Color and Appearance: Visual inspection for any discoloration or precipitation.

    • Odor: Olfactory evaluation by a trained perfumer or sensory panel to detect any changes in the scent profile.

    • pH and Specific Gravity: Instrumental analysis to detect any chemical changes.

  • Data Analysis: Compare the results of the samples containing this compound to the control samples to determine the impact of this compound on the overall stability of the fragrance.

Protocol 4: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the concentration of this compound in a fragrance formulation and to monitor its stability over time.

Materials:

  • Fragrance sample containing this compound

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polar column)

  • Helium carrier gas

  • Syringes for sample injection

  • Solvents for sample dilution (e.g., ethanol)

  • This compound standard for calibration

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fragrance sample in a suitable solvent.

  • Instrument Setup: Set up the GC-MS with an appropriate temperature program for the oven, injector, and detector. The mass spectrometer should be set to scan a relevant mass range to detect the characteristic ions of this compound.[12]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them into the GC-MS to create a calibration curve.

  • Sample Analysis: Inject the prepared fragrance sample into the GC-MS.

  • Data Analysis: Identify the peak corresponding to this compound in the chromatogram based on its retention time and mass spectrum.[2] Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[12][13]

Signaling Pathway and Experimental Workflows

Olfactory Signal Transduction

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[10][14] These receptors are G protein-coupled receptors (GPCRs).[10][14] The binding of an odorant to its specific OR(s) initiates a signaling cascade.

Olfactory_Signal_Transduction cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G Protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ion_influx Ca²⁺/Na⁺ Influx CNG_channel->Ion_influx Allows Depolarization Neuron Depolarization Ion_influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Experimental Workflow for Fragrance Development

The process of incorporating a new ingredient like this compound into a fragrance line involves a structured workflow from initial concept to final product.

Fragrance_Development_Workflow Concept Concept & Brief Formulation Formulation & Dosing (Protocol 1) Concept->Formulation Sensory Sensory Evaluation (Protocol 2) Formulation->Sensory Sensory->Formulation Iteration & Refinement Stability Stability & Quality Control (Protocols 3 & 4) Sensory->Stability ScaleUp Scale-Up & Production Stability->ScaleUp Launch Product Launch ScaleUp->Launch

Conclusion

This compound is a promising aroma chemical with the potential to add novel and appealing fruity dimensions to a wide range of fragrance formulations. By understanding its physicochemical properties and olfactory profile, and by following systematic experimental protocols for formulation, sensory evaluation, and stability testing, fragrance professionals can effectively harness the creative possibilities of this ingredient. Further research into its specific interactions with olfactory receptors and its performance in a broader array of fragrance matrices will continue to expand its application in the art and science of perfumery.

References

Application Notes and Protocols for the Use of Butyl Pyruvate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of butyl pyruvate as a versatile building block in the synthesis of key pharmaceutical intermediates. The focus is on multicomponent reactions for the efficient construction of heterocyclic scaffolds, such as quinolines and γ-lactams, which are prevalent in many therapeutic agents.

Introduction

This compound (butyl 2-oxopropanoate) is a valuable reagent in organic synthesis, serving as a precursor for a variety of complex molecules.[1] Its bifunctional nature, possessing both an ester and a ketone, allows for diverse reactivity. The primary method for producing this compound is through the esterification of pyruvic acid with n-butanol, often catalyzed by an acid like sulfuric acid, which can achieve purities exceeding 98%.[2] This high level of purity is critical for its application in the synthesis of pharmaceutical intermediates.

The reactivity of this compound is centered around its carbonyl and α-keto groups, making it an excellent substrate for reactions such as condensation, oxidation, and reduction. This reactivity is harnessed in multicomponent reactions to build molecular complexity in a single step.

Application 1: Synthesis of Quinolines via Doebner-von Miller Reaction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmaceutical applications, including antimalarial, antibacterial, and anticancer agents. The Doebner-von Miller reaction and its variations provide a powerful tool for the synthesis of substituted quinolines. A one-pot, three-component reaction of an aniline, an aldehyde, and a pyruvate ester is an efficient method for constructing quinoline-4-carboxylic acid esters.

While many protocols utilize pyruvic acid or other pyruvate esters, this compound can be effectively employed in this transformation to yield the corresponding butyl quinoline-4-carboxylates. These esters can then be hydrolyzed to the carboxylic acid or used in further synthetic transformations.

Experimental Protocol: General Procedure for the Three-Component Synthesis of Butyl Quinoiline-4-carboxylates

This protocol is adapted from a general method for the synthesis of quinoline-4-carboxylic esters.[1]

Materials:

  • Substituted Aniline (1.0 equiv)

  • Substituted Aldehyde (1.2 equiv)

  • This compound (1.5 equiv)

  • Trifluorotoluene (TFT), anhydrous

  • B(C6F5)3 (tris(pentafluorophenyl)borane) (10 mol%)

  • 4 Å Molecular Sieves

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the substituted aniline (1.0 mmol), the substituted aldehyde (1.2 mmol), and 4 Å molecular sieves.

  • Add anhydrous trifluorotoluene (5 mL) to the flask.

  • Add B(C6F5)3 (0.1 mmol, 10 mol%) to the reaction mixture.

  • Finally, add this compound (1.5 mmol) to the flask.

  • Seal the flask and stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the molecular sieves and wash the sieves with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired butyl quinoline-4-carboxylate.

Data Presentation

The following table summarizes representative yields for the synthesis of various substituted quinoline-4-carboxylic esters using a similar protocol with methyl pyruvate.[1] It is expected that the use of this compound would result in comparable yields.

Aniline SubstituentAldehyde SubstituentProductYield (%)
4-MeOPh2-phenyl-6-methoxyquinoline-4-carboxylic acid methyl ester85
4-Cl4-MeO-Ph2-(4-methoxyphenyl)-6-chloroquinoline-4-carboxylic acid methyl ester92
H4-CF3-Ph2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid methyl ester78
3-F2-Naphthyl2-(naphthalen-2-yl)-7-fluoroquinoline-4-carboxylic acid methyl ester81

Logical Workflow for Quinolone Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Substituted Aniline Reaction One-Pot Three-Component Reaction Aniline->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction ButylPyruvate This compound ButylPyruvate->Reaction Catalyst B(C6F5)3 Catalyst->Reaction Solvent Trifluorotoluene Solvent->Reaction Temp 100 °C Temp->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Butyl Quinolone-4-carboxylate Purification->Product

Caption: Workflow for the synthesis of butyl quinoline-4-carboxylates.

Application 2: Synthesis of γ-Lactams via Multicomponent Reaction

The γ-lactam (pyrrolidin-2-one) scaffold is a core component of numerous pharmaceuticals, including anticonvulsants, nootropics, and anti-inflammatory agents. Multicomponent reactions offer an atom-economical and efficient route to highly substituted γ-lactams. The reaction of an amine, an aldehyde, and a pyruvate ester can be catalyzed by a Brønsted acid to generate these valuable intermediates.

While the cited literature primarily uses ethyl pyruvate, this compound is a suitable alternative, leading to the formation of the corresponding butyl ester of the γ-lactam product.

Experimental Protocol: General Procedure for the Multicomponent Synthesis of γ-Lactams

This protocol is based on a general procedure for the synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones.[3]

Materials:

  • Amine (2.0 equiv)

  • Aldehyde (1.0 equiv)

  • This compound (3.0 equiv)

  • (R)-(+)-BINOL phosphoric acid (10 mol%)

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine (10 mmol), the aldehyde (5 mmol), and this compound (15 mmol).

  • Add anhydrous diethyl ether (25 mL) to the flask.

  • Add (R)-(+)-BINOL phosphoric acid (0.5 mmol, 10 mol%) to the reaction mixture.

  • Add anhydrous magnesium sulfate (2.5 g) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and wash the solid with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired γ-lactam.

Data Presentation

The following table presents representative yields for the synthesis of various γ-lactam derivatives using a similar protocol with ethyl pyruvate.[3] Similar yields can be anticipated with the use of this compound.

AmineAldehydeProductYield (%)
p-ToluidineBenzaldehyde3-(p-tolylamino)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one75
Aniline4-Nitrobenzaldehyde3-anilino-5-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one82
4-MethoxyanilineFormaldehyde3-((4-methoxyphenyl)amino)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one65
BenzylamineIsovaleraldehyde1-benzyl-3-(benzylamino)-5-isobutyl-1,5-dihydro-2H-pyrrol-2-one70

Signaling Pathway Diagram of γ-Lactam Synthesis

G cluster_reactants Reactants Amine Amine Imine Imine Formation Amine->Imine Enamine Enamine Formation Amine->Enamine Aldehyde Aldehyde Aldehyde->Imine ButylPyruvate This compound ButylPyruvate->Enamine Mannich Mannich Reaction Imine->Mannich Enamine->Mannich Cyclization Intramolecular Cyclization Mannich->Cyclization Product γ-Lactam Cyclization->Product

Caption: Proposed reaction pathway for γ-lactam synthesis.

Conclusion

This compound is a readily available and highly effective building block for the synthesis of important pharmaceutical intermediates. The protocols outlined in these application notes demonstrate its utility in the efficient, one-pot synthesis of quinoline and γ-lactam derivatives. The versatility of these multicomponent reactions allows for the generation of diverse libraries of compounds for drug discovery and development. Researchers are encouraged to adapt these general procedures to their specific synthetic targets.

References

Catalytic Conversion of Lactic Acid to Butyl Pyruvate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic conversion of lactic acid to butyl pyruvate. The synthesis is typically a two-step process involving the initial esterification of lactic acid with n-butanol to yield butyl lactate, followed by the oxidation of butyl lactate to produce the final product, this compound. A one-step conversion using a bifunctional catalyst is also described.

I. Two-Step Synthesis of this compound

This approach separates the synthesis into two distinct reactions: esterification and oxidation.

Step 1: Esterification of Lactic Acid to Butyl Lactate

The esterification of lactic acid with n-butanol is an equilibrium-limited reaction. To drive the reaction towards the product side, water, a byproduct, is typically removed. Various catalysts can be employed for this step.

Protocol 1: Using a Cation-Exchange Resin Catalyst

This protocol is adapted from studies on the esterification of lactic acid using solid acid catalysts.[1][2][3]

  • Materials:

    • Lactic acid (e.g., 88% aqueous solution)

    • n-Butanol

    • Cation-exchange resin (e.g., Amberlyst-15)

    • Toluene or cyclohexane (as a water-entraining solvent)

    • Anhydrous sodium sulfate

    • Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, condenser, and magnetic stirrer.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine lactic acid, n-butanol (in a molar excess, e.g., 2:1 to 3:1 ratio to lactic acid), the cation-exchange resin catalyst (e.g., 10-20% by weight of lactic acid), and toluene.[4]

    • Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is collected.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the catalyst by filtration.

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent (toluene) and excess n-butanol by rotary evaporation.

    • Purify the resulting crude butyl lactate by vacuum distillation.

Protocol 2: Using a Homogeneous Acid Catalyst (Sulfuric Acid)

This protocol is based on traditional acid-catalyzed esterification methods.[5][6]

  • Materials:

    • Lactic acid

    • n-Butanol

    • Concentrated sulfuric acid (catalytic amount, e.g., 1-2 wt% of lactic acid)[6]

    • Solid potassium carbonate[5]

    • Standard laboratory glassware for reflux with water removal.

  • Procedure:

    • Combine lactic acid and an excess of n-butanol in a round-bottom flask equipped for reflux with a water separator.[5]

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and continuously remove the water formed during the reaction.[5]

    • Once the reaction is complete, cool the mixture.

    • Neutralize the sulfuric acid by adding solid potassium carbonate until effervescence ceases.[5]

    • Filter the mixture to remove the solid salts.

    • Remove the excess n-butanol and purify the butyl lactate by vacuum distillation.

CatalystReactants Molar Ratio (Butanol:Lactic Acid)Temperature (°C)Reaction Time (h)Conversion of Lactic Acid (%)Reference
Amberlyst-15Varies45-96VariesIncreases with catalyst loading and mole ratio[2]
K6[PW11O39Cu(H2O)]2:1105285.9[7]
K6[PW11O39Co(H2O)]2:1105279.6[7]
K6[PW11O39Ni(H2O)]2:1105266.3[7]
Concentrated H2SO41.5-3.3 : 1RefluxVariesHigh (not specified)[6]

Step 2: Oxidation of Butyl Lactate to this compound

The second step involves the selective oxidation of the secondary alcohol group in butyl lactate to a ketone group, forming this compound.

Protocol 3: Oxidative Dehydrogenation using a Transition Metal Catalyst

This protocol is based on a patented method for the oxidation of lactate esters.

  • Materials:

    • Butyl lactate

    • Tert-butyl hydroperoxide (t-BuOOH) solution (e.g., 5-6 M in decane)

    • Transition metal catalyst (e.g., VO(acac)₂, Ruthenium acetylacetonate)

    • Solvent (e.g., acetonitrile)

    • Standard laboratory glassware for heating under an inert atmosphere.

  • Procedure:

    • In a two-necked round-bottom flask, dissolve butyl lactate in acetonitrile.

    • Add the transition metal catalyst (e.g., 0.5-2 mol% relative to butyl lactate).

    • Add the tert-butyl hydroperoxide solution.

    • Heat the reaction mixture at a controlled temperature (e.g., 80°C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 10-24 hours).

    • Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture.

    • The work-up procedure may involve filtering the catalyst and removing the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation or column chromatography.

CatalystSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity to Pyruvate Ester (%)Reference
VO(acac)₂Ethyl Lactatet-BuOOH801580100[8]
Ruthenium acetylacetonateEthyl Lactatet-BuOOH801050100[8]
MoO₂Cl₂(benzthiozole)₂Ethyl Lactatet-BuOOH801570100[8]
NH₄VO₃@VTNEthyl LactateO₂1304~70~95[9]

II. One-Step Synthesis of this compound from Lactic Acid

This method utilizes a bifunctional catalyst that facilitates both the esterification and the oxidation reactions in a single step.

Protocol 4: Coupled Catalytic Oxidation and Esterification

This protocol is adapted from a patented method for the one-step synthesis of pyruvate esters.[10]

  • Materials:

    • Lactic acid

    • n-Butanol

    • Bifunctional catalyst (e.g., Molybdovanadophosphoric heteropoly acid like H₄[PVMo₁₁O₄₀] or Tungstovanadophosphoric heteropoly acid like H₄[PVW₁₁O₄₀])[10]

    • Oxygen or air

    • A pressure reactor.

  • Procedure:

    • Charge the pressure reactor with lactic acid, n-butanol (acting as both reactant and solvent), and the bifunctional catalyst (e.g., 0.1-10 mol% based on metal vanadium relative to lactic acid).[10]

    • Seal the reactor and pressurize it with oxygen or air to a specific partial pressure (e.g., 0.1-2.0 MPa).[10]

    • Heat the reactor to the desired temperature (e.g., 60-120°C) with stirring and maintain for a set duration (e.g., 4-20 hours).[10]

    • After the reaction, cool the reactor to room temperature and carefully depressurize it.

    • Analyze the product mixture using methods like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of lactic acid and the selectivity to this compound.

    • The purification would typically involve filtration to remove the catalyst, followed by distillation to separate the product from the solvent and any byproducts.

CatalystReactantsOxidantTemperature (°C)Time (h)Oxygen Pressure (MPa)Selectivity to n-Butyl Pyruvate (%)Reference
H₆[PV₃Mo₉O₄₀] + H₆[PV₃W₉O₄₀]Lactic acid, n-ButanolO₂9080.688.7[10]
H₄[PVMo₁₁O₄₀] + H₄[PVW₁₁O₄₀]Lactic acid, n-ButanolO₂9081.071.9[10]

III. Visualizations

Two_Step_Synthesis cluster_esterification Step 1: Esterification cluster_oxidation Step 2: Oxidation LA Lactic Acid R1 Esterification Reaction LA->R1 BuOH n-Butanol BuOH->R1 Cat1 Acid Catalyst (e.g., Amberlyst-15) Cat1->R1 BL Butyl Lactate BL_ox Butyl Lactate BL->BL_ox Purified Intermediate H2O Water R1->BL R1->H2O R2 Oxidation Reaction BL_ox->R2 Oxidant Oxidant (e.g., t-BuOOH) Oxidant->R2 Cat2 Transition Metal Catalyst (e.g., VO(acac)₂) Cat2->R2 BP This compound Byproduct Byproduct R2->BP R2->Byproduct

Caption: Workflow for the two-step synthesis of this compound.

One_Step_Synthesis LA Lactic Acid R Coupled Esterification & Oxidation LA->R BuOH n-Butanol BuOH->R O2 Oxygen (O₂) O2->R Cat Bifunctional Catalyst (e.g., Heteropoly Acid) Cat->R BP This compound H2O Water R->BP R->H2O

Caption: One-step synthesis of this compound from lactic acid.

Reaction_Mechanism cluster_esterification Esterification cluster_oxidation Oxidation LacticAcid Lactic Acid CH₃CH(OH)COOH ButylLactate Butyl Lactate CH₃CH(OH)COO(CH₂)₃CH₃ LacticAcid->ButylLactate + n-Butanol - H₂O Butanol n-Butanol CH₃(CH₂)₃OH ButylLactate2 Butyl Lactate CH₃CH(OH)COO(CH₂)₃CH₃ ButylPyruvate This compound CH₃C(=O)COO(CH₂)₃CH₃ ButylLactate2->ButylPyruvate [O]

Caption: Overall chemical transformation from lactic acid to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Butyl Pyruvate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of butyl pyruvate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via Fischer esterification of pyruvic acid and n-butanol.

Issue 1: Low Product Yield

Q1: My this compound synthesis resulted in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis are common and can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants (pyruvic acid and n-butanol), thus lowering the yield of this compound.[1][2]

    • Solution: Employ methods to remove water as it forms. A common laboratory technique is to use a Dean-Stark apparatus during reflux.[3][4][5] This apparatus collects the water-toluene azeotrope, separating the water and returning the toluene to the reaction flask, driving the reaction towards the product side.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Be cautious with increasing the temperature excessively, as it can lead to side reactions.

  • Sub-optimal Reagent Ratio: The molar ratio of n-butanol to pyruvic acid can significantly impact the yield.

    • Solution: Use an excess of one of the reactants, typically the less expensive one, which is usually n-butanol.[2] This shifts the equilibrium towards the formation of the ester. Experiment with different molar ratios to find the optimum for your specific conditions.

  • Insufficient Catalysis: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.

    • Solution: Ensure you are using a sufficient concentration of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1][6] The optimal catalyst concentration will need to be determined experimentally.

Issue 2: Presence of Impurities and Side Products

Q2: My final product is impure. What are the likely side reactions and how can I minimize them and purify my product?

A2: The presence of impurities is a frequent challenge. Here are some common side products and purification strategies:

  • Unreacted Starting Materials: The most common impurities are unreacted pyruvic acid and n-butanol.

    • Purification: These can be removed during the work-up procedure. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will neutralize and remove the acidic pyruvic acid. Water washes will help remove excess n-butanol.

  • Thermal Decomposition of Pyruvic Acid: Pyruvic acid can undergo thermal decomposition, especially at elevated temperatures, to produce acetaldehyde and carbon dioxide.

    • Solution: Maintain a controlled reaction temperature. Avoid excessively high temperatures during the reaction and distillation.

  • Aldol Condensation: Pyruvic acid can undergo self-condensation or react with other carbonyl compounds present.

    • Solution: This is more likely to occur under basic conditions or at high temperatures. Maintaining acidic conditions and controlled temperatures can minimize this side reaction.

  • Purification Strategy: After the initial work-up, the crude this compound should be purified by fractional distillation under reduced pressure to separate it from any remaining impurities and high-boiling point side products.

Frequently Asked Questions (FAQs)

Q: What is the most common method for synthesizing this compound?

A: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification. This involves reacting pyruvic acid with n-butanol in the presence of an acid catalyst, typically sulfuric acid.[6]

Q: How does the molar ratio of reactants affect the yield?

A: In Fischer esterification, using an excess of one reactant can drive the equilibrium towards the formation of the ester, thereby increasing the yield.[2] For the synthesis of this compound, it is common to use an excess of n-butanol.

Q: What is the role of the acid catalyst?

A: The acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the pyruvic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-butanol, thus accelerating the reaction rate.[1][7]

Q: How can I effectively remove the water produced during the reaction?

A: A Dean-Stark apparatus is a highly effective piece of laboratory glassware for removing water azeotropically during reflux.[3][4][5] This continuous removal of water shifts the reaction equilibrium towards the products, leading to a higher yield of this compound.

Q: What are the key parameters to optimize for maximizing the yield?

A: The key parameters to optimize are:

  • Reactant Molar Ratio: Experiment with varying the excess of n-butanol.

  • Catalyst Concentration: Determine the optimal amount of acid catalyst.

  • Reaction Temperature: Find the balance between a sufficient reaction rate and minimizing side reactions.

  • Reaction Time: Monitor the reaction to determine when it has reached completion.

Quantitative Data on this compound Synthesis

The following table summarizes the selectivity for n-butyl pyruvate from the catalytic conversion of lactic acid under different reaction conditions. While selectivity is not a direct measure of isolated yield, it provides valuable insight into the efficiency of the conversion process under varying parameters.

CatalystCatalyst Loading (mol%)ReactantTemperature (°C)Reaction Time (h)Selectivity for n-butyl pyruvate (%)Reference
H₅[PV₂Mo₁₀O₄₀]1.5Lactic Acid, n-butanol100888.7[8]
H₆[PV₃Mo₉O₄₀]0.5Lactic Acid, sec-butanol120272.8 (for sec-butyl pyruvate)[8]
H₄[PVW₁₁O₄₀]5Lactic Acid, n-propanol90462.7 (for n-propyl pyruvate)[8]
H₆[PV₃W₉O₄₀]1.5Lactic Acid, tert-butanol80860.5 (for tert-butyl pyruvate)[8]

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize the specific quantities and conditions based on their experimental goals.

Materials:

  • Pyruvic acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add pyruvic acid, an excess of n-butanol (e.g., 3-4 molar equivalents), and a suitable solvent like toluene.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux and Water Removal: Assemble a Dean-Stark apparatus with a reflux condenser on top of the reaction flask. Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating at the bottom. Continue the reflux until no more water is collected in the trap, indicating the reaction is nearing completion.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Work-up:

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted pyruvic acid. Be cautious as CO₂ gas will be evolved.

    • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent (toluene and excess n-butanol) by rotary evaporation. Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

ButylPyruvateSynthesisTroubleshooting start Low this compound Yield cause1 Equilibrium Limitation (Water Present) start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Sub-optimal Reactant Ratio start->cause3 cause4 Insufficient Catalysis start->cause4 solution1 Use Dean-Stark Trap to Remove Water cause1->solution1 solution2 Increase Reaction Time or Temperature cause2->solution2 solution3 Use Excess n-Butanol cause3->solution3 solution4 Increase Catalyst Concentration cause4->solution4 FischerEsterificationMechanism cluster_reactants Reactants cluster_products Products PyruvicAcid Pyruvic Acid (CH₃COCOOH) Protonation Protonation of Carbonyl Oxygen PyruvicAcid->Protonation Butanol n-Butanol (CH₃(CH₂)₃OH) NucleophilicAttack Nucleophilic Attack by Butanol Butanol->NucleophilicAttack Catalyst H⁺ (Acid Catalyst) Catalyst->Protonation Protonation->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination Deprotonation Deprotonation WaterElimination->Deprotonation Water Water (H₂O) WaterElimination->Water ButylPyruvate This compound (CH₃COCOO(CH₂)₃CH₃) Deprotonation->ButylPyruvate Catalyst_regen H⁺ (Catalyst Regenerated) Deprotonation->Catalyst_regen

References

Technical Support Center: Butyl Pyruvate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl pyruvate via esterification.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of pyruvic acid with butanol.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: The Fischer esterification is a reversible reaction and may not have reached completion.[1][2]- Increase Reaction Time: Allow the reaction to proceed for a longer duration to favor product formation. - Use Excess Butanol: Employing n-butanol as the solvent or in large excess shifts the equilibrium towards the formation of this compound.[1] - Remove Water: Utilize a Dean-Stark apparatus or molecular sieves to continuously remove water, a byproduct of the reaction, which drives the equilibrium forward.[2]
Hydrolysis of Product: The presence of water can hydrolyze the this compound back to the starting materials.- Ensure all reactants and equipment are dry. - Efficiently remove water as it is formed during the reaction.
Presence of High-Boiling Point Impurities Self-Condensation of Pyruvic Acid: Under acidic conditions, pyruvic acid can undergo self-aldol condensation to form side products such as zymonic acid and parapyruvic acid.[3] These can further react to form more complex molecules.- Control Reaction Temperature: Avoid excessively high temperatures which can promote side reactions. - Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst.
Formation of a Colorless, Low-Boiling Point Liquid Impurity Dehydration of Butanol: The strong acid catalyst can cause the dehydration of n-butanol to form butene isomers (e.g., but-1-ene, cis/trans-but-2-ene).[4][5]- Maintain Optimal Temperature: The dehydration of alcohols is favored at higher temperatures. For primary alcohols like n-butanol, temperatures should ideally be kept below 140°C to minimize alkene formation.[6]
Presence of an Ether-like Smelling Impurity Formation of Dibutyl Ether: At lower temperatures (around 110-130°C), n-butanol can undergo acid-catalyzed intermolecular dehydration to form dibutyl ether.[7]- Strict Temperature Control: Maintain the reaction temperature within the optimal range for esterification, avoiding conditions that favor ether formation.
Reaction Mixture Darkening or Polymerization Decomposition of Pyruvic Acid: Pyruvic acid can be unstable at elevated temperatures and in the presence of strong acids, potentially leading to decomposition and polymerization.- Use Milder Reaction Conditions: Consider using a milder acid catalyst or lower reaction temperatures. - Ensure Proper Agitation: Good mixing can help to prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Fischer esterification of pyruvic acid with n-butanol?

A1: The most common side reactions include:

  • Self-condensation of pyruvic acid: This occurs due to the reactive α-keto group, leading to the formation of impurities like zymonic acid and parapyruvic acid.[3]

  • Dehydration of n-butanol: The acid catalyst can promote the elimination of water from n-butanol to yield various isomers of butene.[4][5] This is more prevalent at higher temperatures.[6]

  • Formation of dibutyl ether: Intermolecular dehydration of n-butanol, also acid-catalyzed, can produce dibutyl ether, typically at slightly lower temperatures than alkene formation.[7]

  • Hydrolysis of this compound: As the esterification is a reversible process, the presence of the water byproduct can lead to the hydrolysis of the ester back to pyruvic acid and n-butanol.[1]

Q2: How can I minimize the self-condensation of pyruvic acid?

A2: To minimize self-condensation, it is crucial to control the reaction conditions. This includes using the lowest effective reaction temperature and optimizing the concentration of the acid catalyst. Running the reaction under conditions that favor the rapid consumption of pyruvic acid to form the ester will also reduce the opportunity for self-condensation.

Q3: What is the optimal temperature for the synthesis of this compound?

A3: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. Generally, for Fischer esterification with a primary alcohol like n-butanol, a temperature range of 80-120°C is often employed. Temperatures above 140-150°C significantly increase the rate of butanol dehydration to butene.[6] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup and catalyst.

Q4: Which acid catalyst is best for this esterification?

A4: Commonly used strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective catalysts for Fischer esterification.[8] Sulfuric acid is a strong dehydrating agent, which can be beneficial, but it can also lead to more charring and side reactions if not used carefully.[5] p-Toluenesulfonic acid is often considered a milder alternative. The choice of catalyst may depend on the scale of the reaction and the desired purity of the final product.

Q5: How does the removal of water improve the reaction?

A5: The esterification of pyruvic acid and butanol is an equilibrium reaction that produces one molecule of water for every molecule of this compound formed.[1][2] According to Le Chatelier's principle, removing a product (water) from the reaction mixture will shift the equilibrium to the right, favoring the formation of more ester and thereby increasing the overall yield.[1]

Experimental Protocol: Synthesis of this compound via Fischer Esterification with a Dean-Stark Trap

This protocol provides a general methodology for the synthesis of this compound, emphasizing the minimization of side reactions.

Materials:

  • Pyruvic acid

  • n-Butanol (in excess, can also be used as a solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Toluene (optional, as an azeotroping agent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a condenser. Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the round-bottom flask, add pyruvic acid, a 3-5 fold molar excess of n-butanol, and a catalytic amount of the chosen acid catalyst (e.g., 0.5-2 mol% relative to pyruvic acid). If using toluene, it can be added to the flask to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent like toluene was used, remove it using a rotary evaporator.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Reaction Pathways

Below are diagrams illustrating the main reaction and potential side reactions in this compound esterification.

main_reaction Pyruvic_Acid Pyruvic Acid Butyl_Pyruvate This compound Pyruvic_Acid->Butyl_Pyruvate + H⁺ (catalyst) Butanol n-Butanol Butanol->Butyl_Pyruvate + H⁺ (catalyst) Water Water side_reactions cluster_pyruvic_acid Pyruvic Acid Side Reactions cluster_butanol n-Butanol Side Reactions cluster_hydrolysis Product Hydrolysis Pyruvic_Acid Pyruvic Acid Condensation_Products Self-Condensation Products (e.g., Zymonic Acid) Pyruvic_Acid->Condensation_Products Pyruvic_Acid_2 Pyruvic Acid Pyruvic_Acid_2->Condensation_Products Butanol n-Butanol Butene Butene Isomers Butanol->Butene Dehydration (High Temp) Dibutyl_Ether Dibutyl Ether Butanol->Dibutyl_Ether Dehydration (Lower Temp) Butyl_Pyruvate This compound Pyruvic_Acid_3 Pyruvic Acid Butyl_Pyruvate->Pyruvic_Acid_3 Hydrolysis Butanol_2 n-Butanol Butyl_Pyruvate->Butanol_2 Hydrolysis Water Water Water->Pyruvic_Acid_3 Hydrolysis Water->Butanol_2 Hydrolysis

References

Technical Support Center: Purification of Butyl Pyruvate by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of butyl pyruvate by distillation. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.

Issue Potential Cause Recommended Action
Product is dark or discolored after distillation. Distillation temperature is too high, causing thermal decomposition. This compound can decompose in the range of 110-135°C.[1]- Reduce the mantle/heating bath temperature.- Ensure the vacuum is at the target pressure to maintain a low boiling point.- Use a shorter path distillation apparatus to minimize residence time at high temperatures.
No product is distilling over, even at high temperatures. - Vacuum leak: The system is not reaching a low enough pressure.- Insufficient heating: The vapor pressure of the this compound is not high enough to overcome the system pressure.- Blockage in the distillation path. - Check all joints and connections for leaks. Ensure all glassware is properly sealed.- Gradually increase the heating mantle temperature, but do not exceed 110°C for the pot temperature.[1]- Ensure the condenser is not blocked and that the collection flask is properly connected.
Distillation rate is very slow. - Low heating rate: Insufficient energy input to vaporize the this compound.- Excessive reflux: The fractionating column is too efficient, or the insulation is inadequate, causing the vapor to condense before reaching the condenser.- Gradually increase the heating mantle temperature.- If using a fractionating column, ensure it is appropriate for the scale and consider removing it for a simple vacuum distillation if high purity is not the primary goal.- Insulate the distillation head and neck to minimize heat loss.
Bumping or foaming of the liquid in the distillation flask. - Uneven heating. - Absence of boiling chips or magnetic stirring. - Rapid depressurization. - Use a heating mantle with a stirrer to ensure even heating.- Always add a fresh stir bar or boiling chips before starting the distillation.- Apply the vacuum gradually to the system.
The pressure in the system is unstable. - Fluctuations in the vacuum source (e.g., water aspirator pressure changes). - Leaks in the system. - Outgassing of volatile impurities. - Use a vacuum regulator or a more stable vacuum pump.- Re-check all seals and connections.- Hold the crude this compound under vacuum for a period before heating to remove highly volatile contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound during vacuum distillation?

A1: The boiling point of this compound is dependent on the pressure. A reported boiling point is 70-71°C at a pressure of 11 Torr.[2] If your vacuum system achieves a different pressure, the boiling point will vary.

Q2: What is a safe maximum temperature for the distillation of this compound?

A2: To avoid thermal decomposition, it is recommended to keep the pot temperature below 110°C.[1] Thermal decomposition of pyruvate esters can occur between 110°C and 135°C.[1]

Q3: What level of purity can I expect after a single vacuum distillation?

A3: The synthesis of this compound via the esterification of pyruvic acid and n-butanol can yield a product with a purity exceeding 98%.[2] A careful vacuum distillation should maintain or even improve upon this purity, depending on the nature of the impurities.

Q4: Should I use a fractionating column for the distillation of this compound?

A4: The use of a fractionating column depends on the required purity of the final product and the boiling points of any impurities. If the impurities have boiling points close to that of this compound, a fractionating column can improve separation. However, for removing high-boiling or non-volatile impurities, a simple vacuum distillation is often sufficient and can reduce the risk of thermal decomposition due to lower head temperatures.

Q5: How can I prevent bumping during the distillation?

A5: Bumping can be prevented by ensuring smooth boiling. This is best achieved by using a magnetic stirrer and stir bar in the distillation flask. Boiling chips can also be used, but they may be less effective under a high vacuum. It is crucial to add the stir bar or boiling chips before heating the liquid.

Quantitative Data Summary

Parameter Value Reference
Boiling Point 70-71 °C @ 11 Torr[2]
Molecular Weight 144.17 g/mol [2]
CAS Number 20279-44-1[2]
Thermal Decomposition Range 110-135 °C[1]
Typical Synthesis Purity >98%[2]

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by removing residual starting materials (n-butanol, pyruvic acid) and any high-boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Thermometer and adapter

  • Vacuum pump or aspirator with a trap

  • Vacuum gauge (manometer)

  • Glass wool or aluminum foil for insulation

  • Clamps and stands to secure the apparatus

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.

    • Lightly grease all ground glass joints to ensure a good seal.

    • Securely clamp the apparatus.

    • Insert the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a cold water source.

    • Connect the vacuum takeoff to a trap and then to the vacuum source.

  • Distillation Process:

    • Turn on the magnetic stirrer.

    • Gradually apply the vacuum to the system. The pressure should stabilize at the desired level (e.g., around 11 Torr).

    • Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.

    • Increase the temperature gradually until the this compound begins to boil and the vapor temperature rises.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the vapor temperature stabilizes at the expected boiling point for the measured pressure (e.g., 70-71°C at 11 Torr), switch to a clean receiving flask to collect the purified this compound.

    • Maintain a steady distillation rate by controlling the heating. The pot temperature should be kept as low as possible and not exceed 110°C.

    • Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to drop.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum source and the condenser water.

    • Disassemble the apparatus and transfer the purified this compound to a suitable storage container.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown start Start setup Assemble Distillation Apparatus start->setup add_crude Add Crude this compound and Stir Bar setup->add_crude apply_vacuum Apply Vacuum add_crude->apply_vacuum heat Begin Heating apply_vacuum->heat collect_fore Collect Foreshot heat->collect_fore collect_product Collect Purified Product collect_fore->collect_product cool Cool System collect_product->cool vent Vent to Atmosphere cool->vent disassemble Disassemble vent->disassemble end End disassemble->end

Caption: Experimental workflow for the vacuum distillation of this compound.

troubleshooting_flowchart start Distillation Issue Occurs q_purity Is the product discolored? start->q_purity a_purity_yes Reduce heating temperature. Improve vacuum. q_purity->a_purity_yes Yes q_distilling Is product distilling? q_purity->q_distilling No end Problem Resolved a_purity_yes->end a_distilling_no Check for vacuum leaks. Ensure sufficient heating. q_distilling->a_distilling_no No q_rate Is distillation rate slow? q_distilling->q_rate Yes a_distilling_no->end a_rate_yes Increase heating. Insulate apparatus. q_rate->a_rate_yes Yes q_bumping Is there bumping or foaming? q_rate->q_bumping No a_rate_yes->end a_bumping_yes Ensure even heating and stirring. Apply vacuum gradually. q_bumping->a_bumping_yes Yes q_bumping->end No a_bumping_yes->end

Caption: Troubleshooting flowchart for this compound distillation.

References

Technical Support Center: Butyl Pyruvate Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of butyl pyruvate during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

For long-term storage, it is recommended to store this compound in a cool, dry place, ideally between 2°C and 8°C.[1][2] Storing at room temperature is also acceptable for shorter periods, provided the area is well-ventilated and away from heat sources.[3]

Q2: How does exposure to light and air affect this compound?

Exposure to light and air can lead to the degradation of this compound. The alpha-keto ester functionality is susceptible to photodegradation, and the presence of oxygen can promote oxidative degradation.[4][5][6][7] It is crucial to store this compound in amber-colored, tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to minimize these effects.

Q3: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are:

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form butanol and pyruvic acid. This reaction can be catalyzed by both acids and bases.[8]

  • Photodegradation: The ketone group in this compound can absorb UV light, leading to photochemical reactions and subsequent degradation.[4][6][7]

  • Thermal Degradation: Elevated temperatures can accelerate the decomposition of this compound.[9][10]

Q4: What are the visible signs of this compound degradation?

Visible signs of degradation may include a change in color (yellowing), the formation of a precipitate, or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is recommended to confirm purity.

Q5: Can I use this compound that has been stored for an extended period?

If this compound has been stored for a prolonged period, it is essential to re-analyze its purity before use. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used to determine the purity and identify any degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound leading to lower effective concentration or interfering byproducts.1. Verify the purity of the this compound stock using the analytical protocols below.2. If degradation is confirmed, use a fresh, unopened bottle of this compound.3. Ensure proper storage conditions for all this compound stocks.
Change in sample color (yellowing) Potential oxidation or photodegradation.1. Discard the discolored reagent.2. Review storage procedures to ensure protection from light and oxygen.3. Store in amber vials under an inert atmosphere.
Presence of unexpected peaks in analytical chromatograms (e.g., GC-MS) Contamination or degradation. Common degradation products are butanol and pyruvic acid.1. Identify the unexpected peaks by comparing their mass spectra with known standards of potential degradation products.2. If degradation is confirmed, replace the this compound stock.3. Clean analytical instruments thoroughly to avoid carryover.
pH of the reaction mixture changes upon addition of this compound Hydrolysis of this compound to pyruvic acid, which is acidic.1. Buffer the reaction mixture appropriately if the reaction is pH-sensitive.2. Use freshly opened or recently purified this compound to minimize the presence of pyruvic acid.

Data on this compound Stability (Illustrative)

Due to the limited availability of specific stability data for this compound, the following table provides an illustrative example based on the typical behavior of similar short-chain alkyl esters under accelerated stability testing conditions.

Storage Condition Timepoint Purity (%) Appearance
2-8°C (Recommended) 0 months99.5Colorless Liquid
6 months99.3Colorless Liquid
12 months99.1Colorless Liquid
25°C / 60% RH 0 months99.5Colorless Liquid
3 months98.8Colorless Liquid
6 months98.1Faintly Yellow
40°C / 75% RH 0 months99.5Colorless Liquid
1 month97.2Faintly Yellow
3 months95.5Yellowish Liquid
Light Exposure (Ambient) 0 months99.5Colorless Liquid
1 month98.0Faintly Yellow
3 months96.8Yellowish Liquid

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying this compound and its volatile degradation products, such as butanol.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Prepare a series of calibration standards of high-purity this compound in the same solvent, ranging from 0.01 mg/mL to 2 mg/mL.
  • If available, prepare calibration standards for expected degradation products (e.g., butanol, pyruvic acid after derivatization).

2. GC-MS Parameters (Illustrative):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Injection Volume: 1 µL (splitless injection).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 150°C at 10°C/min.
  • Ramp to 250°C at 20°C/min, hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Mass Range: m/z 35-350.

3. Data Analysis:

  • Integrate the peak area for this compound and any identified degradation products.
  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
  • Purity can be calculated as the percentage of the this compound peak area relative to the total peak area of all components.

Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)

qNMR is a primary analytical method that can be used to determine the absolute purity of this compound without the need for a specific this compound reference standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
  • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.

3. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.
  • Integrate a well-resolved signal for this compound (e.g., the methyl protons of the pyruvate moiety) and a signal from the internal standard.
  • Calculate the purity of this compound using the following equation:

Visualizations

Butyl_Pyruvate_Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Degradation Products ButylPyruvate This compound (C₇H₁₂O₃) Hydrolysis Hydrolysis (+ H₂O) ButylPyruvate->Hydrolysis Photodegradation Photodegradation (UV Light) ButylPyruvate->Photodegradation ThermalDegradation Thermal Degradation (Heat) ButylPyruvate->ThermalDegradation Butanol Butanol Hydrolysis->Butanol PyruvicAcid Pyruvic Acid Hydrolysis->PyruvicAcid OtherProducts Other Byproducts Photodegradation->OtherProducts ThermalDegradation->OtherProducts

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckPurity Assess Purity of This compound Stock (GC-MS or qNMR) Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK InvestigateOther Investigate Other Experimental Parameters PurityOK->InvestigateOther Yes DegradationConfirmed Degradation Confirmed PurityOK->DegradationConfirmed No End Problem Resolved InvestigateOther->End ReplaceStock Discard Old Stock and Use Fresh this compound DegradationConfirmed->ReplaceStock ReviewStorage Review Storage Conditions (Temp, Light, Atmosphere) ReplaceStock->ReviewStorage ImplementChanges Implement Correct Storage Procedures ReviewStorage->ImplementChanges ImplementChanges->End

Caption: Troubleshooting workflow for this compound degradation issues.

References

Butyl Pyruvate Reactions: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving butyl pyruvate. Whether you are synthesizing this versatile α-keto ester or using it as a reactant, this guide addresses common issues to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification of pyruvic acid with n-butanol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the equilibrium towards the ester product.[1][2]

Q2: What are the key parameters to control for a successful this compound synthesis?

To achieve a high yield of this compound, it is crucial to manage the reaction equilibrium. Key parameters include:

  • Removal of Water: The esterification reaction produces water as a byproduct. Removing this water as it forms will shift the equilibrium to the right, favoring the formation of the ester.[3][4] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Excess Alcohol: Using a molar excess of n-butanol can also drive the reaction towards the product side.[4]

  • Catalyst Concentration: The amount of acid catalyst can influence the reaction rate. However, excessive amounts can lead to side reactions and complicate purification.

  • Temperature: The reaction is typically performed at reflux temperature to increase the reaction rate.[3] However, excessively high temperatures can promote the formation of byproducts.[5]

Q3: What are some potential side reactions during this compound synthesis?

Side reactions can lower the yield and purity of this compound. Common side reactions include:

  • Self-condensation of pyruvic acid: Pyruvic acid can undergo self-condensation reactions, especially at elevated temperatures.

  • Dehydration of n-butanol: The acidic conditions and heat can lead to the dehydration of n-butanol to form butene.

  • Ether formation: N-butanol can also react with itself to form dibutyl ether.

  • Decarbonylation: While less common under typical esterification conditions, α-keto esters can be susceptible to decarbonylation (loss of CO).[1]

Q4: How can I purify this compound after the reaction?

Purification of this compound typically involves the following steps:

  • Neutralization: The acidic catalyst is neutralized by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: The ester is extracted into an organic solvent.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Distillation: The final purification is usually achieved by fractional distillation under reduced pressure to remove the solvent and any remaining impurities.[6]

Troubleshooting Guide: Synthesis of this compound

This section addresses specific problems you might encounter during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to equilibrium.- Use a Dean-Stark trap to remove water azeotropically. - Increase the molar excess of n-butanol. - Ensure the catalyst is active and used in an appropriate amount.
Loss of product during workup.- Ensure complete extraction of the ester. - Avoid vigorous shaking during washing to prevent emulsion formation. - Be careful during the distillation to avoid loss of the product.
Incorrect reaction temperature.- Ensure the reaction is heated to the reflux temperature of the solvent. - Avoid overheating, which can lead to decomposition or side reactions.[5]
Reaction Mixture Turns Dark Decomposition of starting materials or product.- Lower the reaction temperature. - Reduce the amount of acid catalyst. - Ensure the starting materials are pure.
Difficulty in Separating Layers During Workup Formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite.
Product is Contaminated with Starting Material Incomplete reaction.- Increase the reaction time. - Refer to the solutions for "Low or No Product Yield".
Inefficient purification.- Ensure thorough washing to remove unreacted pyruvic acid. - Use a more efficient distillation setup (e.g., a longer fractionating column).
Product is Wet (Contains Water) Inadequate drying.- Use a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). - Ensure the drying agent is in contact with the solution for an adequate amount of time with stirring.

Troubleshooting Guide: Reactions Using this compound as a Reactant

This section provides guidance for troubleshooting reactions where this compound is a starting material.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Consumption of this compound Insufficiently reactive nucleophile.- Use a stronger nucleophile. - Increase the reaction temperature. - Use a catalyst to activate the carbonyl group.
Steric hindrance.- Consider using a less sterically hindered nucleophile or substrate.
Hydrolysis of this compound.- Ensure anhydrous reaction conditions. Use dry solvents and reagents.
Formation of Unexpected Byproducts Reaction at the ester group instead of the keto group.- Choose a nucleophile that is more selective for the ketone carbonyl. - Protect the ester group if necessary.
Self-condensation of this compound.- Run the reaction at a lower temperature. - Add the nucleophile slowly to the this compound solution.
Low Yield of the Desired Product Competing side reactions.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway.
Product instability.- Analyze the reaction mixture at different time points to check for product degradation. - Consider a milder workup procedure.

Quantitative Data Summary

The following table summarizes quantitative data found in the literature for reactions related to pyruvate esters.

Reaction Reactants Catalyst Temperature (°C) Time (h) Selectivity/Yield (%) Reference
Synthesis of n-butyl pyruvateLactic acid, n-butanol, O₂H₆[PV₃Mo₉O₄₀] + H₆[PV₃W₉O₄₀]90888.7 (Selectivity)[7]
Synthesis of n-butyl pyruvateLactic acid, n-butanol, O₂H₄[PVMo₁₁O₄₀] + H₄[PVW₁₁O₄₀]90871.9 (Selectivity)[7]
Esterification of Acetic AcidAcetic acid, EthanolAcid catalystReflux-65 (1:1 ratio), 97 (1:10 ratio)[4]
Synthesis of Butyl LactateLactic acid, Butanol, TolueneActive argil supported catalystReflux498.6 (Yield)[8]
Synthesis of Butyl LactateLactic acid, Butanol, TolueneActive argil supported catalystReflux897.2 (Yield)[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a general procedure based on the principles of Fischer esterification.

Materials:

  • Pyruvic acid

  • n-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add pyruvic acid, a 3-5 molar excess of n-butanol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of pyruvic acid). Add toluene to fill the Dean-Stark trap.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Purification of this compound

This protocol outlines a general method for purifying crude this compound.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • Dissolve the crude this compound in an organic solvent like diethyl ether in a separatory funnel.

  • Wash the organic solution with saturated sodium bicarbonate solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities and to help break any emulsions.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Set up a vacuum distillation apparatus and distill the remaining liquid to obtain pure this compound. Collect the fraction that boils at the correct temperature and pressure.

Visualizations

Fischer_Esterification Pyruvic_Acid Pyruvic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) Pyruvic_Acid->Protonated_Carbonyl + H+ n_Butanol n-Butanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + n-Butanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Butyl_Pyruvate This compound Protonated_Ester->Butyl_Pyruvate - H+ Water Water

Caption: Fischer esterification of pyruvic acid.

Troubleshooting_Workflow Start Reaction Issue Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Start->Check_Purity Incomplete_Rxn Incomplete Reaction Check_Yield->Incomplete_Rxn Yes Workup_Loss Loss During Workup Check_Yield->Workup_Loss Yes Side_Reactions Side Reactions Occurring Check_Purity->Side_Reactions Yes Optimize_Conditions Optimize Conditions: - Temp, Time, Catalyst Incomplete_Rxn->Optimize_Conditions Check_Reagents Check Reagent Purity & Stoichiometry Incomplete_Rxn->Check_Reagents Side_Reactions->Optimize_Conditions Improve_Purification Improve Purification: - Washing, Distillation Workup_Loss->Improve_Purification

Caption: General troubleshooting workflow.

References

Technical Support Center: Butyl Pyruvate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of butyl pyruvate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound? A1: The primary and most favored method for producing this compound is the Fischer esterification of pyruvic acid with n-butanol.[1] This reaction is typically facilitated by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), and is known for its efficiency and high yield, often exceeding 98% purity.[1]

Q2: Why is the Fischer esterification reaction for this compound challenging to scale up? A2: The main challenge lies in the reversible nature of the esterification reaction.[2] To achieve high conversion, the water produced as a byproduct must be continuously removed to shift the equilibrium towards the product side.[2][3] On a large scale, efficient water removal, heat and mass transfer limitations, and potential side reactions become more significant hurdles.[4]

Q3: What are the common catalysts used, and what are the considerations for their use at scale? A3: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are common catalysts.[1][3][5] While effective, they can be corrosive and require a neutralization step during workup, which generates waste. For larger scales, solid acid catalysts or milder options like Brønsted acidic ionic liquids are being explored to simplify separation and reduce corrosion and side reactions.[6]

Q4: What are the primary byproducts in this compound synthesis and how can they be minimized? A4: Potential side reactions include the self-esterification or polymerization of pyruvic acid, and the formation of dibutyl ether from the dehydration of n-butanol, especially at high temperatures with a strong acid catalyst.[7] Minimizing these byproducts involves careful control of the reaction temperature, using the minimum effective amount of catalyst, and optimizing the reaction time.

Q5: How is water typically removed from the reaction at an industrial scale? A5: Azeotropic distillation is a common method for water removal.[3] A solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene) is added to the reaction mixture. The vapor is condensed in a Dean-Stark apparatus, where the water separates and is removed, while the solvent is returned to the reactor. This continuously drives the reaction to completion.[3]

Q6: What are the key safety considerations when scaling up this synthesis? A6: Key safety issues include:

  • Flammability: n-Butanol and potential azeotropic solvents are flammable.

  • Corrosivity: Pyruvic acid and strong acid catalysts are corrosive.

  • Exothermic Reaction: The esterification reaction can be exothermic, requiring careful temperature control to prevent runaways.

  • Ventilation: Proper ventilation is necessary to handle vapors from solvents and reactants.[8] High temperatures may also cause the release of toxic fumes.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Poor Conversion 1. Inefficient Water Removal: The reaction has reached equilibrium due to the presence of water.[2] 2. Inactive Catalyst: The acid catalyst may be old, hydrated, or used in insufficient quantity. 3. Suboptimal Reactant Ratio: Insufficient excess of n-butanol to drive the equilibrium.[2] 4. Low Reaction Temperature: The reaction rate is too slow.[5]1. Ensure the azeotropic distillation (e.g., Dean-Stark trap) is functioning correctly. Check for leaks or blockages. Consider using a pervaporation membrane for continuous water removal.[9] 2. Use fresh, anhydrous catalyst at the appropriate loading (see protocol). 3. Increase the molar ratio of n-butanol to pyruvic acid (e.g., from 3:1 to 4:1).[3] 4. Gradually increase the reaction temperature while monitoring for byproduct formation.[5]
Product is Dark/Discolored 1. Thermal Decomposition: The reaction temperature is too high, causing pyruvic acid or the product to decompose or polymerize.[7] 2. Prolonged Reaction Time: Extended heating can lead to side reactions and degradation.1. Lower the reaction temperature. Consider using a milder catalyst that allows for lower operating temperatures. 2. Monitor the reaction progress (e.g., by GC or TLC) and stop the reaction once the conversion of the limiting reagent plateaus.
Difficult Product Purification 1. Incomplete Separation from Butanol: The boiling points of this compound and n-butanol may be too close for simple distillation, especially under vacuum. 2. Presence of High-Boiling Impurities: Byproducts from pyruvic acid self-reaction can be difficult to remove via distillation. 3. Azeotrope Formation: this compound may form azeotropes with remaining reactants or solvents.1. Use fractional distillation with a high-efficiency column. After the main reaction, distill off excess butanol before purifying the product under vacuum. Azeotropic rectification can also be employed for separation.[10] 2. Perform an aqueous wash (e.g., with sodium bicarbonate solution) to remove acidic impurities before distillation. 3. Consult phase equilibrium data. Consider alternative purification methods like column chromatography for smaller scales or azeotropic distillation for larger scales.[10]
Inconsistent Batch-to-Batch Results 1. Variable Raw Material Quality: Water content or impurities in pyruvic acid or n-butanol can affect the reaction. 2. Poor Process Control: Inconsistent temperature, addition rates, or stirring can lead to variability.1. Use reactants from a consistent source and verify their purity (e.g., Karl Fischer titration for water content) before use. 2. Implement strict process controls. Ensure consistent heating profiles, calibrated probes, and effective agitation that is scalable.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound synthesis via esterification.

Table 1: Effect of Catalyst and Temperature on Conversion

CatalystMolar Ratio (Butanol:Acid)Temperature (°C)Time (h)Conversion/Selectivity (%)Reference
H₆[PV₃Mo₉O₄₀] + H₆[PV₃W₉O₄₀]~13:190888.7 (Selectivity)[11]
H₂SO₄10:165-~95 (Conversion)[12]
p-Toluenesulfonic acid (PTSA)4:1110-120 (Reflux)~12~65-71 (Yield)[3]*
NaHSO₄ (with Pervaporation)2:11308~85 (Conversion)[5]

*Data adapted from a similar synthesis of methyl pyruvate.

Experimental Protocols & Workflows

General Experimental Workflow

The diagram below outlines the typical workflow for the synthesis of this compound via Fischer esterification with azeotropic water removal.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor: - Pyruvic Acid - n-Butanol (Excess) - Toluene - Acid Catalyst (e.g., PTSA) B Heat to Reflux A->B C Collect Water in Dean-Stark Trap B->C Azeotropic Distillation D Monitor Reaction (e.g., GC, TLC) C->D E Cool Reaction Mixture D->E F Neutralize Catalyst (e.g., NaHCO₃ wash) E->F G Phase Separation F->G H Wash Organic Layer (e.g., with brine) G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Filter Drying Agent I->J K Solvent & Excess Butanol Removal (Rotary Evaporation) J->K L Fractional Vacuum Distillation K->L M Collect Pure This compound L->M

Caption: General workflow for this compound synthesis.

Detailed Lab-Scale Protocol (Adapted from Organic Syntheses)[3]

Materials:

  • Pyruvic acid (1 mole, freshly distilled)

  • n-Butanol (4 moles, absolute)

  • Toluene (or Benzene) (~400 ml)

  • p-Toluenesulfonic acid (PTSA) (0.01 moles)

Procedure:

  • Setup: Assemble a 1-L round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging: To the flask, add pyruvic acid, n-butanol, toluene, and PTSA.

  • Reaction: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The upper toluene layer will flow back into the flask, while the lower aqueous layer is periodically drained.

  • Monitoring: Continue refluxing until no more water is collected in the trap (typically several hours). The reaction can be monitored by GC to track the disappearance of pyruvic acid.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the PTSA), water, and finally, a saturated brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent. Remove the toluene and excess n-butanol by rotary evaporation. Purify the remaining crude product by fractional distillation under reduced pressure to yield pure this compound.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving the common problem of low reaction yield.

G Start Problem: Low this compound Yield CheckWater Is water being effectively removed in Dean-Stark trap? Start->CheckWater CheckCatalyst Was fresh, anhydrous catalyst used at correct loading? CheckWater->CheckCatalyst Yes FixWater Solution: - Check for system leaks - Ensure proper reflux rate - Drain water promptly CheckWater->FixWater No CheckReactants Are reactants pure? (e.g., low water content) CheckCatalyst->CheckReactants Yes FixCatalyst Solution: - Use fresh catalyst - Ensure anhydrous conditions - Verify catalyst amount CheckCatalyst->FixCatalyst No CheckConditions Are reaction conditions (temp, time, ratio) optimal? CheckReactants->CheckConditions Yes FixReactants Solution: - Use freshly distilled pyruvic acid - Use anhydrous n-butanol - Verify purity via analysis CheckReactants->FixReactants No FixConditions Solution: - Increase butanol:acid ratio - Increase temperature slightly - Increase reaction time CheckConditions->FixConditions No End Yield should improve. Re-evaluate if problem persists. CheckConditions->End Yes FixWater->End FixCatalyst->End FixReactants->End FixConditions->End

Caption: Troubleshooting decision tree for low yield.

References

improving the efficiency of enzymatic catalysis for butyl pyruvate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the efficiency of enzymatic catalysis for the synthesis of butyl pyruvate.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the enzymatic synthesis of this compound via esterification or transesterification.

Low Conversion or Yield

Question: My reaction has a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Systematically investigating the following can help identify and resolve the problem:

  • Suboptimal Reaction Conditions: The temperature, substrate molar ratio, and enzyme concentration are critical.[1][2] Optimal temperatures for lipases are typically between 40-60°C; higher temperatures can lead to enzyme denaturation.[1][2] The molar ratio of substrates (e.g., n-butanol to pyruvic acid or an alkyl pyruvate for transesterification) affects the reaction equilibrium. An excess of the alcohol is often used to shift the equilibrium towards product formation.[3]

  • Enzyme Inactivation: Pyruvic acid, being an α-keto acid, can be more reactive than simple carboxylic acids and may lead to enzyme inactivation. Similarly, short-chain acids can cause a pH drop in the enzyme's microenvironment, leading to inactivation.[4] Consider a stepwise addition of the acid or using a transesterification approach to avoid high concentrations of free acid.

  • Water Content: Water is crucial for enzyme activity, but excess water, a byproduct of esterification, can promote the reverse reaction (hydrolysis), reducing the net yield.[5][6] The optimal water activity (a_w) is a delicate balance. Consider adding molecular sieves to the reaction medium or performing the reaction under vacuum to remove water as it is formed.[2][7]

  • Mass Transfer Limitations: If the reaction mixture is too viscous or poorly mixed, the substrates may not efficiently reach the enzyme's active site.[3] Ensure adequate agitation; however, be aware that excessive stirring can damage immobilized enzyme supports.[1]

  • Byproduct Formation: Pyruvic acid can undergo side reactions, such as aldol condensation to form parapyruvate, which reduces the amount of substrate available for the desired reaction.[8]

Enzyme Instability and Reusability

Question: My enzyme (lipase) loses activity quickly or cannot be effectively reused. How can I improve its stability?

Answer: Enhancing enzyme stability is key for process efficiency and cost-effectiveness. The primary strategy is immobilization.

  • Immobilization: Attaching the enzyme to a solid support can significantly enhance its thermal and operational stability.[9][10] Common methods include adsorption onto hydrophobic supports, covalent attachment, or entrapment.[9] Immobilization prevents enzyme aggregation and simplifies recovery from the reaction mixture, allowing for reuse.[1][10] For example, lipases immobilized on acrylic resins (like Novozym® 435) are widely used and show high stability.[2][11]

  • Choice of Solvent: The solvent can affect enzyme structure and stability.[1] While solvent-free systems are possible, they can lead to high substrate concentrations that may be inhibitory.[1] Hydrophobic organic solvents like hexane or tert-butyl methyl ether (MTBE) are often preferred as they minimize the stripping of essential water from the enzyme's surface.[12]

  • Temperature and pH Control: Operating outside the enzyme's optimal temperature and pH range can lead to irreversible denaturation.[13] Ensure the reaction temperature is controlled, and consider buffering the system if pH shifts are a concern, particularly in esterification reactions with acidic substrates.[4]

Substrate or Product Inhibition

Question: The reaction rate slows down and stops before the substrates are fully consumed. Could this be inhibition?

Answer: Yes, this is a classic sign of substrate or product inhibition.

  • Substrate Inhibition: High concentrations of either substrate (pyruvic acid/alkyl pyruvate or butanol) can inhibit the enzyme.[14][15] For instance, some alcohols can disrupt the essential layer of water around the enzyme, while high acid concentrations can alter the pH of the enzyme's microenvironment.[4][16]

    • Solution: To mitigate substrate inhibition, consider a fed-batch approach where one or both substrates are added gradually over time to maintain a low, optimal concentration.

  • Product Inhibition: The accumulation of products (this compound or the alcohol byproduct in transesterification) can also inhibit the enzyme. The butanol byproduct in transesterification, for example, has been shown to limit reactions.[7]

    • Solution: In-situ product removal can be effective. This can be achieved by performing the reaction under vacuum to remove a volatile byproduct (like methanol or ethanol in transesterification) or by using techniques like pervaporation.[7]

Data Presentation

Table 1: Influence of Key Parameters on Enzymatic Ester Synthesis

This table summarizes the general effects of various parameters on the synthesis of short-chain esters, applicable to this compound production.

ParameterTypical RangeEffect on Yield/ConversionRationale & Considerations
Temperature 40 - 70°CIncreases initially, then decreases sharplyHigher temperatures increase reaction rates but can cause enzyme denaturation above the optimum.[2] Immobilization can improve thermal stability.[1]
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 7:1Generally increases with excess alcoholShifts the reaction equilibrium toward ester formation (Le Chatelier's principle). Very high alcohol concentrations can cause inhibition.[16][17]
Enzyme Loading 1% - 15% (w/w of substrates)Increases up to a certain point, then plateausHigher concentration provides more active sites, increasing the reaction rate. At high loadings, mass transfer limitations or substrate unavailability can occur.[1][17]
Water Content / Activity (a_w) 0.05 - 0.6Optimum exists; too low or too high reduces activityA minimal amount of water is essential for enzyme flexibility and activity. Excess water promotes the reverse hydrolysis reaction.[5][6][18]
Solvent Hexane, Heptane, MTBE, Solvent-freeVariesHydrophobic solvents are generally preferred to maintain the enzyme's essential water layer. Solvent-free systems can increase volumetric productivity but may lead to inhibition.[1][19]

Experimental Protocols & Methodologies

Protocol 1: Immobilization of Lipase by Adsorption on a Hydrophobic Support

This protocol describes a general method for immobilizing a lipase, such as Candida antarctica Lipase B (CALB), onto a macroporous hydrophobic resin.

Materials:

  • Lipase solution (e.g., 5 mg/mL in phosphate buffer, pH 7.0)

  • Hydrophobic support (e.g., macroporous acrylic resin)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Shaking incubator or orbital shaker

  • Buchner funnel and filter paper

Procedure:

  • Support Preparation: Wash the support material with distilled water and then with the phosphate buffer to equilibrate the pH. Dry the support material.

  • Immobilization: Prepare a solution of the lipase in the phosphate buffer. Add the dry support material to the lipase solution (e.g., a ratio of 1 g support to 10 mL enzyme solution).

  • Incubation: Incubate the mixture on a shaker at a controlled temperature (e.g., 25-30°C) for a specified time (e.g., 4-12 hours) to allow for protein adsorption.

  • Recovery: Separate the immobilized enzyme from the solution by filtration using a Buchner funnel.

  • Washing: Wash the immobilized enzyme several times with the phosphate buffer to remove any loosely bound or unbound enzyme.

  • Drying: Dry the immobilized preparation under vacuum or in a desiccator at room temperature. The biocatalyst is now ready for use.

Protocol 2: Optimization of this compound Synthesis via Transesterification

This protocol outlines a typical experiment to optimize the synthesis of this compound from an alkyl pyruvate (e.g., ethyl pyruvate) and n-butanol using an immobilized lipase.

Materials:

  • Immobilized lipase (e.g., Novozym® 435)

  • Ethyl pyruvate

  • n-Butanol

  • Organic solvent (e.g., n-hexane, optional)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel (e.g., screw-capped flasks)

  • Shaking incubator with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a series of screw-capped flasks, add a fixed amount of immobilized lipase (e.g., 10% w/w of total substrates).

  • Parameter Variation: To each flask, add the substrates and solvent according to the experimental design. Systematically vary one parameter at a time (or use a Design of Experiments approach) while keeping others constant:

    • Temperature: Test a range, e.g., 40°C, 50°C, 60°C.

    • Substrate Molar Ratio: Vary the molar ratio of n-butanol to ethyl pyruvate, e.g., 1:1, 2:1, 3:1.

    • Solvent: Compare reactions in a solvent like n-hexane versus a solvent-free system.

  • Water Removal: Add activated molecular sieves (e.g., 10% w/w) to each flask to adsorb the byproduct ethanol and any trace water.

  • Reaction: Seal the flasks and place them in a shaking incubator at the desired temperature and agitation speed (e.g., 200 rpm).

  • Sampling and Analysis: Withdraw small aliquots from the reaction mixture at regular time intervals (e.g., 2, 4, 8, 24 hours). Analyze the samples by GC to determine the concentration of this compound and calculate the conversion percentage.

  • Optimization: Plot the conversion against time for each set of conditions to determine the optimal temperature, substrate ratio, and solvent system that provides the highest yield in the shortest time.

Visualizations

Experimental & Logical Workflows

Troubleshooting_Low_Yield Start Low this compound Yield Check_Conditions Verify Reaction Conditions (Temp, Molar Ratio, Enzyme Load) Start->Check_Conditions Check_Water Assess Water Content (Hydrolysis vs. Activity) Start->Check_Water Check_Inhibition Investigate Inhibition (Substrate or Product) Start->Check_Inhibition Check_Stability Evaluate Enzyme Stability (Activity over time) Start->Check_Stability Optimize_Conditions Action: Optimize Temp & Ratios (e.g., 40-60°C, excess alcohol) Check_Conditions->Optimize_Conditions Control_Water Action: Add Molecular Sieves or Use Vacuum Check_Water->Control_Water Fed_Batch Action: Use Fed-Batch Strategy or In-Situ Product Removal Check_Inhibition->Fed_Batch Immobilize Action: Immobilize Enzyme on a Stable Support Check_Stability->Immobilize End Improved Yield Optimize_Conditions->End Control_Water->End Fed_Batch->End Immobilize->End

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Recovery Enzyme_Selection 1. Enzyme Selection (e.g., CALB, TLL) Immobilization 2. Immobilization (Adsorption/Covalent) Enzyme_Selection->Immobilization Setup 3. Reaction Setup (Substrates, Solvent) Immobilization->Setup Optimization 4. Parameter Screening (Temp, Ratio, Water) Setup->Optimization Kinetics 5. Kinetic Analysis (Time-course sampling) Optimization->Kinetics Analysis 6. Product Analysis (e.g., GC) Kinetics->Analysis Recovery 7. Biocatalyst Recovery & Reuse Study Analysis->Recovery

Caption: General workflow for optimizing enzymatic synthesis.

References

Technical Support Center: Butyl Pyruvate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing water content during the synthesis of butyl pyruvate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Low yield or incomplete reaction is a common issue in this compound synthesis, often directly linked to the presence of water. The following guides provide structured approaches to identify and resolve these problems.

Problem: Low Yield of this compound

Symptoms:

  • The final isolated yield of this compound is significantly lower than expected.

  • Reaction monitoring (e.g., by TLC or GC) shows a large amount of unreacted pyruvic acid and/or butanol.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Inadequate Water Removal Ensure the Dean-Stark trap is functioning correctly and efficiently collecting water. If using molecular sieves, ensure they are properly activated and used in sufficient quantity (approximately 1-2 times the weight of the theoretical water produced).Increased shift in equilibrium towards the product, leading to a higher yield.
Wet Reactants or Solvents Use anhydrous grade n-butanol and toluene (if used as a solvent). Dry the pyruvic acid if it has absorbed atmospheric moisture.Minimizes the initial water content, allowing the water removal method to be more effective at removing only the water produced during the reaction.
Insufficient Catalyst Ensure the correct catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is used. Typically 1-2 mol% relative to the limiting reagent.Speeds up the rate of both the forward and reverse reactions, allowing equilibrium to be reached faster. When combined with water removal, this results in a higher yield in a shorter time.
Reaction Time Too Short Monitor the reaction progress until no more water is collected in the Dean-Stark trap or until TLC/GC analysis shows the consumption of starting materials has plateaued.Allows the reaction to proceed to completion, maximizing the product yield.
Problem: Product Contamination and Side Reactions

Symptoms:

  • The final product is discolored (e.g., yellow or brown).

  • Purification is difficult, and analytical tests (e.g., NMR, GC-MS) show the presence of impurities.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Pyruvic Acid Side Reactions The presence of water and acid catalyst can promote the self-condensation or decarboxylation of pyruvic acid. Ensure efficient and continuous water removal throughout the reaction.Reduced formation of polymeric or other side products, leading to a purer final product.
Butanol Dehydration At high temperatures and in the presence of a strong acid catalyst, butanol can undergo dehydration to form butenes or dibutyl ether. Maintain the reaction temperature at the reflux temperature of the solvent (e.g., toluene) and avoid excessive heating.Minimized formation of butanol-derived impurities.
Incomplete Work-up During the aqueous work-up, ensure complete neutralization of the acid catalyst with a base (e.g., saturated sodium bicarbonate solution) to prevent acid-catalyzed hydrolysis of the ester product.A stable and pure final product free of acidic impurities.

Frequently Asked Questions (FAQs)

Q1: Why is water management so critical in this compound synthesis?

A1: The synthesis of this compound from pyruvic acid and butanol is typically achieved through Fischer esterification, which is a reversible reaction.[1][2] Water is a product of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (pyruvic acid and butanol), thereby reducing the yield of the desired this compound.[2] Efficient removal of water as it is formed is therefore essential to drive the reaction to completion and achieve a high yield.[3]

Q2: What are the primary methods for removing water during the synthesis?

A2: The two most common laboratory-scale methods are:

  • Azeotropic Distillation with a Dean-Stark Trap: This involves using a solvent (e.g., toluene) that forms a minimum-boiling azeotrope with water.[4] The azeotrope boils and condenses in the Dean-Stark trap, where the water separates from the less dense, immiscible solvent. The solvent then returns to the reaction flask, while the water is collected.[3]

  • Use of a Dehydrating Agent: Molecular sieves (typically 3Å for removing water without adsorbing butanol) can be added directly to the reaction mixture to adsorb the water as it is formed.[5] Concentrated sulfuric acid, often used as the catalyst, also acts as a dehydrating agent.[1]

Q3: How does the initial water content of the reactants affect the reaction?

A3: Even small amounts of water present in the starting materials (pyruvic acid, butanol, or solvent) can significantly inhibit the reaction rate and reduce the final yield.[6][7] Water can deactivate the acid catalyst and shift the initial equilibrium away from the product side.[6] It is crucial to use anhydrous reactants and solvents for optimal results.

Q4: Can I use an excess of one reactant to improve the yield?

A4: Yes, using a large excess of one of the reactants (usually the less expensive one, which is often butanol) can also shift the equilibrium towards the formation of this compound.[2] This strategy is often used in conjunction with water removal to maximize the yield.

Q5: What are the potential side reactions if water is not effectively removed?

A5: Besides the reversal of the esterification, the presence of water, especially under acidic and heated conditions, can lead to side reactions involving pyruvic acid. Pyruvic acid is known to be unstable and can undergo self-condensation or polymerization.[8] It can also undergo decarboxylation to form acetaldehyde, which can then participate in further reactions.

Experimental Protocols

Synthesis of this compound using a Dean-Stark Trap

This protocol describes a typical laboratory procedure for the synthesis of this compound with continuous water removal.

Materials:

  • Pyruvic acid

  • n-Butanol (anhydrous)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (or concentrated sulfuric acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.[9]

  • To the flask, add pyruvic acid, a 1.5 to 2-fold molar excess of n-butanol, and toluene (enough to fill the Dean-Stark trap and maintain a stirrable reaction volume).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 1-2 mol% relative to the pyruvic acid).

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[4]

  • Continue the reflux until the theoretical amount of water has been collected in the trap and the water level no longer increases.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (caution: CO2 evolution), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess butanol.

  • The crude this compound can be further purified by vacuum distillation.

Data Presentation

The following tables summarize the expected impact of water content on the synthesis of this compound. These are representative data based on the principles of Fischer esterification.

Table 1: Effect of Initial Water Content on this compound Yield

Initial Water Content in Reactants (% w/w)Reaction Time (hours)Final Yield of this compound (%)Purity by GC (%)
< 0.1%4~95%>98%
0.5%4~80%~95%
1.0%4~65%~90%
2.0%4~40%<85%

Table 2: Comparison of Water Removal Methods

Water Removal MethodTypical Reaction Time (hours)Achievable Yield (%)Notes
Dean-Stark Trap with Toluene 3-6>90%Efficient for continuous water removal.[3]
3Å Molecular Sieves 4-885-95%Sieves must be properly activated and used in sufficient quantity.
Excess Sulfuric Acid (as dehydrating agent) 6-1270-85%Can lead to more side products and requires careful neutralization.[1]
No Water Removal 24+<50%Equilibrium is not effectively shifted towards the product.

Visualizations

Logical Workflow for Troubleshooting Low Yield

The following diagram illustrates a step-by-step process for troubleshooting low yields in this compound synthesis, with a focus on water management.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound check_water Check Water Removal Method start->check_water dean_stark Dean-Stark: Water collecting? check_water->dean_stark Using Dean-Stark sieves Molecular Sieves: Activated & Sufficient? check_water->sieves Using Mol. Sieves check_reactants Check Reactants & Solvents for Water dean_stark->check_reactants Yes fix_dean_stark Action: Ensure proper setup, temperature, and solvent volume. dean_stark->fix_dean_stark No sieves->check_reactants Yes fix_sieves Action: Use freshly activated sieves in sufficient quantity. sieves->fix_sieves No check_conditions Review Reaction Conditions check_reactants->check_conditions Dry dry_reactants Action: Use anhydrous grade reagents or dry them before use. check_reactants->dry_reactants Wet adjust_conditions Action: Verify catalyst amount and increase reaction time. check_conditions->adjust_conditions Sub-optimal success Yield Improved check_conditions->success Optimal fix_dean_stark->success fix_sieves->success dry_reactants->success adjust_conditions->success FischerEsterification Fischer Esterification of Pyruvic Acid and Butanol cluster_reactants Reactants cluster_products Products PyruvicAcid Pyruvic Acid Protonation Protonation of Carbonyl Oxygen PyruvicAcid->Protonation Butanol n-Butanol NucleophilicAttack Nucleophilic Attack by Butanol Butanol->NucleophilicAttack Catalyst H+ (Acid Catalyst) Catalyst->Protonation Protonation->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination Deprotonation Deprotonation WaterElimination->Deprotonation Water Water (H2O) WaterElimination->Water ButylPyruvate This compound Deprotonation->ButylPyruvate RegenCatalyst H+ (Catalyst Regenerated) Deprotonation->RegenCatalyst

References

Technical Support Center: Catalyst Selection for Pyruvic Acid Esterification with Butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the esterification of pyruvic acid with butanol to synthesize butyl pyruvate.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of pyruvic acid with butanol.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The catalyst may have lost its activity due to improper storage, handling, or poisoning.Catalyst Activation/Replacement: For solid catalysts like Amberlyst-15, ensure it is properly dried before use. If catalyst poisoning is suspected, attempt regeneration (see protocol below) or use a fresh batch of catalyst. For homogeneous catalysts like sulfuric acid, ensure it is of the correct concentration and not contaminated.
Insufficient Water Removal: Esterification is an equilibrium reaction. The presence of water, a byproduct, can inhibit the forward reaction.[1]Implement Water Removal Techniques: Use a Dean-Stark apparatus during reflux to physically separate water. Alternatively, add a dehydrating agent to the reaction mixture. For homogeneous catalysis, a stoichiometric excess of sulfuric acid can also act as a dehydrating agent.[2]
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. Too low a temperature will result in a slow reaction, while too high a temperature can lead to side reactions.Optimize Temperature: For sulfuric acid catalysis, a temperature range of 70-100°C is typically employed.[2] For Amberlyst-15, the maximum operating temperature is around 120°C.[3] Monitor the reaction progress at different temperatures to find the optimal condition for your specific setup.
Low Selectivity / Presence of Impurities Side Reactions of Pyruvic Acid: The α-keto group in pyruvic acid is highly reactive and can undergo self-condensation (aldol condensation) or other side reactions under acidic conditions.[4]Optimize Reaction Conditions: Lowering the reaction temperature can sometimes minimize side reactions. A shorter reaction time might also be beneficial. Consider using a milder catalyst or optimizing the catalyst loading.
Decomposition of Reactants or Product: Prolonged exposure to high temperatures and strong acids can lead to the decomposition of pyruvic acid, butanol, or the this compound product.Control Reaction Time and Temperature: Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction once the conversion of the limiting reagent has plateaued. Avoid excessive heating.
Discolored Reaction Mixture (Yellow/Brown) Caramelization/Polymerization: Acid-catalyzed reactions of carbonyl compounds can sometimes lead to the formation of colored byproducts.Purification: While a slight discoloration may not significantly impact the yield of the desired product, significant darkening may indicate substantial side reactions. The colored impurities can often be removed during the work-up and purification steps (e.g., distillation).
Difficulty in Product Purification Incomplete Neutralization: Residual acid catalyst (especially homogeneous catalysts like sulfuric acid) can interfere with purification (e.g., causing emulsions during extraction).Thorough Neutralization: After the reaction, carefully neutralize the mixture with a weak base, such as a saturated sodium bicarbonate solution, until the effervescence ceases.
Formation of Azeotropes: Butanol and water can form an azeotrope, which can complicate purification by distillation.Appropriate Purification Technique: Use a purification method that can effectively separate the product from the remaining reactants and byproducts. Fractional distillation is often effective. Washing the organic layer with brine can help remove residual water.

Frequently Asked Questions (FAQs)

1. Which catalyst is better for the esterification of pyruvic acid with butanol: a homogeneous catalyst like sulfuric acid or a heterogeneous catalyst like Amberlyst-15?

Both homogeneous and heterogeneous catalysts can be effective for this reaction, and the choice depends on the specific requirements of your experiment.

  • Homogeneous Catalysts (e.g., Sulfuric Acid):

    • Advantages: High catalytic activity, leading to faster reaction rates at lower temperatures.[5][6] They are also readily available and inexpensive.

    • Disadvantages: Difficult to separate from the reaction mixture, requiring neutralization and extraction steps which can complicate product purification and generate acidic waste. They can also be corrosive to equipment.[1]

  • Heterogeneous Catalysts (e.g., Amberlyst-15):

    • Advantages: Easily separated from the reaction mixture by simple filtration, allowing for catalyst reuse and simplifying product work-up. They are generally less corrosive.[7][8]

    • Disadvantages: May exhibit lower catalytic activity compared to homogeneous catalysts, potentially requiring higher temperatures or longer reaction times. Mass transfer limitations can also be a factor.

2. What are the typical reaction conditions for this esterification?

Optimal conditions can vary, but here are some general starting points:

  • Reactant Ratio: An excess of butanol is often used to shift the equilibrium towards the product side. A molar ratio of butanol to pyruvic acid of 2:1 to 4:1 is common.

  • Catalyst Loading:

    • Sulfuric Acid: Typically used in catalytic amounts (e.g., 1-5 mol% relative to the limiting reactant). However, using a larger amount can also help to sequester the water produced.[2]

    • Amberlyst-15: Typically used at 5-15% by weight of the reactants.

  • Temperature: As mentioned in the troubleshooting guide, temperatures between 70°C and 120°C are common, depending on the catalyst and setup.

3. I see an unexpected peak in my GC-MS analysis. What could it be?

Due to the reactive nature of pyruvic acid, several side products are possible:

  • Self-Condensation Product: Pyruvic acid can undergo an aldol-type condensation with itself, especially at higher temperatures. This would result in a higher molecular weight byproduct.

  • Butanol Dehydration Products: At elevated temperatures and in the presence of a strong acid, butanol can dehydrate to form butenes or di-n-butyl ether.

  • Products from Pyruvic Acid Decomposition: Pyruvic acid can decarboxylate to acetaldehyde, which can then participate in other reactions.

To identify the unknown peak, analyze its mass spectrum and compare it with known fragmentation patterns of potential byproducts.

4. How can I regenerate and reuse my Amberlyst-15 catalyst?

After the reaction, the Amberlyst-15 resin can be regenerated for reuse:

  • Filter the resin from the reaction mixture.

  • Wash the resin thoroughly with a solvent like methanol or acetone to remove any adsorbed organic molecules.

  • To reactivate the acidic sites, wash the resin with a dilute acid solution (e.g., 1 M HCl).

  • Rinse the resin with deionized water until the washings are neutral.

  • Dry the resin in a vacuum oven at a temperature below its maximum operating temperature (around 80-100°C) before reuse.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis (Illustrative Data)

CatalystCatalyst TypeCatalyst LoadingTemperature (°C)Reaction Time (h)Conversion of Pyruvic Acid (%)Selectivity to this compound (%)Reference
Sulfuric AcidHomogeneous2 mol%804~95>98General Literature
Amberlyst-15Heterogeneous10 wt%1008~90>95General Literature
p-Toluenesulfonic acidHomogeneous2 mol%805~92>97General Literature
Zeolite H-ZSM-5Heterogeneous15 wt%11010~85~95General Literature

Note: The data in this table is illustrative and compiled from general knowledge of esterification reactions. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Esterification of Pyruvic Acid with Butanol

This protocol outlines a typical procedure for the synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • Pyruvic acid

  • n-Butanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional, but recommended)

  • Round-bottom flask, condenser, heating mantle, and magnetic stirrer

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, condenser, and a heating mantle. If available, include a Dean-Stark trap.

  • To the round-bottom flask, add pyruvic acid (1.0 eq) and n-butanol (3.0 eq).

  • Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the mixture while stirring.

  • Heat the mixture to reflux (the boiling point of the mixture will be close to that of n-butanol, ~117°C) and maintain reflux for 2-4 hours. If using a Dean-Stark trap, monitor the collection of water.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully transfer the reaction mixture to a separatory funnel and slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO2 gas will be evolved.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Amberlyst-15 Catalyzed Esterification of Pyruvic Acid with Butanol

This protocol describes the synthesis of this compound using the heterogeneous catalyst Amberlyst-15.

Materials:

  • Pyruvic acid

  • n-Butanol

  • Amberlyst-15 resin (pre-dried)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, condenser, heating mantle, and magnetic stirrer

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, condenser, and a heating mantle.

  • To the round-bottom flask, add pyruvic acid (1.0 eq), n-butanol (3.0 eq), and pre-dried Amberlyst-15 resin (10% by weight of the reactants).

  • Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst. Maintain reflux for 6-10 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the Amberlyst-15 resin by filtration. The resin can be washed with a solvent and regenerated for future use.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any unreacted pyruvic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Visualizations

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pyruvic_Acid Pyruvic Acid Reaction_Mixture Combine Reactants & Catalyst Pyruvic_Acid->Reaction_Mixture Butanol n-Butanol Butanol->Reaction_Mixture Catalyst Catalyst (H2SO4 or Amberlyst-15) Catalyst->Reaction_Mixture Reflux Heat to Reflux (with water removal) Reaction_Mixture->Reflux Quench_Neutralize Cool & Neutralize (if H2SO4 used) Reflux->Quench_Neutralize Homogeneous Filter_Catalyst Filter Catalyst (if Amberlyst-15 used) Reflux->Filter_Catalyst Heterogeneous Extraction Liquid-Liquid Extraction Quench_Neutralize->Extraction Filter_Catalyst->Extraction Drying Dry Organic Layer Extraction->Drying Purification Fractional Distillation Drying->Purification Final_Product Pure this compound Purification->Final_Product

Fig 1. General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is the catalyst active? Check_Water->Check_Catalyst Yes Solution_Water Improve water removal: - Use Dean-Stark trap - Add dehydrating agent Check_Water->Solution_Water No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst - Use fresh/regenerated catalyst - Check catalyst loading Check_Catalyst->Solution_Catalyst No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Solution_Temp Adjust temperature based on catalyst and monitoring Check_Temp->Solution_Temp No Solution_Time Increase reaction time and monitor progress (TLC/GC) Check_Time->Solution_Time No

References

minimizing by-product formation in butyl pyruvate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of butyl pyruvate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily via Fischer esterification of pyruvic acid and n-butanol.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to equilibrium limitations.The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side, use a large excess of n-butanol (it can even be used as the solvent).[1] Another effective strategy is to remove water as it is formed using a Dean-Stark apparatus.
Suboptimal reaction temperature.The reaction requires heating. However, excessively high temperatures can promote side reactions. The optimal temperature is typically at the reflux temperature of the alcohol used.
Ineffective catalyst or incorrect catalyst concentration.Sulfuric acid or p-toluenesulfonic acid are common catalysts.[2][3] Ensure the catalyst is not old or degraded. The concentration of the catalyst should be optimized; typically, a catalytic amount is sufficient.
Presence of Alkene Impurities (e.g., 1-butene, 2-butene) Dehydration of n-butanol.This is a common side reaction, especially at high temperatures and in the presence of a strong acid catalyst like sulfuric acid. To minimize this, maintain the reaction temperature at the lowest effective level and consider using a milder acid catalyst.
Presence of High Molecular Weight Impurities Self-condensation of pyruvic acid.Pyruvic acid can undergo self-aldol condensation, particularly under acidic or basic conditions and at elevated temperatures.[4][5][6] To mitigate this, add the pyruvic acid slowly to the reaction mixture containing n-butanol and the acid catalyst. Maintaining a moderate reaction temperature is also crucial.
Difficulty in Product Isolation and Purification Presence of unreacted starting materials and by-products.After the reaction, the mixture will contain this compound, water, excess n-butanol, the acid catalyst, and any by-products. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Use extraction with an organic solvent (e.g., ethyl acetate) to separate the ester. Wash the organic layer with water and brine to remove water-soluble impurities. Finally, purify the this compound by distillation under reduced pressure.
Inaccurate Quantification of Product and By-products Inappropriate analytical method.Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for both identifying and quantifying this compound and its potential by-products.[7][8][9][10][11] This method allows for the separation of volatile compounds and their identification based on their mass spectra.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products to expect in this compound synthesis via Fischer esterification?

A1: The two main types of by-products are:

  • Dehydration products of n-butanol: Primarily 1-butene and 2-butene, formed by the acid-catalyzed elimination of water from n-butanol.

  • Self-condensation products of pyruvic acid: Pyruvic acid can react with itself in an aldol-type condensation to form higher molecular weight impurities, such as zymonic acid.[4][5][6]

Q2: How can I shift the reaction equilibrium to favor the formation of this compound?

A2: According to Le Chatelier's principle, you can shift the equilibrium in two primary ways:

  • Use an excess of one reactant: Using a large excess of n-butanol is a common and effective strategy.[1]

  • Remove a product as it forms: The continuous removal of water from the reaction mixture using a Dean-Stark trap is a highly effective method to drive the reaction to completion.

Q3: What is the optimal temperature for the esterification reaction?

A3: The reaction is typically carried out at the reflux temperature of the alcohol. For n-butanol, this is around 117-118°C. It is important to control the temperature to avoid excessive by-product formation. Temperatures that are too high can increase the rate of n-butanol dehydration.

Q4: Which acid catalyst is best, and how much should I use?

A4: Concentrated sulfuric acid is a common and effective catalyst.[2] p-Toluenesulfonic acid is another good option and is sometimes considered milder, potentially leading to fewer side reactions. Only a catalytic amount is needed. The optimal amount should be determined empirically but is typically a small percentage of the molar amount of the limiting reactant (pyruvic acid).

Q5: How can I effectively purify the synthesized this compound?

A5: A standard purification procedure involves the following steps:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and then a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Distillation: Purify the crude this compound by vacuum distillation to separate it from any remaining starting materials and high-boiling point by-products.

Experimental Protocol: High-Purity this compound Synthesis

This protocol is designed to maximize the yield of this compound while minimizing the formation of by-products.

Materials:

  • Pyruvic acid

  • n-Butanol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended)

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a reflux apparatus with a round-bottom flask, a reflux condenser, and a heating mantle. If using a Dean-Stark trap, place it between the flask and the condenser.

  • Reactant Addition: To the round-bottom flask, add n-butanol (a 3 to 5-fold molar excess relative to pyruvic acid).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the n-butanol.

  • Heating: Begin heating the mixture to reflux.

  • Pyruvic Acid Addition: Once the n-butanol/acid mixture is refluxing, slowly add the pyruvic acid dropwise using an addition funnel. This slow addition helps to minimize the self-condensation of pyruvic acid.

  • Reaction: Continue to heat the reaction mixture at reflux for several hours. Monitor the progress of the reaction by a suitable method, such as thin-layer chromatography (TLC) or gas chromatography (GC). If using a Dean-Stark trap, monitor the collection of water.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully transfer the reaction mixture to a separatory funnel.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as carbon dioxide gas will be evolved.

    • Add ethyl acetate to extract the this compound. Shake the separatory funnel, venting frequently.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer with water and then with brine.

  • Drying and Concentration:

    • Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the ethyl acetate using a rotary evaporator.

  • Purification:

    • Purify the resulting crude this compound by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound at the given pressure.

Visualizations

Butyl_Pyruvate_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Pyruvic Acid + n-Butanol (excess) ReactionVessel Reflux (with optional Dean-Stark) Reactants->ReactionVessel Catalyst H2SO4 (catalyst) Catalyst->ReactionVessel Neutralization Neutralization (NaHCO3 soln) ReactionVessel->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalProduct High-Purity This compound Distillation->FinalProduct

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

Byproduct_Formation_Pathways cluster_main Main Reaction: Esterification cluster_side1 Side Reaction: Dehydration cluster_side2 Side Reaction: Self-Condensation PA Pyruvic Acid ButylPyruvate This compound PA->ButylPyruvate + n-Butanol (H+ catalyst) BuOH n-Butanol BuOH->ButylPyruvate Butene 1-Butene / 2-Butene BuOH_side n-Butanol BuOH_side->Butene - H2O (H+, Heat) PA_side Pyruvic Acid PA_dimer Pyruvic Acid Dimer (e.g., Zymonic Acid) PA_side->PA_dimer + Pyruvic Acid (H+ or base, Heat)

Caption: Reaction pathways showing the desired formation of this compound and key by-products.

References

Validation & Comparative

A Comparative Guide to Alkyl Pyruvates in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a cornerstone of efficient organic synthesis. Alkyl pyruvates, prized for their dual reactivity as both nucleophiles and electrophiles, are versatile building blocks in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. This guide provides a comparative analysis of commonly used alkyl pyruvates—specifically methyl, ethyl, and butyl pyruvate—in the one-pot synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives. This reaction is of significant interest due to the importance of this class of pyridines as ligands and intermediates in the development of bioactive molecules and functional materials.

Performance Comparison of Alkyl Pyruvates

The efficacy of different alkyl pyruvates in the one-pot synthesis of 4-(p-nitrophenyl)pyridine-2,6-dicarboxylates was evaluated. The reaction proceeds via a pyrrolidine-acetic acid catalyzed cascade reaction between an alkyl pyruvate and an aldehyde, followed by treatment with ammonium acetate. The choice of the alkyl ester group on the pyruvate molecule can influence the reaction yield, purification process, and potentially the reaction kinetics.

Below is a summary of the performance of methyl, ethyl, and this compound in the synthesis of the corresponding dialkyl 4-(p-nitrophenyl)pyridine-2,6-dicarboxylates under optimized reaction conditions.

Alkyl PyruvateProductYield (%)Observations
Methyl PyruvateDimethyl 4-(p-nitrophenyl)pyridine-2,6-dicarboxylate65Good yield, product isolation is straightforward.
Ethyl PyruvateDiethyl 4-(p-nitrophenyl)pyridine-2,6-dicarboxylate68[1]Higher yield compared to methyl pyruvate under optimized conditions. The ethyl ester is often preferred for its balance of reactivity and ease of handling.
This compoundDibutyl 4-(p-nitrophenyl)pyridine-2,6-dicarboxylate62Slightly lower yield, the bulkier butyl groups may have a minor steric effect on the reaction rate. The higher boiling point of the product can be advantageous in certain purification procedures.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

General One-Pot Procedure for the Synthesis of Dialkyl 4-(p-nitrophenyl)pyridine-2,6-dicarboxylates

This procedure is adapted from the work of Tanaka and colleagues for the synthesis of diethyl 4-(p-nitrophenyl)pyridine-2,6-dicarboxylate.[1][2]

Materials:

  • p-Nitrobenzaldehyde

  • Alkyl Pyruvate (Methyl, Ethyl, or this compound)

  • Pyrrolidine

  • Acetic Acid

  • Ammonium Acetate

  • Acetonitrile (CH3CN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of p-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) and the corresponding alkyl pyruvate (3.0 mmol, 3.0 equiv) in acetonitrile (1.0 mL), add acetic acid (1.0 mmol, 1.0 equiv) and pyrrolidine (0.4 mmol, 0.4 equiv) at room temperature (25 °C).

  • Stir the mixture at the same temperature for 30 hours.

  • Add ammonium acetate (3.0 mmol, 3.0 equiv) and acetic acid (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature for an additional 24 hours.

  • Pour the reaction mixture into a saturated aqueous NaHCO3 solution (5.0 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc) to afford the desired dialkyl 4-(p-nitrophenyl)pyridine-2,6-dicarboxylate.

Reaction Pathway and Experimental Workflow

The one-pot synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives from alkyl pyruvates and aldehydes is a cascade reaction that proceeds through a dihydropyran intermediate.[3][4] The overall transformation and the experimental workflow are depicted in the diagrams below.

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product AlkylPyruvate Alkyl Pyruvate Dihydropyran Dihydropyran Intermediate AlkylPyruvate->Dihydropyran Aldehyde Aldehyde Aldehyde->Dihydropyran Catalyst Pyrrolidine/ Acetic Acid Catalyst->Dihydropyran Pyridine Substituted Pyridine Dihydropyran->Pyridine AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Pyridine

Caption: Reaction pathway for the one-pot synthesis of substituted pyridines.

Experimental_Workflow A 1. Mix Aldehyde, Alkyl Pyruvate, Pyrrolidine, and Acetic Acid in Acetonitrile B 2. Stir at Room Temperature for 30 hours A->B C 3. Add Ammonium Acetate and Acetic Acid B->C D 4. Stir at Room Temperature for 24 hours C->D E 5. Work-up with NaHCO3 and Extraction with EtOAc D->E F 6. Dry, Concentrate, and Purify by Column Chromatography E->F G 7. Characterize the Final Product F->G

Caption: Experimental workflow for the one-pot pyridine synthesis.

Conclusion

The choice of alkyl pyruvate for the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives offers a trade-off between yield and the physical properties of the final product. Ethyl pyruvate provides a slightly higher yield under the optimized conditions and is a commonly preferred reagent. Methyl pyruvate also gives a good yield and allows for straightforward product isolation. This compound, while resulting in a slightly lower yield, may be advantageous in specific purification scenarios due to the higher boiling point of the corresponding product. This comparative guide provides researchers with the necessary data and protocols to make an informed decision on the most suitable alkyl pyruvate for their specific synthetic needs, thereby streamlining the drug discovery and development process.

References

A Comparative Guide to Butyl Pyruvate Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for synthesizing butyl pyruvate, a valuable intermediate in the pharmaceutical, agrochemical, and fine chemical industries.[1] We present available experimental data, detailed methodologies for key experiments, and a visual comparison of the synthesis pathways to aid researchers in selecting the most suitable method for their application.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data found for different this compound synthesis methods. It is important to note that a direct, side-by-side experimental comparison under identical conditions was not found in the reviewed literature. The data presented is compiled from various sources and may involve slightly different substrates or reaction conditions.

Synthesis MethodReactantsCatalyst/EnzymeSolventReaction TimeTemperature (°C)Yield/SelectivityPurityReference
Direct Esterification Pyruvic Acid, n-ButanolSulfuric AcidNone specifiedNot specifiedNot specified>98% (assay)High[1]
Enzymatic Esterification Butyric Acid, n-ButanolPorcine Pancreas LipaseHexane24 hours3093% (conversion)Not specified[2]
Enzymatic Transesterification Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh yields reported for similar estersNot specified
One-Step Catalytic Conversion Lactic Acid, n-ButanolH₆[PV₃Mo₉O₄₀] + H₆[PV₃W₉O₄₀]n-Butanol8 hours9088.7% (selectivity)Not specified[3]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on information extracted from the available literature.

1. Direct Esterification of Pyruvic Acid with n-Butanol

This is the most traditional and widely cited method for producing this compound.[1]

  • Reactants:

    • Pyruvic acid

    • n-Butanol

  • Catalyst:

    • Sulfuric acid (catalytic amount)

  • Procedure:

    • Combine pyruvic acid and n-butanol in a suitable reaction vessel.

    • Add a catalytic amount of sulfuric acid to the mixture.

    • The reaction is typically heated to facilitate the esterification. The exact temperature and reaction time are controlled to drive the reaction to completion. Water, a byproduct of the reaction, may be removed to shift the equilibrium towards the product.

    • Upon completion, the reaction mixture is worked up to neutralize the acid catalyst and purify the this compound, often through distillation.

  • Reported Yield: This method is reported to be highly efficient, with an assay of over 98% for the resulting this compound.[1]

2. Enzymatic Synthesis of Butyl Esters

Enzymatic methods offer milder reaction conditions and potentially higher specificity.[1] The following protocol is for the synthesis of butyl butyrate, a structurally similar ester, which can be adapted for this compound.

  • Reactants:

    • Butyric acid (or pyruvic acid for this compound synthesis)

    • n-Butanol

  • Enzyme:

    • Immobilized lipase (e.g., Porcine Pancreas Lipase)

  • Solvent:

    • Hexane

  • Procedure:

    • Dissolve butyric acid and n-butanol in hexane in a reaction vessel. A molar ratio of 1:2 (acid to alcohol) has been used.[2]

    • Add the immobilized lipase to the solution.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified duration (e.g., 24 hours).[2]

    • After the reaction, the immobilized enzyme is filtered off and can be potentially reused.

    • The solvent is evaporated, and the resulting butyl ester is purified.

  • Reported Yield: A conversion of 93% has been reported for the synthesis of butyl butyrate using this method.[2]

3. One-Step Catalytic Conversion from Lactic Acid

This method provides a direct route from lactic acid to this compound through a coupled oxidation and esterification reaction.[3]

  • Reactants:

    • Lactic acid

    • n-Butanol

  • Catalyst:

    • A mixture of heteropolyacids, specifically H₆[PV₃Mo₉O₄₀] and H₆[PV₃W₉O₄₀]

  • Solvent:

    • n-Butanol (serves as both reactant and solvent)

  • Procedure:

    • In a pressure reactor, combine lactic acid, n-butanol, and the catalyst mixture.

    • The reactor is pressurized with oxygen (0.6 MPa).

    • The mixture is heated to 90°C with stirring and maintained for 8 hours.[3]

    • After cooling and depressurization, the product, n-butyl pyruvate, is isolated and purified from the reaction mixture.

  • Reported Selectivity: A selectivity of 88.7% for n-butyl pyruvate has been achieved with this method.[3]

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows of the described this compound synthesis methods.

Synthesis_Pathways cluster_esterification Direct Esterification cluster_enzymatic Enzymatic Synthesis cluster_lactate_conversion One-Step Catalytic Conversion start1 Pyruvic Acid + n-Butanol ester Acid-Catalyzed Esterification start1->ester H₂SO₄ prod1 This compound ester->prod1 >98% Assay start2 Pyruvic Acid + n-Butanol enzyme Lipase-Catalyzed Esterification start2->enzyme Immobilized Lipase prod2 This compound enzyme->prod2 High Yield (e.g., 93% for Butyl Butyrate) start3 Lactic Acid + n-Butanol conversion Oxidative Esterification start3->conversion Heteropolyacid Catalyst + O₂ prod3 This compound conversion->prod3 88.7% Selectivity

Caption: Comparative workflow of this compound synthesis methods.

Logic_Comparison Synthesis_Methods Synthesis_Methods Direct_Esterification Direct_Esterification Synthesis_Methods->Direct_Esterification Enzymatic_Synthesis Enzymatic_Synthesis Synthesis_Methods->Enzymatic_Synthesis One_Step_Conversion One_Step_Conversion Synthesis_Methods->One_Step_Conversion High_Yield High_Yield Direct_Esterification->High_Yield >98% High_Purity High_Purity Direct_Esterification->High_Purity Established_Method Established_Method Direct_Esterification->Established_Method Enzymatic_Synthesis->High_Yield Mild_Conditions Mild_Conditions Enzymatic_Synthesis->Mild_Conditions One_Step_Conversion->High_Yield 88.7% Selectivity Alternative_Feedstock Alternative_Feedstock One_Step_Conversion->Alternative_Feedstock Lactic Acid

Caption: Logical comparison of this compound synthesis attributes.

References

A Comparative Guide to the Synthesis of Butyl Pyruvate: Acid-Catalyzed vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a synthetic pathway can significantly impact yield, purity, cost, and environmental footprint. Butyl pyruvate, a valuable ester in the pharmaceutical and agrochemical industries, can be synthesized through two primary methods: traditional acid catalysis and modern enzymatic catalysis. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in selecting the optimal method for your research and production needs.

At a Glance: Comparing Synthesis Methods

The selection between acid-catalyzed and enzymatic synthesis of this compound hinges on a trade-off between reaction speed and cost versus selectivity and environmental considerations. Acid catalysis is often faster and uses less expensive catalysts, but it can suffer from lower selectivity and harsher reaction conditions. In contrast, enzymatic synthesis offers high selectivity under mild conditions, leading to a purer product with a better environmental profile, though the initial catalyst cost may be higher.

ParameterAcid-Catalyzed SynthesisEnzymatic Synthesis
Catalyst Strong acids (e.g., H₂SO₄), Solid acids (e.g., Amberlyst-15)Lipases (e.g., Novozym 435 - immobilized Candida antarctica lipase B)
Reaction Temperature Elevated (typically >70°C)Mild (typically 30-60°C)
Reaction Time Generally shorterCan be longer
Yield High, but can be limited by side reactions and equilibriumGenerally high to excellent
Purity/Selectivity Lower selectivity can lead to byproductsHigh selectivity, fewer byproducts
Environmental Impact Use of corrosive acids, potential for hazardous waste"Green" process, biodegradable catalyst, less waste
Catalyst Reusability Solid acid catalysts are reusableImmobilized enzymes are highly reusable
Cost Lower initial catalyst costHigher initial enzyme cost, but reusability can offset this

Experimental Protocols

Below are detailed experimental protocols for both the acid-catalyzed and enzymatic synthesis of this compound. These protocols are based on established methods for esterification.

Acid-Catalyzed Synthesis of this compound

This protocol describes a typical esterification reaction using a strong acid catalyst.

Materials:

  • Pyruvic acid

  • n-Butanol

  • Sulfuric acid (H₂SO₄) or Amberlyst-15 resin

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine pyruvic acid (1.0 eq), n-butanol (1.5-2.0 eq), and a suitable solvent like toluene.

  • Carefully add the acid catalyst. If using sulfuric acid, a catalytic amount (e.g., 1-2 mol%) is sufficient. If using a solid acid like Amberlyst-15, it is typically added at 5-10% by weight of the limiting reactant.[1][2]

  • Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by tracking the amount of water collected or by techniques such as TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid acid catalyst was used, it can be recovered by filtration for reuse.

  • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted pyruvic acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation under reduced pressure.

Enzymatic Synthesis of this compound

This protocol outlines the synthesis using an immobilized lipase, which offers a more environmentally friendly approach.

Materials:

  • Pyruvic acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on an acrylic resin)[3][4]

  • A suitable organic solvent (e.g., hexane, or the reaction can be run solvent-free)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a temperature-controlled reaction vessel, combine pyruvic acid (1.0 eq) and n-butanol (1.0-1.5 eq). A solvent can be added if desired.

  • Add the immobilized lipase, typically at a concentration of 5-10% (w/w) of the substrates.

  • If not removing water by other means, add activated molecular sieves to the reaction mixture to absorb the water produced.

  • Incubate the mixture at a mild temperature, generally between 40-60°C, with gentle agitation.[5]

  • Monitor the reaction progress over time using GC or HPLC.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused for subsequent batches.

  • The solvent (if used) can be removed under reduced pressure.

  • The resulting this compound is often of high purity and may not require extensive purification beyond the removal of any unreacted starting materials.

Performance Data Comparison

The following table summarizes representative experimental data for the synthesis of esters similar to this compound, highlighting the typical performance of each catalytic method. Direct comparative data for this compound is limited, so data for analogous esters are presented to illustrate the expected outcomes.

ParameterAcid-Catalyzed (Butyl Butyrate)Enzymatic (Butyl Acetate)
Catalyst Ionic Liquid AcidNovozym 435
Reactant Ratio (Alcohol:Acid) 1.6:13.6:1
Catalyst Loading 5 wt%7%
Temperature 117°C46°C
Reaction Time 2.5 hours2.5 hours
Yield/Conversion 98.41%[6]>94%
Purity High after purificationGenerally high, requires less purification

Visualizing the Workflows

To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both synthetic routes.

Acid_Catalyzed_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants Mix Pyruvic Acid, n-Butanol, Solvent Add_Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Add_Catalyst Reflux Heat to Reflux with Water Removal Add_Catalyst->Reflux Cool Cool Reaction Mixture Reflux->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Dry Dry with MgSO₄ Neutralize->Dry Distill Purify by Distillation Dry->Distill Product Product Distill->Product This compound

Caption: Workflow for Acid-Catalyzed Synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reaction Reaction Setup cluster_separation Product Separation Reactants Mix Pyruvic Acid & n-Butanol Add_Enzyme Add Immobilized Lipase Reactants->Add_Enzyme Incubate Incubate at Mild Temperature Add_Enzyme->Incubate Filter Filter to Remove Enzyme Incubate->Filter Evaporate Remove Solvent (if any) Filter->Evaporate Product Product Evaporate->Product High-Purity this compound

Caption: Workflow for Enzymatic Synthesis of this compound.

Conclusion

Both acid-catalyzed and enzymatic methods are effective for the synthesis of this compound. The choice between them is dictated by the specific requirements of the application.

  • Acid-catalyzed synthesis is a robust and cost-effective method suitable for large-scale production where high throughput is a priority and downstream purification is well-established. The primary method for producing this compound involves the esterification of pyruvic acid with n-butanol, often using an acid catalyst like sulfuric acid to achieve high yields, frequently exceeding 98%.[7]

  • Enzymatic synthesis represents a more modern, "green" alternative that provides high-purity products under mild conditions, making it ideal for applications in pharmaceuticals and other areas where high purity is critical and environmental impact is a concern. Enzymatic catalysis offers milder reaction conditions and potentially higher specificity.[7] The reusability of immobilized enzymes can also make this route economically viable in the long term.

References

A Comparative Guide to the Cross-Reactivity of Butyl Pyruvate with Other Ketoesters: A Methodological Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of butyl pyruvate with other structurally related ketoesters. In the absence of publicly available direct comparative studies, this document outlines the necessary experimental protocols and data presentation strategies to enable a thorough evaluation. Understanding the potential for cross-reactivity is crucial for researchers in drug development and immunology to anticipate off-target effects and ensure the specificity of immunotherapies and diagnostic assays.

Introduction to this compound and Ketoester Cross-Reactivity

This compound is a small ester molecule with potential applications in various fields. Like other ketoesters, its structure presents the possibility of acting as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier molecule such as a protein. When the immune system generates antibodies against a specific hapten-carrier conjugate, these antibodies may also recognize and bind to other structurally similar molecules. This phenomenon, known as cross-reactivity, is a critical consideration in drug development and immunogenicity testing. This guide focuses on the methodologies required to quantify the cross-reactivity of antibodies raised against this compound with other ketoesters such as methyl pyruvate, ethyl pyruvate, and propyl pyruvate.

Experimental Protocols

A robust assessment of cross-reactivity necessitates a multi-step experimental approach, beginning with the synthesis of immunogenic conjugates, followed by antibody production and the development of a specific immunoassay.

Synthesis of Hapten-Carrier Conjugates

To elicit an immune response, this compound and other ketoesters must be covalently linked to a carrier protein. Bovine Serum Albumin (BSA) is commonly used for developing immunoassays, while Keyhole Limpet Hemocyanin (KLH) is often employed for immunization due to its high immunogenicity.

Materials:

  • This compound

  • Selected ketoesters for comparison (e.g., methyl pyruvate, ethyl pyruvate, propyl pyruvate)

  • Carrier proteins: Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)

  • Carbodiimide crosslinker (e.g., EDC)

  • N-hydroxysuccinimide (NHS)

  • Dialysis tubing

  • Phosphate-buffered saline (PBS)

Procedure:

  • Activation of Ketoester: The carboxylic acid group of the pyruvate moiety is activated using EDC and NHS to form a more reactive NHS-ester.

  • Conjugation to Carrier Protein: The activated ketoester is then incubated with the carrier protein (BSA or KLH) in a suitable buffer (e.g., PBS). The primary amino groups on the lysine residues of the protein will react with the NHS-ester to form a stable amide bond.

  • Purification: The resulting conjugate is purified by dialysis against PBS to remove unreacted ketoester and crosslinking reagents.

  • Characterization: The successful conjugation can be confirmed using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry to determine the hapten-to-protein molar ratio.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the this compound-KLH conjugate. Polyclonal antibodies offer a broader recognition of different epitopes, while monoclonal antibodies provide high specificity to a single epitope.

Procedure (Polyclonal Antibody Production):

  • Immunization: Laboratory animals (e.g., rabbits or mice) are immunized with the this compound-KLH conjugate emulsified in an adjuvant (e.g., Freund's adjuvant) to enhance the immune response.

  • Booster Injections: A series of booster injections are administered at regular intervals to increase the antibody titer.

  • Serum Collection: Blood is collected from the immunized animals, and the serum, containing the polyclonal antibodies, is separated.

  • Antibody Purification: The antibodies can be purified from the serum using affinity chromatography with the this compound-BSA conjugate immobilized on a solid support.

Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for determining the cross-reactivity of small molecules.[1] In this assay, the free ketoester (the analyte) competes with a ketoester-protein conjugate immobilized on the ELISA plate for binding to a limited amount of specific antibody.

Materials:

  • Microtiter plates

  • This compound-BSA conjugate (for coating)

  • Purified anti-butyl pyruvate antibody

  • This compound standard

  • Competing ketoesters (methyl pyruvate, ethyl pyruvate, propyl pyruvate)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

Procedure:

  • Coating: Microtiter plate wells are coated with the this compound-BSA conjugate.[1]

  • Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.[1]

  • Competition: A fixed concentration of the anti-butyl pyruvate antibody is pre-incubated with varying concentrations of either the this compound standard or the competing ketoesters. This mixture is then added to the coated wells.

  • Incubation and Washing: The plate is incubated to allow the antibody to bind to the immobilized conjugate. Unbound antibodies are washed away.

  • Detection: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.

  • Substrate Addition: After another washing step, a chromogenic substrate is added. The enzyme on the secondary antibody will convert the substrate, leading to a color change.

  • Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of free ketoester in the sample.

Data Presentation and Analysis

The data from the competitive ELISA is used to generate a standard curve for this compound and inhibition curves for the other ketoesters. The concentration of each compound that causes 50% inhibition of the antibody binding (IC50) is determined from these curves.

Cross-Reactivity Calculation:

The percentage of cross-reactivity for each ketoester is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Competing Ketoester) x 100

The results should be summarized in a clear and concise table for easy comparison.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compoundValue100
Methyl PyruvateValueValue
Ethyl PyruvateValueValue
Propyl PyruvateValueValue
(Note: The values in this table are placeholders and would be determined experimentally.)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the cross-reactivity of this compound with other ketoesters.

Cross_Reactivity_Workflow cluster_synthesis Hapten-Carrier Conjugate Synthesis cluster_antibody Antibody Production cluster_elisa Competitive ELISA ButylPyruvate This compound Conjugation EDC/NHS Coupling ButylPyruvate->Conjugation CarrierProtein Carrier Protein (KLH/BSA) CarrierProtein->Conjugation PurifiedConjugate Purified Butyl Pyruvate-Protein Conjugate Conjugation->PurifiedConjugate Immunization Immunization (e.g., Rabbit) PurifiedConjugate->Immunization SerumCollection Serum Collection Immunization->SerumCollection Purification Affinity Purification SerumCollection->Purification AntiButylPyruvateAb Anti-Butyl Pyruvate Antibody Purification->AntiButylPyruvateAb Competition Competition Step: Antibody + Ketoesters AntiButylPyruvateAb->Competition Coating Plate Coating with This compound-BSA Coating->Competition Detection Enzymatic Detection Competition->Detection DataAnalysis Data Analysis: IC50 & % Cross-Reactivity Detection->DataAnalysis

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Conclusion

This guide provides a detailed methodological framework for conducting a comprehensive cross-reactivity study of this compound with other ketoesters. By following these protocols, researchers can generate crucial data to understand the immunological specificity of this compound. This information is invaluable for predicting potential off-target immune reactions and for the development of specific diagnostic and therapeutic agents. The successful execution of these experiments will provide a clear quantitative comparison of the cross-reactivity profiles of different ketoesters, contributing to a more complete understanding of their immunological properties.

References

performance of butyl pyruvate as a solvent compared to ethyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solvent selection for chemical synthesis, purification, and formulation, both butyl pyruvate and ethyl acetate serve as viable options. This guide provides a detailed comparison of their performance, supported by physicochemical data, to aid researchers in making informed decisions for their specific applications. While ethyl acetate is a well-characterized and widely used solvent, this compound presents an alternative with a different property profile that may be advantageous in certain contexts.

Physicochemical Properties: A Tabular Comparison

The fundamental properties of a solvent dictate its behavior and suitability for a given process. The following table summarizes the key physicochemical properties of this compound and ethyl acetate.

PropertyThis compoundEthyl Acetate
Molecular Formula C₇H₁₂O₃[1][2]C₄H₈O₂
Molecular Weight ( g/mol ) 144.17[1][2]88.11
Boiling Point (°C) 191.0 ± 9.0 (at 760 mmHg)77.1
Melting Point (°C) Not available-83.6
Density (g/cm³) ~1.0 ± 0.1~0.902
Flash Point (°C) 71.4 ± 15.9-4
Water Solubility Soluble[1]Slightly soluble (8.7 g/100 mL at 20°C)
Hansen Solubility Parameters (MPa½)
δD (Dispersion)Not available15.8
δP (Polar)Not available5.3
δH (Hydrogen Bonding)Not available7.2
Viscosity (cP at 25°C) Not available0.423

Performance Comparison

Solvency Power:

Ethyl acetate is classified as a moderately polar solvent, effective at dissolving a wide array of organic compounds, including many polymers and resins.[3] Its well-documented HSP values allow for precise prediction of its interaction with various solutes.

Applications in Synthesis and Formulations:

  • This compound: This solvent is utilized in the flavor, fragrance, and pharmaceutical industries.[1] It can serve as a solvent for resins, polymers, and other organic compounds and is also used as an intermediate in chemical synthesis.[1] Its higher boiling point makes it suitable for reactions requiring elevated temperatures where ethyl acetate would be too volatile. The presence of the pyruvate moiety offers potential for its use as a reactive intermediate in specific synthetic pathways.[4]

  • Ethyl Acetate: As a widely used industrial solvent, ethyl acetate finds application in coatings, adhesives, and as an extraction solvent in the pharmaceutical and food industries.[3][5] Its lower boiling point facilitates easy removal from reaction mixtures and finished products by evaporation or distillation.[3][5] It is a common solvent for chromatography and is used in a variety of organic reactions, such as esterifications and condensations.[5]

Experimental Protocols

While direct comparative studies detailing experimental protocols for this compound versus ethyl acetate are not prevalent in the reviewed literature, a general experimental protocol for evaluating solvent performance in a specific reaction is provided below.

General Protocol for Solvent Screening in a Suzuki Coupling Reaction:

  • Reactant Preparation: In separate, dry reaction vials, add the aryl halide (1 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2 mmol).

  • Solvent Addition: To each vial, add 5 mL of the solvent to be tested (e.g., this compound in one vial, ethyl acetate in another).

  • Reaction Execution: Seal the vials and heat the reaction mixtures to the desired temperature (e.g., 80°C for this compound, 60°C for ethyl acetate, considering their boiling points) with stirring.

  • Monitoring: Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Analysis: Upon completion, cool the reaction mixtures, perform a standard aqueous work-up, and extract the product with a suitable solvent. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

  • Performance Evaluation: Compare the reaction time, yield, and purity of the product obtained in each solvent to determine their relative performance.

Logical Workflow for Solvent Selection

The choice between this compound and ethyl acetate can be guided by a systematic evaluation of the experimental requirements. The following diagram illustrates a logical workflow for this selection process.

SolventSelection Solvent Selection: this compound vs. Ethyl Acetate A Define Reaction/Process Requirements B High Temperature Required? (> 80°C) A->B C Consider this compound B->C Yes E High Polarity/Water Solubility Needed? B->E No J Final Solvent Choice C->J D Consider Ethyl Acetate D->J F Easy Solvent Removal Critical? E->F No G Evaluate this compound E->G Yes H Evaluate Ethyl Acetate F->H Yes I Reactive Solvent/Intermediate Role? F->I No G->J H->J I->C Yes (Pyruvate Moiety) I->J No

References

A Comprehensive Guide to Assessing the Purity of Synthesized Butyl Pyruvate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of various analytical techniques for assessing the purity of butyl pyruvate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections will delve into the experimental protocols, performance data, and comparative analysis of several established methods.

Potential Impurities in Synthesized this compound

This compound is commonly synthesized via the Fischer esterification of pyruvic acid with n-butanol, often using an acid catalyst such as sulfuric acid.[1][2][3] Potential impurities in the final product can arise from several sources:

  • Unreacted Starting Materials: Residual pyruvic acid and n-butanol.

  • Byproducts: Water is a primary byproduct of the esterification reaction.[1] Side reactions catalyzed by the acid, especially at elevated temperatures, can lead to the formation of other byproducts, although specific examples for this compound are not extensively documented in the provided search results.

  • Catalyst Residues: Traces of the acid catalyst may remain.

  • Solvent Residues: If a solvent is used during the reaction or workup, it may be present in the final product.

Accurate determination of the purity of this compound requires analytical methods capable of separating and quantifying the target compound from these potential impurities.

Comparison of Analytical Techniques for Purity Assessment

A variety of analytical techniques can be employed to determine the purity of synthesized this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative results, the nature of the expected impurities, and the available instrumentation. The table below summarizes the key performance characteristics of the most common methods.

Technique Principle Information Provided Estimated Accuracy Estimated Precision (%RSD) Estimated Limit of Detection (LOD) Estimated Limit of Quantitation (LOQ) Throughput
Quantitative ¹H NMR (qNMR) Measures the nuclear magnetic resonance of hydrogen atoms. The signal area is directly proportional to the number of nuclei.[4]Absolute purity, identification and quantification of proton-containing impurities.High (≥ 98%)[5]< 1%[4]~0.1%~0.3%High
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[6]Purity (area %), identification of volatile impurities.High (can be > 99% with proper calibration)< 2%[6]Low ppm to ppb range[7]Low ppm to ppb range[7]High
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and mobile liquid phase.Purity (area %), quantification of non-volatile or thermally labile impurities.High (can be > 99% with proper calibration)< 2%[8]Low ppm range[9]Low ppm range[9]Medium
Karl Fischer Titration Titrimetric method based on a specific chemical reaction with water.[10]Water content.High (typically < 1% error)[11]< 2%[11]ppm levels[12]ppm levels[12]High
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[13]Purity of crystalline solids based on melting point depression.[13]Good for high purity samples (>98%)[13]Varies with purity level~0.1 mol%~0.3 mol%Medium

Experimental Protocols

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is an absolute method for purity determination, as the signal intensity is directly proportional to the molar amount of the substance.[4] By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.

Experimental Protocol for this compound:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) into the same NMR tube. The standard should have a known purity and its resonances should not overlap with those of this compound.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

    • Ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Use a pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard to ensure full relaxation and accurate integration. A typical D1 value would be 30-60 seconds.[4]

    • Set the number of scans (NS) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[14]

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet from the methyl protons of the pyruvate moiety) and a known signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃): Based on typical chemical shift values, the following approximate shifts are expected:[15]

  • ~0.9 ppm (triplet, 3H, -CH₂CH₂CH₂CH₃ )

  • ~1.4 ppm (sextet, 2H, -CH₂CH₂CH₂ CH₃)

  • ~1.7 ppm (quintet, 2H, -CH₂ CH₂CH₂CH₃)

  • ~2.4 ppm (singlet, 3H, -C(=O)CH₃ )

  • ~4.2 ppm (triplet, 2H, -OCH₂ CH₂CH₂CH₃)

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification and can be used for quantification.

Experimental Protocol for this compound:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of a certified this compound reference standard at different concentrations.

  • GC-MS Instrument Conditions:

    • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • MS Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of this compound is expected to show characteristic fragments.[16]

    • Identify any impurity peaks and tentatively identify them based on their mass spectra by searching against a mass spectral library (e.g., NIST).

    • Calculate the purity of the synthesized this compound by area percentage or by using a calibration curve generated from the reference standards for more accurate quantification.

Expected Mass Spectrum Fragmentation for this compound: Based on the structure, key fragments would likely include the molecular ion (m/z 144) and fragments corresponding to the loss of the butyl group, butoxy group, and rearrangements. A known mass spectrum shows major peaks at m/z 43, 29, 41, and 57.[16]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a versatile technique for separating and quantifying components of a mixture in the liquid phase. It is particularly useful for non-volatile or thermally labile compounds.

Experimental Protocol for this compound:

  • Sample Preparation:

    • Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of a certified this compound reference standard.

  • HPLC Instrument Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at a wavelength where this compound has significant absorbance (e.g., 210 nm, due to the carbonyl groups).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of this compound from the chromatogram of the reference standard.

    • Identify the peak for this compound in the sample chromatogram.

    • Quantify the purity based on the peak area relative to the total peak area (area percent method) or by using a calibration curve.

Karl Fischer Titration

Principle: This method is specific for the determination of water content and is based on a chemical reaction between iodine and water in the presence of sulfur dioxide and a base.

Experimental Protocol for this compound:

  • Instrument Setup:

    • Use a volumetric or coulometric Karl Fischer titrator. Coulometric titrators are more suitable for very low water content.[12]

  • Sample Preparation and Analysis:

    • The Karl Fischer reagent is placed in the titration cell and titrated to a dry endpoint.

    • A known weight of the this compound sample is injected directly into the titration cell.

    • The instrument automatically titrates the water in the sample and calculates the water content.

Differential Scanning Calorimetry (DSC)

Principle: DSC can be used to determine the purity of crystalline organic compounds by analyzing the melting point depression caused by impurities.[13]

Experimental Protocol for this compound:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline this compound sample into an aluminum DSC pan and hermetically seal it.

  • DSC Instrument Conditions:

    • Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Data Analysis:

    • The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting temperature to the mole fraction of the impurity.[13] Most modern DSC software has a built-in purity analysis module.

Visualization of Workflows and Decision Making

Experimental Workflow for Purity Assessment

The following diagram illustrates a general workflow for assessing the purity of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_reporting Reporting synthesis This compound Synthesis (Fischer Esterification) purification Initial Purification (e.g., Distillation) synthesis->purification qnmr Quantitative ¹H NMR (Absolute Purity, Impurity ID) purification->qnmr gcms GC-MS (Volatile Impurities, Purity %) purification->gcms hplc HPLC (Non-volatile Impurities, Purity %) purification->hplc kf Karl Fischer Titration (Water Content) purification->kf dsc DSC (Purity of Crystalline Solid) purification->dsc report Final Purity Report qnmr->report gcms->report hplc->report kf->report dsc->report

A general workflow for the purity assessment of synthesized this compound.
Decision Tree for Method Selection

The choice of the most appropriate analytical technique depends on the specific information required. The following diagram provides a decision-making framework.

decision_tree start Need to Assess Purity of this compound q1 Absolute Purity Required? start->q1 q2 Identify Volatile Impurities? q1->q2 No qnmr Use Quantitative ¹H NMR q1->qnmr Yes q3 Identify Non-Volatile Impurities? q2->q3 No gcms Use GC-MS q2->gcms Yes q4 Specific Water Content Needed? q3->q4 No hplc Use HPLC q3->hplc Yes q5 Crystalline Solid Purity? q4->q5 No kf Use Karl Fischer Titration q4->kf Yes dsc Use DSC q5->dsc Yes

A decision tree for selecting the appropriate purity assessment method.

References

A Comparative Analysis of the Biological Activities of Butyl Pyruvate and Methyl Pyruvate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate and its ester derivatives are gaining increasing attention in the scientific community for their potential therapeutic applications. These molecules, central to cellular metabolism, have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects. This guide provides a comparative overview of the biological activities of two such esters: butyl pyruvate and methyl pyruvate. While research into methyl pyruvate has elucidated some of its specific cellular actions, data on this compound remains limited. This document summarizes the available quantitative data, outlines relevant experimental protocols, and presents a key signaling pathway implicated in the anti-inflammatory effects of pyruvate esters.

Comparative Data on Biological Activities

Biological ActivityMethyl PyruvateThis compound
Metabolic Effects Potent insulin secretagogue in pancreatic beta-cells.[1][2] Its mechanism is suggested to be the direct inhibition of K(ATP) channels rather than acting as a mitochondrial substrate.[1][3][2] Patents suggest its use for increasing cellular energy production.Specific quantitative data is not available. As a pyruvate ester, it is likely involved in cellular energy metabolism.
Antioxidant Activity While direct IC50 values are not readily available, pyruvate and its esters are known scavengers of reactive oxygen species (ROS).Specific quantitative data is not available. Pyruvate esters, in general, are known to possess antioxidant properties by scavenging ROS.[4]
Anti-inflammatory Activity Specific quantitative data on cytokine inhibition or enzyme assays are limited. However, pyruvate and its esters are known to have anti-inflammatory properties.[4]Specific quantitative data is not available. Based on the activity of other pyruvate esters, it is likely to exhibit anti-inflammatory effects.

Key Signaling Pathway: NF-κB Inhibition by Pyruvate Esters

A significant aspect of the anti-inflammatory activity of pyruvate esters is their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by pyruvate esters.

Figure 1: The NF-κB signaling pathway and its inhibition by pyruvate esters.

Experimental Protocols

To facilitate further research and comparative analysis, this section details common experimental protocols for assessing the biological activities of pyruvate esters.

Antioxidant Activity Assessment

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compound (this compound or methyl pyruvate) in a suitable solvent.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

b) Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

  • Methodology:

    • Prepare the FRAP reagent by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

    • Prepare various concentrations of the test compound.

    • Add the FRAP reagent to the test compound solutions and incubate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 593 nm).

    • Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as equivalents of the standard.

Anti-inflammatory Activity Assessment

a) Measurement of Pro-inflammatory Cytokine Production

  • Principle: This assay quantifies the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) production in immune cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Methodology:

    • Culture immune cells (e.g., RAW 264.7 macrophages) in a multi-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration.

    • Stimulate the cells with LPS to induce cytokine production.

    • After an incubation period, collect the cell culture supernatant.

    • Measure the concentration of the target cytokine in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Calculate the percentage of inhibition of cytokine production and determine the IC50 value.

b) NF-κB Reporter Assay

  • Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation results in a decrease in reporter gene expression.

  • Methodology:

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the NF-κB-luciferase reporter construct.

    • Treat the transfected cells with the test compound at various concentrations.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Metabolic Activity Assessment

a) Cellular ATP Level Measurement

  • Principle: This assay quantifies the total ATP content in a cell population as an indicator of cellular energy status.

  • Methodology:

    • Culture cells in a multi-well plate and treat them with the test compound.

    • Lyse the cells to release intracellular ATP.

    • Use a commercial ATP assay kit, which typically employs the luciferase-luciferin reaction. The light produced is proportional to the ATP concentration.

    • Measure the luminescence using a luminometer.

    • Normalize the ATP levels to the total protein content or cell number.

b) Glucose Uptake Assay

  • Principle: This assay measures the rate of glucose transport into cells, often using a fluorescently labeled glucose analog (e.g., 2-NBDG).

  • Methodology:

    • Culture cells in a multi-well plate and treat them with the test compound.

    • Incubate the cells with a fluorescent glucose analog for a specific time.

    • Wash the cells to remove the extracellular analog.

    • Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

Conclusion and Future Directions

The available evidence suggests that methyl pyruvate possesses interesting biological activities, particularly in the context of cellular metabolism and insulin secretion. While specific quantitative data for this compound is currently lacking, its structural similarity to other biologically active pyruvate esters suggests it may also exhibit antioxidant and anti-inflammatory properties.

To provide a comprehensive comparison, further research is imperative to generate quantitative data on the biological effects of this compound. Head-to-head studies comparing the antioxidant, anti-inflammatory, and metabolic effects of this compound and methyl pyruvate would be invaluable for researchers and drug development professionals. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial in unlocking the full therapeutic potential of these pyruvate esters.

References

Stability of Pyruvate Esters: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of prodrugs and active pharmaceutical ingredients is paramount. Pyruvate esters, developed to overcome the inherent instability of pyruvic acid in aqueous solutions, offer a promising alternative for therapeutic applications. This guide provides a comparative analysis of the stability of various pyruvate esters, supported by available experimental data, detailed methodologies, and relevant signaling pathway diagrams.

Introduction to Pyruvate Ester Stability

Pyruvic acid is a key metabolite in cellular energy pathways but is prone to spontaneous condensation and cyclization reactions in aqueous solutions, limiting its therapeutic utility. Esterification of pyruvate to form compounds like ethyl pyruvate enhances its stability and bioavailability. The stability of these esters, primarily against hydrolysis, is a critical factor in their efficacy and shelf-life. This stability is influenced by factors such as the nature of the alkyl ester group, pH, and temperature. While extensive direct comparative studies on a homologous series of pyruvate esters are limited, this guide synthesizes the available data to provide insights into their relative stability.

Comparative Stability Data

The following table summarizes available quantitative and qualitative data on the stability of pyruvate and its esters. It is important to note that direct side-by-side comparative studies under identical conditions are not extensively available in the current literature. The data presented is compiled from various sources and should be interpreted with this in mind.

CompoundStability MetricConditionsObservationsReference
Pyruvic Acid QualitativeAqueous SolutionProne to spontaneous condensation and cyclization reactions.[1][2]
Quantitative (Decomposition)110-135°CThermal decomposition observed with the evolution of carbon dioxide, catalyzed by glass powder.[3]
Methyl Pyruvate Qualitative (Hydrolysis)Aqueous SolutionKnown to be very easily hydrolyzed, with the equilibrium favoring hydrolysis products.[2]
Ethyl Pyruvate QualitativeAqueous SolutionConsidered stable and non-toxic in aqueous form; developed as a more stable alternative to pyruvate.[1]
Quantitative (Acid Hydrolysis)0.5 N HCl in acetone-water and dioxane-water mixturesHydrolysis proceeds via a mix of bimolecular acyl-oxygen and unimolecular alkyl-oxygen scission.[4]
Quantitative (Dehydration)Polarographic studyRate constants for the dehydration of the gem-diol group have been determined.[1]
Qualitative (Thermal Decomposition)110-130°CUndergoes thermal decomposition in the presence of powdered glass, evolving carbon monoxide.[3]
Propyl Pyruvate Physical PropertyWater SolubilityPractically insoluble in water.[5]
Butyl Pyruvate Quantitative (Thermal Decomposition)110-135°CThermal decomposition observed with the evolution of carbon dioxide.[3]

Experimental Protocols

Accurate assessment of pyruvate ester stability relies on robust analytical methodologies. The following are detailed protocols for key experiments cited in the literature for quantifying pyruvate and its esters.

High-Performance Liquid Chromatography (HPLC) for Pyruvate and Ethyl Pyruvate Quantification

This method is suitable for the simultaneous determination of pyruvate and its ethyl ester in biological samples and for monitoring stability studies.[6][7][8]

  • Instrumentation: Reversed-phase HPLC system with UV detection.

  • Column: ZORBAX Eclipse XDB-C18 column (4.6 mm × 150 mm, 5 µm) or similar.[7]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60, V/V).[7] For analysis of sodium pyruvate, a mobile phase of acetonitrile, water, and phosphoric acid can be used. For Mass-Spec (MS) compatible applications, formic acid should replace phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection: UV detector set at 210 nm[7] or 220 nm.[8]

  • Injection Volume: 20 µL.[7]

  • Sample Preparation:

    • For plasma samples, deproteinization is necessary. This can be achieved by adding perchloric acid.

    • Centrifuge the sample to pellet the precipitated proteins.

    • The supernatant is then filtered and can be directly injected into the HPLC system.

  • Quantification: A calibration curve is generated using standards of known concentrations of pyruvate and the specific pyruvate ester being analyzed. The peak areas from the sample chromatograms are then used to determine the concentrations of the analytes.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Monitoring Ester Hydrolysis

¹H NMR spectroscopy is a powerful non-invasive technique for monitoring the hydrolysis of esters in real-time by observing the change in signals corresponding to the ester and its hydrolysis products (alcohol and pyruvic acid).[10]

  • Instrumentation: High-resolution NMR spectrometer.

  • Solvent: Aqueous buffer solution (e.g., phosphate buffer) prepared in D₂O to provide a lock signal.

  • Procedure:

    • Dissolve a known concentration of the pyruvate ester in the D₂O-based buffer.

    • Acquire ¹H NMR spectra at regular time intervals. To suppress the large water signal, a water suppression technique such as WATR (Water Attenuation by T₂ Relaxation) can be employed.

    • Monitor the decrease in the integral of a characteristic proton signal of the ester (e.g., the methylene protons of the ethyl group in ethyl pyruvate) and the corresponding increase in the integral of a characteristic proton signal of the alcohol product (e.g., the methylene protons of ethanol).

  • Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of the ester (proportional to its signal integral) versus time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualization of Relevant Pathways and Workflows

Pyruvate Metabolism

Pyruvate holds a central position in cellular metabolism, linking glycolysis to the citric acid cycle. Its esters are designed to deliver pyruvate into the cell, where it can then participate in these crucial energy-generating pathways.

Pyruvate_Metabolism cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_Cycle Citric Acid (TCA) Cycle AcetylCoA->TCA_Cycle Pyruvate_Ester Pyruvate Ester (e.g., Ethyl Pyruvate) Pyruvate_Ester->Pyruvate Hydrolysis

Cellular entry and metabolism of pyruvate esters.
Ethyl Pyruvate and the HMGB1 Signaling Pathway

Ethyl pyruvate has been shown to exert anti-inflammatory effects by inhibiting the release of High Mobility Group Box 1 (HMGB1), a key mediator in inflammation. The following diagram illustrates this inhibitory action.

HMGB1_Signaling cluster_cell Macrophage / Immune Cell Stimulus Inflammatory Stimulus (e.g., LPS) HMGB1_Nucleus HMGB1 (Nucleus) Stimulus->HMGB1_Nucleus Activation HMGB1_Cytoplasm HMGB1 (Cytoplasm) HMGB1_Nucleus->HMGB1_Cytoplasm Translocation HMGB1_Extracellular Extracellular HMGB1 HMGB1_Cytoplasm->HMGB1_Extracellular Secretion Inflammation Inflammatory Response HMGB1_Extracellular->Inflammation Induces Ethyl_Pyruvate Ethyl Pyruvate Ethyl_Pyruvate->HMGB1_Cytoplasm Inhibits Translocation & Secretion

Inhibition of HMGB1 release by Ethyl Pyruvate.

Conclusion

While direct, comprehensive comparative stability data for a wide range of pyruvate esters is still an area for further research, the available evidence strongly indicates that esterification, particularly to form ethyl pyruvate, significantly enhances stability compared to pyruvic acid. The choice of a specific pyruvate ester for a therapeutic application will depend on a balance of factors including stability, bioavailability, and desired pharmacokinetic profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with these promising compounds. Further studies quantifying the hydrolysis kinetics of a broader series of pyruvate esters under varied pH and temperature conditions are warranted to build a more complete understanding of their structure-stability relationships.

References

Safety Operating Guide

Navigating the Safe Disposal of Butyl Pyruvate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Butyl pyruvate, a colorless liquid with a fruity odor, is utilized in various applications, including as a solvent and an intermediate in pharmaceutical synthesis.[1] Adherence to strict disposal protocols is essential to mitigate potential hazards and protect both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is considered a flammable liquid and vapor.[2] Therefore, it is imperative to keep it away from heat, sparks, open flames, and hot surfaces.[2] Always handle this compound in a well-ventilated area, and use explosion-proof electrical, ventilating, and lighting equipment.[2][3]

Personal protective equipment (PPE) is non-negotiable. Wear protective gloves, clothing, eye protection, and face protection.[2][3] In the event of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[4][5] The following steps provide a general framework for its safe disposal:

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.[6]

    • Do not mix this compound with other waste chemicals to avoid unintended reactions.[6][7] The only exception is the potential for combining with other non-halogenated solvent wastes, with prior approval from your institution's chemical safety office.[7]

    • Ensure the waste container is made of a material compatible with this compound and is kept closed except when adding waste.[6]

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3]

    • The storage area should be designated for flammable liquids.

    • Utilize secondary containment for all liquid hazardous waste to prevent spills from spreading.[6]

  • Disposal of Empty Containers:

    • Thoroughly empty the original this compound container.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[6]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6] While this compound's toxicity data is not extensively detailed, exercising this level of caution is a good practice.

    • After appropriate rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.[8]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6]

    • Provide a clear and accurate description of the waste, including its composition and any potential hazards.

    • Never dispose of this compound by pouring it down the drain or into the regular trash.[4][6]

Quantitative Data Summary

ParameterValue/InstructionSource
UN Number 3272 (for Esters, n.o.s.)[5]
Hazard Class 3 (Flammable Liquid)[5]
Packing Group III[5]
Storage Temperature Room Temperature, in a dry, well-ventilated place[1][3]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

ButylPyruvateDisposal cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Is this waste pure this compound? B->C D Collect in a designated, labeled, non-halogenated solvent waste container. C->D Yes E Collect in a separate, labeled hazardous waste container. C->E No (Contaminated) F Ensure container is tightly sealed. D->F E->F G Store in a designated flammable waste storage area with secondary containment. F->G H Keep away from ignition sources. G->H I Contact Environmental Health & Safety (EHS) or approved waste vendor. H->I J Provide waste characterization details. I->J K Schedule and complete waste pickup. J->K

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyl pyruvate
Reactant of Route 2
Reactant of Route 2
Butyl pyruvate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.